molecular formula C14H11BrO B085669 2-Bromo-4'-phenylacetophenone CAS No. 135-73-9

2-Bromo-4'-phenylacetophenone

Cat. No.: B085669
CAS No.: 135-73-9
M. Wt: 275.14 g/mol
InChI Key: KGHGZRVXCKCJGX-UHFFFAOYSA-N
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Description

2-Bromo-4'-phenylacetophenone, also known as 2-Bromo-4'-phenylacetophenone, is a useful research compound. Its molecular formula is C14H11BrO and its molecular weight is 275.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-4'-phenylacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37117. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4'-phenylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4'-phenylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGZRVXCKCJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059660
Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo-
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Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name 4-Phenylphenacyl bromide
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CAS No.

135-73-9
Record name 1-[1,1′-Biphenyl]-4-yl-2-bromoethanone
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Record name 4-Phenylphenacyl bromide
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Record name 2-Bromo-4'-phenylacetophenone
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo-
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo-
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Record name Biphenyl-4-yl bromomethyl ketone
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Record name 4-PHENYLPHENACYL BROMIDE
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Foundational & Exploratory

2-Bromo-4'-phenylacetophenone CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 135-73-9 | α-Bromination Precursors & Heterocyclic Scaffolds [1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-4'-phenylacetophenone (CAS 135-73-9), a critical


-haloketone intermediate used extensively in the synthesis of biaryl-containing heterocycles.[1] Characterized by its high reactivity toward nucleophiles, this compound serves as a linchpin in the Hantzsch thiazole synthesis  and the development of liquid crystals and fluorescent probes.[1]

As a Senior Application Scientist, I emphasize that the utility of this compound is defined by the lability of the C-Br bond adjacent to the carbonyl group.[1] This structural feature facilitates rapid


 displacements, making it an ideal electrophile for constructing imidazoles, thiazoles, and oxazoles.[1] However, this same reactivity necessitates rigorous handling protocols due to its corrosive and lachrymatory nature.[1]

Physicochemical Specifications

The following data aggregates validated properties for identification and quality control.

PropertySpecification
IUPAC Name 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethanone
Common Synonyms 4-Phenylphenacyl bromide;

-Bromo-4-phenylacetophenone
CAS Number 135-73-9
Molecular Formula

Molecular Weight 275.14 g/mol
Appearance White to light yellow crystalline powder
Melting Point 125 – 129 °C (Lit.)[1][2]
Solubility Soluble in DCM,

, THF; Insoluble in water
Stability Moisture sensitive; Store under inert gas at 2-8°C

Structural Analysis & Spectroscopy

The structure features a biphenyl core providing steric bulk and


-conjugation, linked to a bromoacetyl group.[1] The electron-withdrawing carbonyl group activates the adjacent methylene protons and the C-Br bond.[1]
Spectroscopic Signature[1]
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       ~4.50 ppm (s, 2H, 
      
      
      
      ): The diagnostic singlet.[1]
    • 
       ~7.40 – 8.10 ppm (m, 9H, Aromatic): Characteristic biphenyl pattern.[1] The protons ortho to the carbonyl are significantly deshielded (~8.0-8.1 ppm).[1]
      
  • IR (ATR):

    • 
       ~1690 
      
      
      
      (C=O stretch): Shifted slightly lower than non-conjugated ketones due to phenyl conjugation.[1]
    • 
       ~600-700 
      
      
      
      (C-Br stretch).[1]

Synthetic Protocol: -Bromination

Objective: Synthesis of 2-Bromo-4'-phenylacetophenone from 4-acetylbiphenyl.

Methodology Selection

While direct bromination with elemental bromine (


) is efficient, it poses safety risks and over-bromination issues.[1] The N-Bromosuccinimide (NBS)  method catalyzed by p-toluenesulfonic acid (p-TsOH) is preferred for research scales due to higher regioselectivity and easier handling.[1]
Step-by-Step Protocol

Reagents:

  • 4-Acetylbiphenyl (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Acetonitrile (

    
    ) (Solvent)[1][3]
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylbiphenyl in acetonitrile (approx. 10 mL/g).

  • Addition: Add NBS and p-TsOH to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C). Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the starting ketone.[1] Reaction time is typically 2–4 hours.[1]

  • Quench: Cool the mixture to room temperature. Remove the solvent under reduced pressure.[1]

  • Workup: Redissolve the residue in Dichloromethane (DCM) and wash with water (

    
    ) to remove succinimide and acid catalyst.[1]
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from ethanol or ethyl acetate/hexane to yield white crystals.[1]
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Acetylbiphenyl (Precursor) Reagents NBS / p-TsOH Reflux in MeCN Start->Reagents Dissolution Intermediate Reaction Mixture (Succinimide byproduct) Reagents->Intermediate Bromination (2-4h) Workup Aq. Wash / Extraction (Remove Succinimide) Intermediate->Workup Solvent Removal Product 2-Bromo-4'-phenylacetophenone (Crystalline Solid) Workup->Product Recrystallization

Figure 1: Optimized workflow for the regioselective synthesis of CAS 135-73-9 using NBS.

Reactivity & Applications

The primary utility of CAS 135-73-9 lies in its ability to build 5-membered heterocycles.[1]

Hantzsch Thiazole Synthesis

The most "field-proven" application is the reaction with thioureas or thioamides.[1] The bromine atom acts as a leaving group, while the carbonyl oxygen facilitates cyclization.[1]

Mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the

    
    -carbon, displacing the bromide ion (
    
    
    
    ).[1]
  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.[1]

  • Dehydration: Loss of water drives the formation of the aromatic thiazole ring.[1]

Reactivity Diagram

HantzschReaction SM1 2-Bromo-4'-phenylacetophenone (Electrophile) Complex S-Alkylated Intermediate (Thioimidate) SM1->Complex SN2 Attack (Reflux EtOH) SM2 Thiourea (Nucleophile) SM2->Complex SN2 Attack (Reflux EtOH) Cyclization Intramolecular Cyclization Complex->Cyclization - HBr Final 4-(4-Biphenylyl)-2-aminothiazole (Bioactive Scaffold) Cyclization->Final - H2O (Aromatization)

Figure 2: Mechanistic pathway for the Hantzsch synthesis of thiazoles using CAS 135-73-9.

Safety & Handling Protocol

Warning: 2-Bromo-4'-phenylacetophenone is an


-haloketone , a class of compounds known to be potent lachrymators  (tear gas agents) and skin irritants.[1]
  • Engineering Controls: Always handle inside a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • First Aid:

    • Skin: Wash immediately with copious soap and water.[1] Do not use organic solvents (ethanol) as they may increase absorption.[1]

    • Eyes: Rinse cautiously with water for 15 minutes.[1]

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating capability before disposal.[1]

References

  • Santa Cruz Biotechnology. 2-Bromo-4'-phenylacetophenone Product Data. Retrieved from [1]

  • Sigma-Aldrich. 2-Bromo-4'-phenylacetophenone Technical Specification. Retrieved from [1]

  • PubChem. Compound Summary: 2-Bromo-4'-phenylacetophenone.[1][4][5] National Library of Medicine.[1] Retrieved from [1]

  • TCI Chemicals. Product Detail: 2-Bromo-4'-phenylacetophenone. Retrieved from [1]

  • ResearchG

    
    -Bromoacetophenones. Retrieved from 
    

Sources

Technical Whitepaper: 2-Bromo-4'-phenylacetophenone as a Pivotal Synthon in Medicinal Chemistry

[1]

Executive Summary

2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), also known as

1

11

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule consists of a biphenyl system—two phenyl rings connected by a single bond—with a bromoacetyl group substituted at the para position of one ring. The conjugation between the biphenyl system and the carbonyl group stabilizes the molecule, while the electron-withdrawing carbonyl makes the


1

Key Structural Features:

  • Electrophilic Center: The

    
    -carbon (attached to Br) is susceptible to 
    
    
    attack by nucleophiles.[1]
  • Lipophilicity: The biphenyl moiety significantly increases

    
    , enhancing membrane permeability in derived drug candidates.
    
Physicochemical Properties

The following data aggregates standard experimental values for identification and handling.

PropertyValueNote
IUPAC Name 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one
CAS Number 135-73-9Verified Identifier
Molecular Formula

Molecular Weight 275.14 g/mol Monoisotopic Mass: 273.999
Melting Point 123–125 °CCrystalline Solid
Appearance White to light yellow powder
Solubility Soluble in

, EtOAc, DCM; Insoluble in

Hazards Corrosive (Skin Corr.[1] 1B), LachrymatorHandle in Fume Hood

Synthetic Methodology & Mechanistic Insights

Optimized Synthesis Protocol

The standard synthesis involves the

1

1

Reagents:

  • Precursor: 4-Acetylbiphenyl (1.0 eq)[1]

  • Reagent: Bromine (

    
    ) (1.0–1.05 eq)[1]
    
  • Solvent: Glacial Acetic Acid (AcOH) or

    
    /EtOAc[1]
    
  • Catalyst: HBr (generated in situ autocatalytically)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-acetylbiphenyl in glacial acetic acid (5 mL per gram of substrate) in a round-bottom flask equipped with a pressure-equalizing addition funnel.

  • Activation: Add a catalytic amount of HBr (or initiate with slight warming) to promote enolization.[1]

  • Bromination: Add

    
     dropwise at room temperature. Critical: Maintain temperature < 20°C if possible to favor mono-bromination over di-bromination.[1] The solution will decolorize as 
    
    
    is consumed.[1]
  • Quenching: Once addition is complete and the color persists slightly, pour the mixture into ice-cold water.

  • Isolation: Filter the precipitated solid. Wash with cold 50% aqueous ethanol to remove residual acid and traces of starting material.[1]

  • Purification: Recrystallize from ethanol or ethyl acetate/petroleum ether to yield colorless needles (Yield: ~70–80%).

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack of bromine.[1]

SynthesisMechanismStart4-Acetylbiphenyl(Keto Form)EnolEnol Intermediate(Nucleophilic)Start->EnolEnolizationAcidH+ CatalystAcid->EnolProduct2-Bromo-4'-phenylacetophenoneEnol->ProductElectrophilic AttackBr2Br2Br2->ProductByproductHBrProduct->Byproduct

Figure 1: Acid-catalyzed bromination mechanism via enol intermediate.[1]

Reactivity & Applications in Drug Design[1]

The Hantzsch Thiazole Synthesis

The most prevalent application of 2-bromo-4'-phenylacetophenone is in the Hantzsch Thiazole Synthesis .[1] The electrophilic

1

Mechanism:

  • S-Alkylation: The sulfur atom of the thioamide attacks the

    
    -carbon of the bromoketone, displacing bromide.[1]
    
  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon.[1]

  • Dehydration: Loss of water drives aromatization to the thiazole.[1]

HantzschReactionReactant12-Bromo-4'-phenylacetophenoneInter1S-Alkylated IntermediateReactant1->Inter1SN2 Substitution (-HBr)Reactant2Thioamide / Thiourea(R-CS-NH2)Reactant2->Inter1SN2 Substitution (-HBr)Inter2Hydroxy-thiazolineInter1->Inter2CyclizationFinal4-(Biphenyl-4-yl)thiazole DerivativeInter2->FinalDehydration (-H2O)

Figure 2: Hantzsch Thiazole Synthesis pathway for generating heterocyclic libraries.

Medicinal Chemistry Targets
  • PTP1B Inhibitors: Derivatives of this compound have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatment.[1] The biphenyl group occupies the hydrophobic pocket of the enzyme, while the ketone/thiazole moiety interacts with the catalytic site.

  • Antimicrobial Agents: Thiazoles derived from this scaffold exhibit significant antibacterial activity against Gram-positive strains.[1]

Analytical Validation

To ensure scientific integrity, synthesized batches must be validated using the following spectral markers.

TechniqueDiagnostic SignalAssignment

NMR
(

)

4.45–4.55 (s, 2H)

(Methylene protons)

7.40–8.10 (m, 9H)
Biphenyl aromatic protons

NMR

~31.0 ppm

(

-carbon)

~191.0 ppm

(Ketone carbonyl)
IR Spectroscopy 1690–1705

Strong

stretch (Conjugated ketone)
Mass Spectrometry m/z 274/276 (1:1 ratio)Molecular ion

, characteristic Br isotope pattern

Safety & Stability Protocols

Warning: 2-Bromo-4'-phenylacetophenone is a potent lachrymator and skin corrosive .[1] It acts as an alkylating agent, activating TRPA1 channels to cause intense pain and tearing.[1]

  • Engineering Controls: Always handle in a certified chemical fume hood with a face velocity > 100 fpm.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Decontamination:

    • Spills: Neutralize with a solution of sodium thiosulfate (

      
      ) or dilute ammonia to degrade the alkyl halide before cleaning.[1]
      
    • Glassware: Rinse glassware with ethanol followed by a dilute ammonia solution before removing from the hood.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 2-Bromo-4'-phenylacetophenone Safety Data Sheet. Retrieved from [1]

  • Organic Syntheses. (1930).[1] p-Bromophenacyl Bromide.[1] Org. Synth. 10, 12. Link (Analogous synthesis protocol).[1]

  • PubChem. (n.d.).[1][2] 2-Bromo-4'-phenylacetophenone Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • BenchChem. (n.d.).[1] 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. (Reference for PTP1B inhibitor applications of related phenacyl bromides). Retrieved from [1]

Technical Guide: Spectral Characterization of 2-Bromo-4'-phenylacetophenone

[1][2]

Chemical Profile & Strategic Utility[1][2][3]

2-Bromo-4'-phenylacetophenone (also known as ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


13124
Core Identity Data
ParameterDetail
CAS Number 135-73-9
IUPAC Name 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 275.14 g/mol
Appearance Crystalline solid (White to pale yellow)
Melting Point 123–125 °C
Solubility Soluble in

, DCM, THF; slightly soluble in alcohols.[1][5]

Synthesis & Purification Context

Understanding the synthesis is prerequisite to interpreting the spectral data, as the most common impurities are the starting material (4-acetylbiphenyl) and the over-brominated byproduct (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1
Reaction Pathway

The standard industrial and laboratory preparation involves the electrophilic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

14ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


1

SynthesisSM4-Acetylbiphenyl(Starting Material)Product2-Bromo-4'-phenylacetophenone(Target)SM->Product ElectrophilicSubstitutionReagentBr2 / AcOHor CuBr2 / EtOAcReagent->ProductByproductHBr(Gas)Product->ByproductSide Product

Figure 1: Synthetic pathway via

Critical Quality Attribute (CQA): The reaction progress is monitored by 1H NMR. The methyl singlet of the starting material (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


4

Comprehensive Spectral Analysis

A. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the stability of the biphenyl system and the distinctive isotopic signature of bromine.[1][2][4]

Key Fragmentation Pattern:

  • Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  A characteristic 1:1 doublet at m/z 274  and 276 , corresponding to 
    
    
    and
    
    
    isotopes.[4]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Cleavage (Base Peak):  The bond between the carbonyl carbon and the 
    
    
    -carbon is weak.[1][4] Cleavage results in the loss of the bromomethyl radical (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    , mass 93/95).[4]
    • Result: A dominant peak at m/z 181 (the 4-phenylbenzoyl cation).[1][2][4]

  • Decarbonylation: The m/z 181 ion ejects CO (28 amu).[1][2][4]

    • Result: A strong peak at m/z 153 (the biphenyl cation, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[4]
      

MS_FragM_IonMolecular Ion [M]+m/z 274 / 276 (1:1)Acyl_IonAcyl Cation [Ph-Ph-CO]+m/z 181 (Base Peak)M_Ion->Acyl_Ion α-CleavageLoss1- CH2Br radicalM_Ion->Loss1BiphenylBiphenyl Cation [Ph-Ph]+m/z 153Acyl_Ion->Biphenyl DecarbonylationLoss2- COAcyl_Ion->Loss2

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1][2]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the conversion of the ketone and the presence of the alkyl halide.[1][2][4]

Functional GroupWavenumber (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Assignment & Nuance
C=O Stretch 1690 – 1705 Conjugated ketone.[1][4] The electronegative ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-bromine induces a slight hypsochromic shift (higher frequency) compared to the non-brominated precursor (~1680

).[1]
C-H Stretch 3030 – 3060Aromatic C-H stretching (weak).[1][2][4]
C-H Stretch 2950 – 2980Methylene (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) C-H stretching.[4]
C=C Stretch 1600, 1580Aromatic ring skeletal vibrations (Biphenyl characteristic).[1][2][4]
C-Br Stretch 600 – 700 Strong, broad band characteristic of alkyl bromides.[1][2][4]
C. Nuclear Magnetic Resonance (NMR)
1H NMR (Proton)

Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1424
Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.05 – 8.10 Doublet (

Hz)
2HAr-H (Ortho to C=O)Deshielded by carbonyl anisotropy.[1]
7.68 – 7.75 Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hz)
2HAr-H (Meta to C=O)Part of the AA'BB' system of the central ring.[1][4]
7.60 – 7.65 Multiplet2HAr-H (Terminal Ph)Ortho protons of the distal phenyl ring.[1][2][4]
7.40 – 7.50 Multiplet3HAr-H (Terminal Ph)Meta/Para protons of the distal phenyl ring.[1][2][4]
4.48 Singlet 2H ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Diagnostic Peak. Significant downfield shift from ~2.65 ppm (methyl ketone) due to Br electronegativity.[4]
13C NMR (Carbon)

Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

4
Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ppm)
AssignmentNotes
191.2 C=O Ketone carbonyl.[1]
146.5 Ar-C (Quaternary)Ipso carbon linked to the second phenyl ring.[1][2][4]
139.8 Ar-C (Quaternary)Ipso carbon of the terminal phenyl ring.[1][2][4]
132.5 Ar-C (Quaternary)Ipso carbon linked to C=O.[1][2][4]
129.5 – 127.0 Ar-C (Methine)Multiple peaks corresponding to the biphenyl aromatic signals.[1][2][4]
31.2 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Carbon.[1][4] Upfield relative to oxygenated carbons but distinct for bromides.[1][2][4]

Quality Control & Troubleshooting

When analyzing data, watch for these common issues:

  • Residual Starting Material: Look for a singlet at 2.65 ppm (1H NMR) or 26.6 ppm (13C NMR).[1][2][4] This indicates incomplete bromination.[1][2][4]

  • Dibromination: A singlet appearing downfield around 6.5 ppm indicates the formation of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -dibromo species (
    
    
    ), often caused by excess bromine or high reaction temperatures.[1][4]
  • Hydrolysis: If the sample is wet or stored improperly, a peak at 4.8 ppm may appear, corresponding to the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -hydroxy ketone (
    
    
    ).[1][4]

Safety Protocols (Lachrymator)

Warning: 2-Bromo-4'-phenylacetophenone is a potent lachrymator (tear gas agent) and skin irritant.[1][2]

  • Engineering Controls: All weighing and transfers must be performed inside a functioning chemical fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or acetone before being removed from the hood to quench residual alkyl bromide.[4]
    
  • PPE: Double nitrile gloves are recommended.[1][2][4] If skin contact occurs, wash with copious amounts of soap and water; do not use organic solvents on skin as they may increase absorption.[1][2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13652671, 2-Bromo-1-(4-biphenylyl)ethanone.[1][2][4] Retrieved from [Link][2]

  • Organic Syntheses. p-Bromophenacyl Bromide (Procedure Analogue). Coll. Vol. 1, p.127 (1941).[1][2][4] Retrieved from [Link](Cited for general bromination methodology).

Technical Guide: 1H NMR Spectral Analysis of 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4'-phenylacetophenone (also known as


-bromo-4-phenylacetophenone or 2-bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one) is a critical intermediate in the synthesis of biphenyl-derived antifungals, liquid crystals, and fluorescent organic probes. Its structural integrity is defined by the precise bromination of the alpha-carbon in the acetyl group of 4-acetylbiphenyl.

This guide provides a rigorous analysis of the 1H NMR spectrum for 2-Bromo-4'-phenylacetophenone. It moves beyond basic peak listing to explore the causality of chemical shifts, the differentiation from common impurities (starting materials and over-brominated byproducts), and the self-validating protocols required for pharmaceutical-grade quality control.

Part 1: Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must define the magnetic environments of the molecule (


). The molecule consists of two distinct domains: the biphenyl aromatic system  and the 

-bromoacetyl aliphatic tail
.
Magnetic Environments[1]
  • The Methylene Linker (

    
    ):  The two protons on the 
    
    
    
    -carbon are adjacent to a carbonyl group (anisotropically deshielding) and a bromine atom (inductively deshielding). This creates a highly deshielded singlet.
  • The Inner Phenylene Ring (

    
    ):  The protons ortho to the carbonyl (
    
    
    
    ) are strongly deshielded by the carbonyl cone. The protons meta to the carbonyl (
    
    
    ) are shielded relative to
    
    
    but influenced by the phenyl-phenyl conjugation.
  • The Terminal Phenyl Ring (

    
    ):  These protons exhibit typical aromatic shifts, often appearing as a complex multiplet due to free rotation, though often resolvable into ortho/meta/para signals in high-field instruments.
    
Diagram 1: Structural Connectivity & Spin Systems

The following diagram maps the proton environments to their expected spectral signals.

G Struct 2-Bromo-4'-phenylacetophenone (Structure) Aliphatic Aliphatic Region (Deshielded Methylene) Struct->Aliphatic Aromatic Aromatic Region (Biphenyl System) Struct->Aromatic Peak_A Singlet (2H) ~4.40 - 4.50 ppm Diagnostic for α-Bromination Aliphatic->Peak_A Peak_B Doublet (2H) ~8.0 - 8.1 ppm Ortho to C=O Aromatic->Peak_B Peak_C Multiplet/Doublet (2H) ~7.6 - 7.8 ppm Ortho to Phenyl Aromatic->Peak_C Peak_D Multiplet (5H) ~7.4 - 7.5 ppm Terminal Phenyl Ring Aromatic->Peak_D

Figure 1: Logic map correlating structural moieties to specific NMR signals. Note the high-frequency shift of the methylene group due to the combined electronegativity of Oxygen and Bromine.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and distinguish the product from the starting material (4-acetylbiphenyl), the following protocol must be strictly adhered to.

Solvent Selection
  • Primary Choice: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS.
    
    • Reasoning: Excellent solubility for biphenyls; no exchangeable protons to interfere with the spectrum.

  • Avoid: DMSO-

    
     (unless necessary).
    
    • Risk:[1]

      
      -haloketones are labile. Traces of water in DMSO can lead to hydrolysis (forming the 
      
      
      
      -hydroxy ketone) or cyclization if nucleophiles are present [1].
Sample Preparation Workflow
  • Massing: Weigh 10-15 mg of the solid analyte.

  • Dissolution: Dissolve in 0.6 mL

    
    . Ensure complete dissolution; biphenyls can crystallize out if the concentration is too high.
    
  • Filtration: Filter through a glass wool plug if any turbidity is observed (crucial to prevent line broadening).

  • Acquisition: Standard proton pulse sequence (

    
     or equivalent).
    
    • Scans: 16 (sufficient for >10mg).

    • Spectral Width: -2 to 14 ppm.[2]

Part 3: Spectral Interpretation & Data

The following table summarizes the assignment of the 1H NMR spectrum (500 MHz,


).
Table 1: Chemical Shift Assignments
AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification
TMS 0.00SingletRef-Internal Standard.

-Br
4.47 Singlet 2H -Critical Diagnostic. Deshielded by

-carbonyl and

-bromine.
Ar-H (C3, C5) 7.38 - 7.52Multiplet3H-Terminal phenyl ring (meta/para positions).
Ar-H (C2, C6) 7.62 - 7.68Multiplet2H-Terminal phenyl ring (ortho positions).
Ar-H (C3', C5') 7.70 - 7.75Doublet2H8.4Inner ring, ortho to phenyl linkage.
Ar-H (C2', C6') 8.05 - 8.10 Doublet 2H 8.4Inner ring, ortho to Carbonyl. Strongly deshielded.

> Note: Chemical shifts may vary by


0.02 ppm depending on concentration and temperature. The values above are synthesized from analogous biphenyl systems and alpha-bromo acetophenone standards [2][3].
Detailed Mechanistic Analysis
  • The Methylene Singlet (4.47 ppm): This is the "Go/No-Go" signal. In the starting material (4-acetylbiphenyl), the methyl group appears at 2.61 ppm [4].[3] The shift from 2.61 to ~4.47 ppm is caused by the substitution of a proton with a Bromine atom. The heavy atom effect and electronegativity of Bromine cause a downfield shift of nearly 2 ppm.

    • Validation Check: If this peak is a doublet, you likely have a geminal coupling impurity or restricted rotation (rare in this specific molecule). If it is a multiplet, check for enolization or reaction with solvent.

  • The AA'BB' System: The central phenyl ring (attached to the carbonyl) often presents as a pseudo-quartet or a pair of doublets (AA'BB' system). The protons at 8.05 ppm are significantly downfield due to the magnetic anisotropy of the carbonyl group, which creates a deshelding cone directly over the ortho protons.

Part 4: Impurity Profiling & Troubleshooting

In drug development, purity is paramount. The bromination of acetophenones often yields specific byproducts.

Diagram 2: Impurity Detection Logic

This workflow illustrates how to use the NMR data to identify process failures.

ImpurityLogic Start Analyze 1H NMR Spectrum Check_SM Check 2.0 - 3.0 ppm Region Start->Check_SM SM_Found Singlet at 2.61 ppm detected? Check_SM->SM_Found Result_SM IMPURITY: Unreacted 4-Acetylbiphenyl SM_Found->Result_SM Yes Check_Over Check 6.0 - 6.5 ppm Region SM_Found->Check_Over No Over_Found Singlet at >6.0 ppm detected? Check_Over->Over_Found Result_Over IMPURITY: Dibromo-4'-phenylacetophenone Over_Found->Result_Over Yes Check_Main Check 4.4 - 4.5 ppm Over_Found->Check_Main No Result_Clean PASS: Clean Monobromination Check_Main->Result_Clean

Figure 2: Decision tree for identifying common synthetic impurities using proton NMR.

Common Impurities Table
ImpurityDiagnostic SignalCauseRemediation
4-Acetylbiphenyl Singlet @ 2.61 ppmIncomplete reactionExtend reaction time or add catalyst (HBr/AcOH).

-Dibromo
Singlet @ ~6.3 ppmExcess

Control stoichiometry (0.95 eq

). Recrystallize from EtOH.

-Hydroxy
Singlet @ ~4.8 ppm (broad)Hydrolysis (wet solvent)Dry solvents; avoid basic workup conditions.

Part 5: Applications in Drug Discovery

Understanding this spectrum is vital because 2-Bromo-4'-phenylacetophenone is a "linchpin" intermediate.

  • Antifungal Azoles: The bromine is displaced by imidazole or triazole nucleophiles. The disappearance of the 4.47 ppm singlet and the appearance of a methylene doublet/quartet (due to chirality or diastereotopicity in the product) is the primary method for monitoring this coupling reaction [5].

  • Fluorescent Probes: Biphenyl derivatives are often used as fluorophores. The purity of the aromatic region (7.3 - 8.1 ppm) ensures the quantum yield is not quenched by halogenated byproducts.

References

  • Podgoršek, A. et al. (2009). "Halogenation of Ketones with Ionic Liquid Reagents." Green Chemistry.

  • ChemicalBook. (n.d.). "2-Bromo-4'-phenylacetophenone NMR Spectrum Data."

  • National Institutes of Health (NIH). (2018). "Crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone." PMC. (Used for comparative alpha-bromo shift analysis).

  • ChemicalBook. (n.d.).[2] "4-Acetylbiphenyl NMR Spectrum Data." (Reference for starting material shift).

  • Sielc Technologies. (2018). "HPLC Analysis of 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one." (Confirmation of structure and application).

Sources

Technical Guide: 13C NMR Characterization of 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the 13C NMR chemical shifts of 2-Bromo-4'-phenylacetophenone , designed for researchers and scientists in organic synthesis and drug development.

Part 1: Executive Summary & Structural Logic

2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), also known as 4-phenylphenacyl bromide , is a critical intermediate in the synthesis of biphenyl-derived heterocycles, liquid crystals, and pharmaceutical scaffolds.[1][2][3] Its structural core consists of a biphenyl moiety acylated at the 4-position, with an


-bromo substituent on the acetyl group.[2][3]

Accurate 13C NMR analysis is the gold standard for validating the synthesis of this compound, specifically to distinguish it from:

  • The Starting Material: 4-Phenylacetophenone (lack of

    
    -bromination).[1][2][3]
    
  • Over-Brominated Byproducts:

    
    -dibromo derivatives.[2][3]
    

This guide provides a definitive breakdown of the chemical shifts, relying on substituent-induced shift theory and high-fidelity literature analogues (SDBS No. 7291) to ensure precise assignment.

Structural Numbering Scheme

To ensure clarity in assignments, the following numbering is used:

  • Linker: Carbonyl (

    
    ) and Alpha-Carbon (
    
    
    
    ).[2][3]
  • Ring A (Acylated): C1 (Ipso to C=O), C2/6 (Ortho), C3/5 (Meta), C4 (Ipso to Ph).[3]

  • Ring B (Phenyl): C1' (Ipso to Ring A), C2'-C6' (Ortho/Meta/Para).[2][3]

Part 2: 13C NMR Chemical Shift Data[2][3][4]

The following data represents the consensus chemical shifts in CDCl₃ at 298 K.

Table 1: Diagnostic Chemical Shifts (Aliphatic & Carbonyl)[2]
Carbon EnvironmentShift (

, ppm)
MultiplicityAssignment Logic
Carbonyl (

)
191.0 ± 0.5 Singlet (s)Diagnostic Peak. Upfield shift of ~6-7 ppm relative to starting material (197.6 ppm) due to the inductive/field effect of the

-Bromine.[2][3]
Alpha-Carbon (

-Br)
31.0 ± 0.5 Singlet (s)Diagnostic Peak. Distinctive deshielding relative to methyl (~26.6 ppm) but shielded relative to chlorinated analogs.[2][3] Confirms mono-bromination.[1][2][3]
Table 2: Aromatic Region Shifts (Biphenyl System)[2][3]
Carbon EnvironmentShift (

, ppm)
Assignment Logic
C4 (Ring A, Ipso to Ph) 146.0 Quaternary.[2][3] Strongly deshielded by the phenyl ring and para-carbonyl effect.[2][3]
C1' (Ring B, Ipso to Ring A) 139.8 Quaternary.[3] Characteristic of biphenyl linkage.
C1 (Ring A, Ipso to C=O) 132.5 Quaternary.[3] Shielded slightly compared to acetophenone (135.[2][3]6) due to

-Br.[1][2][3]
C2, C6 (Ring A) 129.6 Ortho to Carbonyl.[3] Doublet intensity.
C3, C5 (Ring A) 127.4 Meta to Carbonyl.[3] Doublet intensity.
Ring B Carbons (C2'-C6') 127.0 – 129.0 Cluster of peaks typical of unsubstituted phenyl rings.[2][3]

Note on Heavy Atom Effect: The presence of Bromine at the


-position exerts a "heavy atom effect," which often causes an upfield shift of the ipso carbon (C1) and the carbonyl carbon compared to chloro- or fluoro-analogs.[2][3]

Part 3: Comparative Analysis & Validation

To validate your sample, compare the observed shifts against the starting material (4-Phenylacetophenone) and the unsubstituted analog (Phenacyl Bromide).[2][3]

Table 3: Differential Diagnosis
Compound

Shift

Shift
Key Structural Indicator
4-Phenylacetophenone (Start)197.6 ppm26.6 ppm (

)
Methyl group is shielded; Carbonyl is downfield.
2-Bromo-4'-phenylacetophenone (Product)191.0 ppm 31.0 ppm (

)
Target signature.
Phenacyl Bromide (Analog)191.3 ppm31.0 ppmLacks biphenyl signals (no peaks at ~146/140 ppm).[2][3]
Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating the synthesis product using 13C NMR data.

NMR_Validation Start Crude Product (Post-Bromination) Check_CO Check Carbonyl (C=O) Shift Start->Check_CO Case_197 Peak at ~197-198 ppm Check_CO->Case_197 Found Case_191 Peak at ~191 ppm Check_CO->Case_191 Found Check_Alpha Check Alpha-Carbon Shift Case_197->Check_Alpha Case_191->Check_Alpha Case_26 Peak at ~26 ppm (CH3) Check_Alpha->Case_26 Case_31 Peak at ~31 ppm (CH2Br) Check_Alpha->Case_31 Case_Multi Multiple peaks 30-40 ppm Check_Alpha->Case_Multi Result_Start Starting Material (Incomplete Reaction) Case_26->Result_Start Result_Success Target: 2-Bromo-4'-phenylacetophenone (Pure) Case_31->Result_Success Result_Impure Mixture / Over-bromination Case_Multi->Result_Impure

Caption: Logic flow for validating 2-Bromo-4'-phenylacetophenone synthesis via 13C NMR.

Part 4: Experimental Protocol

To obtain high-quality spectra suitable for publication or regulatory filing, follow this protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent.[2][3] Ensure it is neutralized (filtered through basic alumina) if the compound is acid-sensitive, though phenacyl bromides are generally stable in standard 
    
    
    
    .[2][3]
  • Concentration: Dissolve 30–50 mg of the solid in 0.6 mL of solvent. High concentration is vital for detecting quaternary carbons (C1, C4, C1') within a reasonable timeframe.[3]

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Instrument Parameters (Standard 400 MHz or higher)
  • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).[2][3]

  • Scans (NS): Minimum 512 scans (preferably 1024) to resolve the quaternary carbons clearly from the baseline noise.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C=O, C-ipso) have long T1 relaxation times; a short D1 will suppress their signal intensity.[2][3]

  • Spectral Width: -10 to 220 ppm.[2][3]

Troubleshooting
  • Missing C=O Peak: If the peak at 191 ppm is weak or missing, increase D1 to 5 seconds.

  • Extra Peaks:

    • ~40-45 ppm: Indicates

      
      -dibromo impurity (
      
      
      
      ).[2][3]
    • ~193 ppm: Indicates presence of starting material or different hydration state.[2][3]

Part 5: References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2][3] SDBS No. 7291.[2][3][4][5] [Link]

  • PubChem. Compound Summary: 2-Bromo-1-(4-biphenylyl)ethanone (CID 87563641).[2][3][4][Link][4][5]

  • Wiley SpectraBase. 13C NMR Spectrum of 2-Bromo-4'-phenylacetophenone. Spectrum ID: 3TF0hOROdi1.[1][2][3] [Link]

  • RSC Advances. Synthesis of Phenacyl Bromides and Characterization Data. (Referencing analogous shifts for 4-methylphenacyl bromide). [Link]

Sources

Technical Analysis Guide: FT-IR Characterization of 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), also known as 4-phenylphenacyl bromide, is a critical electrophilic intermediate used in the synthesis of heterocycles (e.g., thiazoles, imidazoles) and pharmaceutical scaffolds. Its purity is paramount, as unreacted precursors or poly-brominated side products can terminate downstream cyclization reactions.

This guide provides an authoritative protocol for the Fourier Transform Infrared (FT-IR) analysis of this compound. Unlike generic spectral guides, this document focuses on the mechanistic causality of vibrational shifts and establishes a self-validating analytical workflow to distinguish the product from its specific impurities.

Part 1: Molecular Context & Theoretical Band Assignment

To accurately interpret the spectrum, one must understand the competing electronic forces within the molecule. The structure consists of a biphenyl system conjugated to a carbonyl group, which is adjacent to an electron-withdrawing bromine atom.

Electronic Structure & Vibrational Logic

The vibrational frequency of the carbonyl group (


) is the primary diagnostic indicator. It is influenced by two opposing effects:[1][2][3][4][5][6]
  • Conjugation (Red Shift): The biphenyl system donates electron density into the carbonyl

    
    -system, lowering the bond order and reducing the stretching frequency (typically 
    
    
    
    ).
  • Inductive/Field Effect (Blue Shift): The

    
    -bromine atom is highly electronegative. Through the 
    
    
    
    -bond (induction) and through-space field effects, it withdraws electron density from the carbonyl carbon. This strengthens the
    
    
    bond, shifting the frequency higher (typically
    
    
    ).[6]

In 2-Bromo-4'-phenylacetophenone, the inductive effect of the bromine generally dominates the conjugation effect relative to the non-brominated precursor.

Diagnostic Peak Table

The following assignments constitute the "fingerprint" for validation.

Functional GroupVibration ModeExpected Range (

)
Diagnostic Value
Carbonyl (

)
Stretching1695 – 1710 Primary ID. Shifted +10-20

higher than the unbrominated precursor (4'-phenylacetophenone).

-Methylene (

)
Scissoring/Bending1390 – 1410 Distinguishes

from the

of the starting material.
Carbon-Bromine (

)
Stretching600 – 700 Confirmation of halogenation. Often obscured in the fingerprint region but distinct if pure.
Biphenyl Skeleton Ring Breathing (

)
1600, 1580 Confirms the integrity of the aromatic core.
Aromatic

Out-of-Plane Bending810 – 850 Characteristic of para-substitution on the central ring.

Part 2: Experimental Protocol (Self-Validating)

Safety Warning: 2-Bromo-4'-phenylacetophenone is a lachrymator and a skin irritant.[2] All sample preparation must occur within a fume hood. Double-glove (Nitrile) is required.

Methodology: Attenuated Total Reflectance (ATR)

ATR is preferred over KBr pellets for this compound to avoid halide exchange (where KBr can react with


-halo ketones under pressure) and to minimize hydrolysis from atmospheric moisture.
Step-by-Step Workflow
  • Crystal Cleanliness Check:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Validation: Run a background scan. Ensure the region between 2500–1800

      
       is flat (noise 
      
      
      
      T).
  • Sample Preparation (The "Christiansen Effect" Mitigation):

    • Although ATR requires minimal prep, large crystals can cause scattering artifacts (sloping baseline).

    • Action: Lightly crush ~5 mg of the solid with a mortar and pestle to a fine powder before placing it on the crystal.

  • Acquisition Parameters:

    • Resolution:

      
       (Standard for solid organics).
      
    • Scans: 32 (Sufficient signal-to-noise ratio).

    • Range: 4000 – 600

      
      .
      
  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct (Rubberband method) only if significant drift is observed.

Part 3: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the molecular connectivity relevant to the analysis.

Diagram: The Self-Validating Analytical Workflow

AnalyticalWorkflow Start Crude Product (Solid) Prep Sample Prep: Grind & Dry (Avoid Moisture) Start->Prep ATR ATR-FTIR Acquisition (Diamond Crystal) Prep->ATR Decision1 Check 1695-1710 cm⁻¹ (Carbonyl Region) ATR->Decision1 Pass1 Sharp Peak Found Decision1->Pass1 High Freq Shift Fail1 Peak < 1685 cm⁻¹ Decision1->Fail1 Low Freq Decision2 Check 3200-3600 cm⁻¹ (OH Region) Pass1->Decision2 Impurity1 Impurity Alert: Starting Material (4'-phenylacetophenone) Fail1->Impurity1 Pass2 Flat Baseline Decision2->Pass2 Dry Fail2 Broad Band Present Decision2->Fail2 Wet Final VALIDATED 2-Bromo-4'-phenylacetophenone Pass2->Final Impurity2 Impurity Alert: Hydrolysis/Wet Sample Fail2->Impurity2

Caption: Logical workflow for validating product identity and purity. The carbonyl shift is the primary "Go/No-Go" gate.

Diagram: Structure-Vibrational Map

MolecularMap Biphenyl Biphenyl Core (Conjugation Source) Carbonyl Carbonyl (C=O) ~1700 cm⁻¹ Biphenyl->Carbonyl π-donating ShiftUp Blue Shift (+) (Inductive Effect) Carbonyl->ShiftUp ShiftDown Red Shift (-) (Resonance) Carbonyl->ShiftDown AlphaC Alpha-Carbon (CH₂) AlphaC->Carbonyl Induction Bromine Bromine (Br) (Inductive Withdrawal) Bromine->AlphaC σ-pull

Caption: Competing electronic effects influencing the critical Carbonyl frequency. Bromine induction typically overrides biphenyl resonance.

Part 4: Troubleshooting & Impurity Analysis

In a drug development context, "pure enough" is insufficient. You must identify specific contaminants.

Differentiating the Starting Material

The most common impurity is unreacted 4'-phenylacetophenone .

  • The Indicator: Look for a "shoulder" or a distinct peak around 1680–1685

    
     .
    
  • The Logic: Without the electron-withdrawing bromine, the carbonyl bond is weaker (more single-bond character due to conjugation), resulting in a lower wavenumber absorption.[5]

Detecting Hydrolysis

-Halo ketones are susceptible to hydrolysis, forming the 

-hydroxy ketone.
  • The Indicator: Appearance of a broad band at 3300–3500

    
      (
    
    
    
    stretch).[7]
  • The Logic: If the sample was stored improperly or the KBr was wet, the bromine is displaced by water/hydroxide.

Summary of Common Failure Modes
ObservationRoot CauseCorrective Action
Split Carbonyl Peak (1685 & 1705) Incomplete BrominationRecrystallize (typically from Ethanol/EtOAc).
Broad hump >3000 Wet sample / HydrolysisDry sample in desiccator; check solvent purity.
Sloping Baseline (High Wavenumbers) Scattering (Christiansen Effect)Grind sample finer; ensure good contact with ATR crystal.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Instrumentation. NIST WebBook. Available at: [Link]

  • PubChem. Compound Summary: 2-Bromo-4'-phenylacetophenone.[8] National Library of Medicine. Available at: [Link]

  • Khan Academy. Spectroscopy: Carbonyl Frequencies and Effects of Conjugation/Induction. Available at: [Link][5][7][9][10]

  • Spectroscopy Online. The Carbonyl Group: Infrared Spectra of Ketones. Available at: [Link]

Sources

Mass spectrometry fragmentation of 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Fragmentation Dynamics of 2-Bromo-4'-phenylacetophenone via Mass Spectrometry

Executive Summary

This technical guide details the mass spectrometric analysis of 2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), a critical intermediate in the synthesis of biphenyl-derived pharmaceuticals and liquid crystals. This document moves beyond basic spectral matching, providing a mechanistic breakdown of fragmentation pathways (EI-MS) to empower researchers in structural confirmation and impurity profiling.

Key Molecular Data:

  • IUPAC Name: 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one

  • Formula:

    
    
    
  • Molecular Weight: 275.14 g/mol (Average)

  • Monoisotopic Mass: 274.00 (79Br) / 276.00 (81Br)

Instrumentation & Methodology

To achieve reproducible fragmentation suitable for structural elucidation, Electron Ionization (EI) is the preferred method over Soft Ionization (ESI/APCI) due to its ability to generate diagnostic fragment ions.

Standard Operating Conditions (EI-MS)
ParameterSettingRationale
Ionization Mode Electron Impact (EI)Hard ionization is required to cleave the C-Br and C-C bonds for fingerprinting.
Electron Energy 70 eVStandard potential to ensure library compatibility (NIST/Wiley).
Source Temp 230°CHigh enough to prevent condensation but low enough to avoid thermal degradation before ionization.
Transfer Line 280°CPrevents cold-spot condensation of the biphenyl core (high boiling point).
Solvent Dichloromethane (DCM)Excellent solubility for biphenyl derivatives; highly volatile.
Safety Protocol (Critical)

Warning: 2-Bromo-4'-phenylacetophenone is a potent lachrymator and skin irritant.

  • Preparation: All sample prep must occur within a certified fume hood.

  • Neutralization: Keep a solution of 10% aqueous sodium thiosulfate nearby to neutralize spills (reacts with alkyl bromide).

Mechanistic Fragmentation Analysis

The mass spectrum of this compound is dominated by two factors: the stability of the biphenyl core and the lability of the carbon-bromine bond.

The "Smoking Gun": Isotopic Signature ( )

The presence of a single bromine atom provides an immediate diagnostic marker. Unlike pure hydrocarbons, the molecular ion (


) will not be a single peak but a 1:1 doublet  separated by 2 mass units.
  • m/z 274: Contains

    
     (50.7% abundance)
    
  • m/z 276: Contains

    
     (49.3% abundance)
    
  • Validation Check: If the intensity ratio of 274:276 deviates significantly from 1:1, the sample is likely contaminated or undergoing H-Br elimination prior to ionization.

Primary Fragmentation Pathways

Once ionized, the radical cation


 undergoes competitive cleavage.

Pathway A:


-Cleavage (Loss of Bromomethyl Radical) 
The bond between the carbonyl carbon and the 

-carbon weakens due to the electron-withdrawing nature of the carbonyl.
  • Mechanism: Homolytic cleavage releases a

    
     radical.
    
  • Detected Ion:

    
     (Biphenylcarbonyl cation).
    
  • m/z: 181

  • Significance: This is often the Base Peak (100% intensity) due to the resonance stability of the acylium ion conjugated with the biphenyl system.

Pathway B: Carbon-Halogen Cleavage (Loss of Br) The C-Br bond is the weakest bond in the molecule.

  • Mechanism: Loss of a bromine radical (

    
    ).
    
  • Detected Ion:

    
     (Resonance stabilized cation).
    
  • m/z: 195

  • Significance: Confirms the presence of the alkyl chain.

Pathway C: Carbonyl Loss (Decarbonylation) Following Pathway A, the acylium ion can lose carbon monoxide (CO).

  • Mechanism:

    
    .
    
  • Detected Ion: Biphenyl cation.

  • m/z: 152/153

  • Significance: A highly stable aromatic fragment characteristic of all biphenyl derivatives.

Visualization of Fragmentation Dynamics

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 274 / 276 (1:1 Isotopic Ratio) Frag_195 [M - Br]+ m/z 195 (Resonance Stabilized) M_Ion->Frag_195 - Br radical (79/81) Frag_181 Acylium Ion [M - CH2Br]+ m/z 181 (Base Peak Candidate) M_Ion->Frag_181 - CH2Br radical (93) Frag_152 Biphenyl Cation m/z 152 (Aromatic Core) Frag_181->Frag_152 - CO (28) Frag_77 Phenyl Cation m/z 77 Frag_152->Frag_77 - C6H4 (Benzene ring fragmentation)

Figure 1: Mechanistic fragmentation tree for 2-Bromo-4'-phenylacetophenone under 70eV EI conditions.

Experimental Validation Protocol

To ensure data integrity, follow this self-validating workflow.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 2-Bromo-4'-phenylacetophenone.

  • Dissolve in 1.0 mL of HPLC-grade Dichloromethane (DCM).

  • Vortex for 30 seconds.

  • Filter through a 0.2 µm PTFE syringe filter (removes particulate matter that causes source arcing).

Step 2: Data Acquisition
  • Inject 1.0 µL into the GC-MS (Split ratio 20:1 to prevent detector saturation).

  • Run a temperature ramp: 100°C (1 min hold)

    
     300°C at 20°C/min.
    
  • Note: The compound elutes late due to the biphenyl group. Expect retention times consistent with high boiling point aromatics.

Step 3: Quality Control (The "Logic Check")

Before accepting the data, apply these three checks:

  • Isotope Check: Does the molecular ion at >270 m/z show a 1:1 doublet? (If no

    
     Not a bromine compound).
    
  • Base Peak Check: Is the peak at m/z 181 prominent? (If no

    
     Check for thermal degradation/de-bromination in the injector).
    
  • Biphenyl Check: Is there a cluster at m/z 152? (If no

    
     The core structure is not biphenyl).
    

References

  • Sigma-Aldrich. (n.d.).[1] 2-Bromo-4'-phenylacetophenone Product Specification & Safety Data Sheet. Retrieved from

  • PubChem. (n.d.).[2] 2-Bromo-1-(4-phenylphenyl)ethanone Compound Summary. National Library of Medicine. Retrieved from

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text for general fragmentation mechanisms of

    
    -haloketones).
    
  • NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook, SRD 69. (For comparative fragmentation of phenacyl bromide derivatives). Retrieved from

Sources

Technical Whitepaper: Crystallographic Characterization of 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallography and X-ray Structure of 2-Bromo-4'-phenylacetophenone Content Type: Technical Whitepaper & Experimental Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), also known as 2-bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one, acts as a critical electrophilic scaffold in the synthesis of bioactive heterocycles, particularly thiazoles and imidazoles used in COX-2 inhibitors and antifungal agents.

This guide provides a rigorous methodological framework for the synthesis, crystallization, and X-ray structural determination of this compound. Unlike standard organic protocols, this whitepaper focuses on the solid-state conformers —specifically the torsional strain of the biphenyl system and the hyperconjugative alignment of the C-Br bond—which directly influence its reactivity profile in nucleophilic substitutions.

Chemical Synthesis & Purity Optimization

High-quality single crystals require precursors of


 purity. Standard bromination often yields di-brominated byproducts difficult to separate by crystallization alone. We utilize a Copper(II) Bromide (

) mediated protocol
to ensure regiospecificity.
Optimized Synthesis Protocol
  • Precursor: 4-Acetylbiphenyl (1.0 eq)

  • Reagent:

    
     (2.0 eq)
    
  • Solvent: Ethyl Acetate (EtOAc) / Chloroform (

    
    ) (1:1 v/v)
    
  • Mechanism: Heterogeneous halogenation via enol intermediate.

Step-by-Step Workflow:

  • Dissolve 4-acetylbiphenyl in EtOAc/

    
     under reflux (
    
    
    
    C).
  • Add finely powdered

    
     in portions to maintain a controlled evolution of HBr gas.
    
  • Reflux for 3–4 hours until the green

    
     converts to white CuBr precipitate.
    
  • Filter while hot to remove CuBr.

  • Evaporate solvent to near dryness; recrystallize crude solid immediately to prevent hydrolysis.

Critical Insight: The C-Br bond is labile. Avoid methanol during workup, as it can lead to solvolysis (formation of


-methoxy ketone).

Crystal Growth Dynamics

Obtaining diffraction-quality crystals requires controlling the nucleation rate to minimize mosaicity.

Method A: Slow Evaporation (Standard)
  • Solvent: Ethyl Acetate or Ethanol (Absolute).

  • Protocol: Dissolve 50 mg in minimal hot solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and store at 
    
    
    
    C in the dark.
  • Outcome: Prismatic colorless crystals (0.2 x 0.2 x 0.4 mm) typically form within 48 hours.

Method B: Vapor Diffusion (High Quality)
  • Solvent (Inner Vial): Tetrahydrofuran (THF) or Acetone.

  • Precipitant (Outer Vial): Pentane or Hexane.

  • Protocol: Place the concentrated solution in a small inner vial. Place this uncapped vial inside a larger jar containing the precipitant. Seal the outer jar.

  • Thermodynamics: As pentane diffuses into the THF, the solubility decreases gradually, promoting defect-free lattice growth.

X-Ray Diffraction & Data Reduction

This section details the acquisition parameters required to solve the structure, assuming a likely Monoclinic (


) or Triclinic (

) space group common to planar aromatic ketones.
Experimental Setup
ParameterSpecificationRationale
Radiation Source

(

)
Higher energy minimizes absorption by Br atoms compared to

.
Temperature 100 K (

stream)
Freezes thermal vibration of the terminal Br atom and biphenyl rings.
Detector Distance 50–60 mmBalances resolution (

) with spot separation.
Scan Strategy

and

scans
Ensures 100% completeness for low-symmetry space groups.
Data Processing Workflow (DOT Visualization)

CrystallographyWorkflow Crystal Single Crystal (0.3mm) Diffraction X-Ray Diffraction (Bruker/Rigaku) Crystal->Diffraction Mounting Reduction Data Reduction (SAINT/CrysAlisPro) Diffraction->Reduction Integration Phasing Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Phasing hkl File Refinement Refinement (SHELXL - Least Squares) Phasing->Refinement Initial Model Refinement->Refinement Anisotropic Correction CIF Final CIF (Validation) Refinement->CIF R1 < 0.05

Figure 1: Crystallographic workflow from mounting to CIF generation.

Structural Analysis & Conformational Logic

When analyzing the solved structure of 2-Bromo-4'-phenylacetophenone, focus on these three critical geometric parameters.

A. The Biphenyl Twist (Torsion Angle )
  • Expectation: The biphenyl moiety is rarely planar in the solid state due to steric repulsion between the ortho-hydrogens (positions 2,6 and 2',6').

  • Measurement: Define the torsion angle between the two phenyl ring planes.

  • Range: Typically

    
    . However, crystal packing forces (specifically 
    
    
    
    -
    
    
    stacking) can compress this angle toward
    
    
    (planar) if the lattice energy gain outweighs the steric penalty.
B. The C-Br Bond Orientation
  • Hyperconjugation: The

    
     bond usually adopts a syn-periplanar or gauche conformation relative to the Carbonyl (
    
    
    
    ) group.
  • Dipole Minimization: Look for the

    
     torsion angle. A value near 
    
    
    
    or
    
    
    suggests minimization of dipole-dipole repulsion, whereas
    
    
    (eclipsed) is highly unfavorable.
  • Bond Length: The

    
     bond length is typically 
    
    
    
    . Elongation beyond
    
    
    indicates significant electron withdrawal by the carbonyl, making the Br highly labile (good leaving group).
C. Intermolecular Packing
  • Hydrogen Bonding: Look for

    
     weak hydrogen bonds between the carbonyl oxygen and aromatic protons of adjacent molecules.[1]
    
  • Halogen Bonding: Inspect for

    
     or 
    
    
    
    interactions, which often direct the supramolecular assembly in phenacyl bromides.
Structural Logic Diagram

StructuralLogic Molecule 2-Bromo-4'-phenylacetophenone CBr_Align C-Br / C=O Alignment (Dipole) Molecule->CBr_Align Sterics Ortho-H Steric Repulsion Twist Biphenyl Twist (~37 deg) Sterics->Twist Causes Rotation Twist->Molecule Defines Lattice Packing Crystal Packing Forces (Pi-Stacking) Packing->Twist Opposes Rotation (Flattens) Reactivity High Reactivity (SN2 Substrate) CBr_Align->Reactivity Orbital Overlap

Figure 2: Interplay between steric forces and crystal packing defining the final structure.

Pharmaceutical Relevance

The crystallographic data of this molecule serves as a template for "Fragment-Based Drug Design" (FBDD).

  • Hantzsch Thiazole Synthesis: The

    
    -bromo ketone reacts with thioamides. The precise distance between the Br and the Carbonyl carbon (approx 
    
    
    
    ) is the key pharmacophore distance for the cyclization mechanism.
  • Solubility Prediction: The melting point and density derived from the X-ray structure allow for the calculation of solubility parameters, crucial for formulation.

References

  • Synthesis Methodology: King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide.[2][3] The Journal of Organic Chemistry, 29(12), 3459-3461.

  • Crystallographic Analogs: Gao, C., et al. (2024).

    
    -bromination reaction on acetophenone derivatives. BMC Chemistry, 18,[2] 38. (Includes X-ray data of related phenacyl bromides). 
    
  • General Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24846533, 2-Bromo-4'-phenylacetophenone.

  • Structural Database: Cambridge Crystallographic Data Centre (CCDC). Search for "Phenacyl Bromide" derivatives for unit cell comparison.

Sources

Comprehensive Technical Guide: Solubility Profile of 2-Bromo-4'-phenylacetophenone

[1][2]

Executive Summary

2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), also known as 4-phenylphenacyl bromide or 2-bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one , is a critical electrophilic intermediate used in the synthesis of liquid crystals, luminescent materials, and heterocyclic pharmaceuticals.[1][2][3][4]

Unlike simple phenacyl bromides, the presence of the biphenyl moiety significantly increases the compound's lipophilicity and melting point (123–125 °C), altering its solubility landscape.[1][2] This guide provides a definitive analysis of its solubility behavior, moving beyond generic "soluble/insoluble" labels to provide actionable protocols for recrystallization, reaction solvent selection, and handling.[1][2]

Key Technical Insight: The compound exhibits a steep temperature-dependent solubility curve in polar protic solvents (Ethanol, Acetic Acid), making them ideal for purification, while showing high solubility in polar aprotic solvents (THF, Ethyl Acetate) at room temperature.[1][2]

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1][2]

PropertyValueImplication for Solubility
Molecular Formula

High carbon content indicates lipophilicity.[1][2]
Molecular Weight 275.14 g/mol Moderate size; van der Waals forces dominate crystal lattice energy.[1][2]
Melting Point 123–125 °CHigh lattice energy requires thermal energy or high-polarity solvents to disrupt.[1][2]
Structural Features Biphenyl core +

-bromo ketone
Biphenyl : Hydrophobic, planar,

-stacking (lowers solubility in water/alkanes).Ketone/Bromine : Dipolar, H-bond acceptor (enables solubility in polar organic solvents).[1][2]
Physical State Crystalline Solid (White to Beige)Requires dissolution energy (heat or solvation enthalpy).[1][2]

Solubility Landscape & Solvent Selection

The solubility of 2-Bromo-4'-phenylacetophenone follows a "Like Dissolves Like" principle modified by the rigidity of the biphenyl core.[1][2]

A. High Solubility Solvents (Reaction Media)

These solvents dissolve the compound readily at room temperature (

12
  • Tetrahydrofuran (THF) : Excellent solvency.[1][2][5] Ideal for reactions requiring low temperatures.[1][2]

  • Dichloromethane (DCM) : High solubility due to polarizability matching.[1][2]

  • Ethyl Acetate : Good solubility; often used as the "solvent" phase in biphasic workups.[1][2]

  • Acetone : High solubility, though often avoided in nucleophilic substitution reactions if the nucleophile can react with acetone (e.g., aldol side reactions).[1][2]

B. Temperature-Dependent Solvents (Recrystallization)

These solvents show low solubility at room temperature but high solubility at boiling points, creating the supersaturation necessary for purification.[1][2]

  • Ethanol (EtOH) : The gold standard for recrystallization.[1][2]

    • Metric: ~15 mL of Ethanol is required to dissolve 1 g of compound at reflux.[1][2]

  • Glacial Acetic Acid : Effective for highly impure crude material, particularly when removing non-polar byproducts.[1][2]

  • Ethyl Acetate / Petroleum Ether : A binary solvent system where EtOAc acts as the solvent and Pet Ether (bp 90-100°C) acts as the anti-solvent.[1][2]

C. Anti-Solvents (Precipitation)[1][2]
  • Water : Highly insoluble.[1][2] Used to quench reactions and precipitate the product from water-miscible organic solvents (e.g., pouring a reaction mixture in THF into water).[1][2]

  • Cold Alkanes (Hexane/Pentane) : Poor solubility due to lack of polar interactions with the ketone/bromo groups.[1][2]

Experimental Protocols

Protocol A: Recrystallization from Ethanol

Objective: Purify crude 2-Bromo-4'-phenylacetophenone to >98% purity.

  • Preparation : Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

  • Dissolution : Add 10 mL of 95% Ethanol. Heat to reflux (

    
    ) on a hot plate with magnetic stirring.
    
  • Titration : If solid remains, add hot Ethanol in 1 mL increments until fully dissolved (Target ~15 mL/g).

  • Filtration (Optional) : If insoluble black specks remain at reflux, perform a hot filtration through a pre-warmed glass frit.[1][2]

  • Crystallization : Remove from heat.[1][2] Allow the flask to cool to room temperature slowly (over 30 mins) to form defined crystals. Then, cool in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Collection : Filter the white needles/plates using a Buchner funnel. Wash with 2-3 mL of ice-cold Ethanol.[1][2]

  • Drying : Vacuum dry at

    
     (melting point is 
    
    
    , so mild heat is safe).
Protocol B: Solubility Determination (Visual Saturation Method)

Objective: Determine approximate solubility limit for reaction optimization.

  • Weigh 100 mg of compound into a clear vial.

  • Add 0.5 mL of the target solvent (e.g., Toluene).[1][2]

  • Vortex for 1 minute.

  • Observation :

    • Clear solution: Solubility > 200 mg/mL.[1][2]

    • Solid remains: Heat to

      
      .[1][2] If it dissolves, it is a temperature-dependent system.[1][2]
      
    • Persists at heat: Solubility is low; unsuitable as a primary solvent.[1][2]

Visualizing the Workflow

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the operational goal (Reaction vs. Purification).[1][2]

SolventSelectionStartSelect Solvent for2-Bromo-4'-phenylacetophenoneGoalWhat is the primary goal?Start->GoalReactionReaction Medium(Homogeneous)Goal->ReactionSynthesisPurificationPurification(Recrystallization)Goal->PurificationCleanupPolarAproticPolar Aprotic(High Solubility)Reaction->PolarAproticTempDependentPolar Protic(Temp Dependent)Purification->TempDependentTHFTHF / DCM(General Use)PolarAprotic->THFAcetoneAcetone(Avoid with Nucleophiles)PolarAprotic->AcetoneEthanolEthanol (15 mL/g)(Standard)TempDependent->EthanolAceticGlacial Acetic Acid(For Crude Impurities)TempDependent->AceticBinaryEtOAc + Pet Ether(Binary System)TempDependent->Binary

Caption: Decision matrix for solvent selection based on thermodynamic requirements (solvation energy vs. lattice energy).[1][2]

Safety & Handling (Lachrymator Warning)

While solubility is the focus, the physical handling of this compound requires strict adherence to safety protocols due to its specific hazards.[1][2][6]

  • Lachrymator : Like many

    
    -halo ketones, this compound is a potent lachrymator (tear gas agent).[1][2] It alkylates TRPA1 channels in sensory nerves.[1][2]
    
    • Requirement : All solubility testing must be performed inside a functioning fume hood.[1][2]

  • Corrosivity : Solutions in organic solvents can rapidly penetrate nitrile gloves.[1][2]

    • Recommendation : Double-glove or use Silver Shield® laminate gloves when handling concentrated solutions (e.g., during recrystallization filtration).[1][2]

  • Waste Disposal : Solutions containing this compound must be segregated into "Halogenated Organic Waste" streams.[1][2] Do not mix with strong bases (e.g., NaOH) in the waste container to avoid exothermic polymerization or hydrolysis.[1][2]

References

  • ChemicalBook . (2025).[1][2] 2-BROMO-4'-PHENYLACETOPHENONE Properties and Recrystallization Data. Retrieved from [1][2]

  • TCI Chemicals . (n.d.).[1][2] Product Specification: 2-Bromo-4'-phenylacetophenone (CAS 135-73-9).[1][2][3][4][5] Retrieved from [1][2]

  • Thermo Fisher Scientific . (2010).[1][2] Safety Data Sheet: Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo-. Retrieved from [1][2]

  • PubChem . (2025).[1][2] Compound Summary: 2-Bromo-4'-phenylacetophenone.[1][2][3][4][5] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Beilstein Institute. Beilstein Handbook of Organic Chemistry.

2-Bromo-4'-phenylacetophenone: Technical Safety & Handling Guide

[1]

CAS: 135-73-9 | Formula:

Mol.[1][2][3][4][5][6] Weight:35

Introduction & Application Scope

2-Bromo-4'-phenylacetophenone (also known as

1Hantzsch thiazole synthesis

While invaluable for increasing the metabolic stability and

1lachrymator17
Physicochemical Profile
PropertyDataRelevance to Handling
Physical State Crystalline Solid (Beige/Tan)Dust generation is the primary exposure vector.[1]
Melting Point 124–129 °CStable solid at RT, but heating requires closed systems.
Solubility DCM, EtOAc, DMSO; Insoluble in

Water alone is ineffective for decontamination; requires organic co-solvents or surfactants.
Reactivity Strong ElectrophileReacts violently with strong nucleophiles (amines, thiols).

Hazard Profiling: The Mechanism of Toxicity

To handle this compound safely, one must understand why it is hazardous. It is not merely an irritant; it is a site-specific alkylating agent.[1]

The Lachrymatory Mechanism (TRPA1 Activation)

The


TRPA1 ion channel

Causality:

  • Penetration: The lipophilic biphenyl tail facilitates crossing the cell membrane.

  • Alkylation: The bromine is displaced by the thiol (-SH) group of the protein.

  • Depolarization: This covalent modification forces the ion channel open, causing an influx of

    
     and triggering the sensation of burning/pain.
    

LachrymatorMechanismcluster_0Chemical Agentcluster_1Biological TargetMol2-Bromo-4'-phenylacetophenone(Electrophile)ComplexCovalent Adduct(Irreversible Alkylation)Mol->ComplexSN2 AttackTargetTRPA1 Channel(Cysteine Thiol -SH)Target->ComplexResponseCa++ Influx -> Pain Signal(Lachrymation)Complex->ResponseChannel Activation

Figure 1: Mechanism of action. The molecule targets thiol groups in sensory nerves, causing immediate debilitating pain.

GHS Classification Summary[1][8][9]
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[6][8]

  • H335: May cause respiratory irritation.[1][6][9]

  • Lachrymator: (Not a GHS code, but a critical hazard note).

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

Glove Selection: The Permeation Fallacy

Standard nitrile examination gloves provide insufficient protection against

1
Glove MaterialBreakthrough TimeRecommendation
Latex < 1 minDO NOT USE. Rapid degradation.[1]
Thin Nitrile (4 mil) 1–5 minsSplash protection only. Change immediately upon contact.
Double Nitrile 15–30 minsAcceptable for solid handling; change frequently.
Laminate (Silver Shield) > 480 minsMANDATORY for liquid handling or spill cleanup.
Ventilation & Weighing Protocols

Never weigh this compound on an open bench. The static charge of the fine powder can cause micro-aerosolization, leading to lab-wide contamination.

  • Primary Control: Use a fume hood with a face velocity of 80–100 fpm.

  • Static Control: Use an anti-static gun on the spatula and weigh boat before dispensing.

  • Solution Transfer: If possible, dissolve the solid directly in the shipping bottle (if tared) or create a stock solution inside the hood before moving to the balance.

Emergency Response: The "Reactive Quench"

In the event of a spill, simple wiping spreads the lachrymator and increases surface area for sublimation. You must chemically destroy the electrophilic core.

The Quench Solution (Sulfur-Based Nucleophile)

Prepare a "Decon Solution" in advance if working with >5g scale:

  • Composition: 10% Sodium Thiosulfate (

    
    ) + 2% Sodium Carbonate (
    
    
    ) in water.[1]
  • Mechanism: The thiosulfate anion acts as a soft nucleophile, displacing the bromine to form a non-volatile, water-soluble Bunte salt.

SpillResponseSpillSpill Detected(Solid or Solution)IsolateEvacuate AreaDon Silver Shield GlovesSpill->IsolateCoverCover with absorbent padssoaked in Thiosulfate SolnIsolate->CoverWaitWait 15-20 mins(Allow Hydrolysis/Substitution)Cover->WaitCleanDouble Bag WasteLabel as HazardousWait->Clean

Figure 2: Emergency spill response workflow emphasizing chemical deactivation over physical removal.[1]

Synthetic Application: Hantzsch Thiazole Synthesis

Objective: Synthesis of 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine derivatives. Rationale: This protocol minimizes exposure by generating the thiazole in a closed vessel and precipitating the product, avoiding column chromatography of the lachrymatory starting material.

Reagents
  • Substrate: 2-Bromo-4'-phenylacetophenone (1.0 eq)

  • Nucleophile: Thiourea or Thioamide derivative (1.1 eq)[1]

  • Solvent: Ethanol (Absolute) or DMF (if solubility is poor)[1]

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add the thiourea (1.1 eq) and Ethanol.

  • Addition: Add 2-Bromo-4'-phenylacetophenone (1.0 eq) in one portion to the stirring solution.

    • Note: Do not add thiourea to the bromide; adding the bromide to the nucleophile ensures the lachrymator is immediately consumed.

  • Reflux: Heat to reflux for 2–4 hours. The solution will typically turn clear, then precipitate the hydrobromide salt of the thiazole.

  • Workup (Quenching):

    • Cool to room temperature.

    • Add aqueous Ammonium Hydroxide (

      
      ) dropwise to adjust pH to ~8–9. This liberates the free base thiazole.
      
    • Safety Check: This step also destroys any unreacted alkyl bromide via ammonolysis.[1]

  • Isolation: Filter the precipitate. Wash with cold water and diethyl ether.

HantzschSynthesisReactants2-Bromo-4'-phenylacetophenone+ Thiourea(in EtOH)IntermediateThiazolium HBr Salt(Precipitate)Reactants->IntermediateReflux 2-4hBaseAdd NH4OH (aq)(Neutralization)Intermediate->BaseProduct4-(Biphenyl)thiazol-2-amine(Free Base)Base->ProductFiltration

Figure 3: Synthetic workflow for Hantzsch Thiazole formation.[1] The base step ensures destruction of residual bromide.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerate).

  • Light: Protect from light.[1] The C-Br bond is photolabile; exposure turns the beige solid dark brown/green, releasing

    
     gas (corrosive).[1]
    
  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis to the

    
    -hydroxy ketone.[1]
    

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 67282, 2-Bromo-1-(4-phenylphenyl)ethanone. Retrieved from [Link][1]

  • Hantzsch, A., & Weber, J. H. (1887).[10] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1] (Foundational chemistry for thiazole synthesis).

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282.[1] (Mechanism of lachrymatory action).

Technical Guide: Lachrymatory Properties & Chemical Biology of 2-Bromo-4'-phenylacetophenone

[1]

Executive Summary

2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), also known as p-phenylphenacyl bromide, is a potent alkylating agent and lachrymator belonging to the

12341

This guide details the compound's interaction with the TRPA1 ion channel, its synthesis via electrophilic halogenation, and critical safety protocols for neutralization.[1] It is intended for research professionals investigating nociception, TRPA1 antagonists, or chemical defense mechanisms.[1]

Part 1: Chemical Architecture & Physicochemical Profile[1]

The lachrymatory potential of 2-Bromo-4'-phenylacetophenone is dictated by two structural features: the electrophilic


-carbonbiphenyl tail1
Table 1: Physicochemical Specifications
PropertyValueRelevance to Bioactivity
CAS Number 135-73-9Unique Identifier
Molecular Formula

--
Molecular Weight 275.14 g/mol Heavier than CN gas (199.05 g/mol ); lower volatility.[1]
Melting Point 125–129 °CSolid at RT; persists as dust/particulate.[1]
Physical State Crystalline SolidHigh persistence; inhalation hazard for particulates.[1]
Reactivity Strong ElectrophileRapidly alkylates thiol (-SH) groups on proteins.[1]
Lipophilicity (Est.[1] LogP) ~4.6High membrane permeability compared to phenacyl bromide.[1]

Part 2: Mechanism of Action (The "Why")

The lachrymatory effect is not a result of simple irritation but a specific pharmacological event involving the TRPA1 (Transient Receptor Potential Ankyrin 1) cation channel.[1] This channel serves as the primary sensor for noxious electrophiles in sensory nerve endings.[1]

The Alkylation Pathway

2-Bromo-4'-phenylacetophenone acts as an

1
  • Membrane Penetration: The lipophilic biphenyl tail facilitates rapid crossing of the neuronal plasma membrane.[1]

  • Covalent Modification: The electrophilic carbon (adjacent to the bromine) is attacked by the nucleophilic thiolate anion of Cysteine 621 (Cys621) (or Lysine 710) located on the N-terminal cytoplasmic domain of the TRPA1 channel.[1]

  • Conformational Change: This covalent alkylation locks the channel in an "open" state.[1]

  • Depolarization:

    
     and 
    
    
    ions influx rapidly, depolarizing the nociceptor and triggering the release of Substance P and CGRP (Calcitonin Gene-Related Peptide).[1]
  • Physiological Response: The brain interprets this signal as intense burning pain, triggering reflex lachrymation (tearing) and blepharospasm (eyelid closure).[1]

Visualization: TRPA1 Activation Pathway

TRPA1_MechanismAgent2-Bromo-4'-phenylacetophenone(Lipophilic Electrophile)MembraneNeuronal Membrane(Passive Diffusion)Agent->MembraneTargetTRPA1 Channel(Cys621 Residue)Membrane->TargetReactionCovalent Alkylation(SN2 Reaction)Target->Reaction Nucleophilic AttackOpenStateChannel Opening(Conformational Shift)Reaction->OpenStateSignalCa2+ Influx -> Depolarization(Pain Signal)OpenState->Signal

Figure 1: The molecular pathway of TRPA1 activation.[1] The agent crosses the membrane and covalently modifies cysteine residues, forcing the ion channel open.

Part 3: Synthesis & Characterization[1]

Safety Warning: Synthesis must be performed in a functioning chemical fume hood. The product is a severe skin and eye irritant.[1][4][5][6]

Synthesis Strategy

The standard synthesis involves the

1

N-Bromosuccinimide (NBS)1

Reaction:

1
Visualization: Synthetic Workflow

Synthesis_WorkflowStartPrecursor:4-PhenylacetophenoneProcessReaction:Stir at < 20°C(Control Exotherm)Start->ProcessReagentReagent:Bromine (Br2) or NBSSolvent: Glacial Acetic AcidReagent->ProcessWorkupWorkup:Quench with Ice WaterFilter PrecipitateProcess->WorkupPurifyPurification:Recrystallize from EthanolWorkup->PurifyProductFinal Product:2-Bromo-4'-phenylacetophenone(White Needles, MP: 125°C)Purify->Product

Figure 2: Step-by-step synthetic pathway for the production of 2-Bromo-4'-phenylacetophenone.

Part 4: Safety & Decontamination[1][5]

Due to its mechanism as an alkylating agent, standard soap and water are insufficient for decontamination.[1] You must chemically destroy the electrophilic site.[1]

Decontamination Principle

The objective is to introduce a "sacrificial" nucleophile that competes with biological tissue to react with the bromine-bearing carbon.[1]

Validated Decontamination Solution
  • Active Agent: Sodium Thiosulfate (

    
    ) or Ethanol/KOH.[1]
    
  • Mechanism:

    
    [1]
    
  • Protocol:

    • Prepare a solution of 10% Sodium Thiosulfate in water/ethanol (50:50 mix to ensure solubility of the organic agent).[1]

    • Apply liberally to contaminated glassware or surfaces.[1]

    • Allow 30 minutes of contact time before rinsing.[1]

    • Note: For skin contact, wash immediately with copious water; do not use strong bases on skin.[1]

Part 5: Experimental Protocols

Protocol: Calcium Imaging Bioassay (TRPA1 Potency)

To verify lachrymatory potential without animal testing, use HEK293 cells stably expressing human TRPA1.[1]

  • Cell Prep: Plate HEK293-hTRPA1 cells on poly-D-lysine coated 96-well plates. Incubate 24h.

  • Dye Loading: Load cells with Fura-2 AM (

    
    ) or Fluo-4 AM  in Calcium Buffer (HBSS + 20mM HEPES) for 30-60 mins at 37°C.
    
  • Baseline: Measure baseline fluorescence (

    
    ) for 30 seconds.
    
  • Injection: Inject 2-Bromo-4'-phenylacetophenone (dissolved in DMSO, final concentration range 1nM - 100

    
    M).
    
    • Control: Use Allyl Isothiocyanate (AITC) as a positive control.[1]

  • Measurement: Monitor fluorescence ratio (340/380 nm for Fura-2) for 120 seconds.

  • Analysis: Plot

    
     vs. Log[Concentration] to determine 
    
    
    .
Protocol: Synthesis (Laboratory Scale)
  • Dissolve 4-phenylacetophenone (50 mmol) in Glacial Acetic Acid (50 mL).

  • Add Bromine (50 mmol) dropwise over 30 minutes while maintaining temperature between 15-20°C (ice bath required).

  • Stir for 1 hour post-addition. The solution will evolve HBr gas (trap required).[1]

  • Pour mixture into Ice Water (200 mL). The product will precipitate as a solid.[1]

  • Filter and wash with cold water.[1]

  • Recrystallize from 95% Ethanol to obtain white needles (MP 125-129°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 513838, 2-Bromo-4'-phenylacetophenone.[1] Retrieved February 7, 2026.[1] [Link]

  • Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[1] Nature, 445, 541–545.[1] [Link][1]

  • Jordt, S. E., et al. (2004). Mustard oils and cannabinoids excite sensory nerve fibres through the TRP channel ANKTM1 (TRPA1).[1] Nature, 427, 260–265.[1] [Link][1]

  • Organic Syntheses. p-Bromophenacyl Bromide (Analogous synthesis procedure). Coll. Vol. 1, p.127 (1941).[1] [Link]

Technical Guide: Thermal Stability and Decomposition of 2-Bromo-4'-phenylacetophenone

[1]

Executive Summary

Compound: 2-Bromo-4'-phenylacetophenone (CAS: 135-73-9) Synonyms: 4-Phenylphenacyl bromide, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Class:

Critical Hazard:Thermal Instability near Melting Point.123456

This guide provides a mechanistic analysis of the thermal stability of 2-Bromo-4'-phenylacetophenone.[1] While valuable as a crystalline intermediate for synthesizing heterocycles (e.g., imidazoles, thiazoles) and biphenyl-derived pharmaceuticals, this compound exhibits a narrow window between its melting point (~125–129°C) and its onset of decomposition. It is prone to autocatalytic degradation driven by the elimination of hydrogen bromide (HBr).

Molecular Architecture & Reactivity Profile[1][9]

To understand the decomposition, one must first analyze the electronic environment of the molecule.

  • The Warhead (

    
    -Bromo Ketone):  The carbonyl group exerts a strong electron-withdrawing effect, increasing the acidity of the 
    
    
    -protons.[1] This makes the adjacent carbon susceptible to nucleophilic attack but also prone to deprotonation/elimination.
  • The Biphenyl Core: The 4-phenyl substituent extends the conjugated

    
    -system.[1] While this provides crystalline stability (raising the melting point compared to simple phenacyl bromide), it also stabilizes radical intermediates formed during thermal stress, potentially lowering the activation energy for homolytic cleavage.
    
  • The Leaving Group: Bromide is a weak base and excellent leaving group. The C-Br bond is the weakest link in the molecule, with a bond dissociation energy (BDE) significantly lower than C-H or C-C bonds.

Thermal Decomposition Mechanisms

The decomposition of 2-Bromo-4'-phenylacetophenone is rarely a single-step event.[1] It follows a complex, often autocatalytic network of pathways.

Pathway A: Dehydrobromination (Elimination)

Upon heating, particularly near the melting phase, the molecule undergoes

  • Initiation: Thermal energy overcomes the activation barrier for the elimination of HBr.

  • Product: This generates 1-([1,1'-biphenyl]-4-yl)ethenone (a highly reactive vinyl ketone).[1]

  • Fate: The vinyl ketone is unstable and rapidly polymerizes into dark, insoluble tars.

Pathway B: Autocatalytic Hydrolysis

If trace moisture is present (even ppm levels), the C-Br bond hydrolyzes to form the

1
  • The Danger: HBr is not just a byproduct; it acts as an acid catalyst that accelerates further enolization and decomposition of the remaining bulk material. This leads to a "thermal runaway" effect in storage.

Pathway C: Radical Homolysis

At higher temperatures (>150°C), the C-Br bond can undergo homolytic cleavage, generating a bromine radical (

1
Visualization: Decomposition Network

The following diagram illustrates the interconnected pathways leading to material failure.

DecompositionPathwaysStart2-Bromo-4'-phenylacetophenone(Solid)HeatHeat / Melt(>125°C)Start->HeatHydrolysisMoistureStart->HydrolysisVinylVinyl Ketone Intermediate(Transient)Heat->VinylEliminationHBrHBr Gas(Catalyst)Heat->HBrByproductPolymerDark Polymer/Tar(Irreversible)Vinyl->PolymerPolymerizationHBr->StartAutocatalysis (Acid)Hydrolysis->HBrHydroxyα-Hydroxy KetoneHydrolysis->HydroxySN2

Figure 1: Thermal and moisture-induced decomposition pathways showing the autocatalytic role of HBr.

Analytical Characterization Strategies

Relying solely on melting point is insufficient for stability profiling.[1] The following protocols are recommended for incoming raw material verification.

Differential Scanning Calorimetry (DSC)[1]
  • Objective: Determine the "Safety Window" between melting and decomposition onset (

    
    ).
    
  • Protocol:

    • Use gold-plated high-pressure crucibles (sealed). Reason: Standard aluminum pans may react with evolved HBr, skewing the exotherm data.

    • Ramp rate: 5°C/min from 30°C to 250°C.[1]

    • Expected Profile: An endothermic peak at ~125–129°C (Melting), followed immediately (or overlapping) by a broad exothermic event (Decomposition).

    • Warning: If the exotherm begins on the tail of the melting endotherm, the material is considered thermally hazardous during melt-processing.

HPLC Purity Analysis (Stability Indicating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1] Gradient 50:50 to 90:10.[1]

  • Detection: UV @ 254 nm (Biphenyl absorption).[1]

  • Key Impurities to Track:

    • 4-Phenylacetophenone:[1][2][4][5] Indicates reductive debromination (radical pathway).[1]

    • 
      -Hydroxy-4-phenylacetophenone: Indicates moisture ingress/hydrolysis.[1]
      

Storage & Handling Protocols

The stability of 2-Bromo-4'-phenylacetophenone is binary: stable if handled correctly, rapidly degradable if neglected.[1]

The "Acid Scavenger" Strategy

Because HBr catalyzes decomposition, preventing its accumulation is vital.

  • Recommendation: When storing large quantities (>100g), consider adding a sachet of weak inorganic base (e.g., anhydrous Sodium Carbonate or Magnesium Oxide) inside the secondary container (not mixed with the product, but in the headspace) to scavenge acidic vapors.

Environmental Controls
ParameterSpecificationScientific Rationale
Temperature < 15°C (Refrigerated)Arrhenius kinetics: Reducing temp by 10°C halves the rate of HBr elimination.[1]
Atmosphere Argon or Nitrogen Displaces oxygen (radical scavenger) and moisture (prevents hydrolysis).
Light Amber Glass / Foil C-Br bonds are photosensitive.[1] UV light induces homolytic cleavage.[1]
Container Glass or Teflon (PTFE) Avoid metals (Fe, Al) which can act as Lewis Acid catalysts for Friedel-Crafts type polymerization.[1]

Experimental Protocol: Purification for Stability

Scenario: You have synthesized the compound and need to ensure maximum shelf-life.[1]

Context: Crude preparations often contain trace acid (HBr/Acetic acid) from the bromination step. If not removed, the product will turn black within weeks.

Step-by-Step Workflow:

  • Quench: Pour reaction mixture into ice-cold water.

  • Neutralization (Critical): Wash the organic layer (or solid filter cake) with 5% Sodium Bicarbonate (

    
    ) solution until pH is neutral (pH 7).[1]
    
    • Why: Neutralizes residual acid catalyst.[1]

  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

    
    ).
    
    • Why: Removes water to prevent hydrolysis Pathway B.[1]

  • Recrystallization: Use Ethanol/Water or Ethyl Acetate/Hexane.[1]

    • Avoid: Acetone (can react with active bromides).[1][7]

  • Vacuum Drying: Dry at room temperature under high vacuum (< 5 mbar).[1]

    • Do NOT heat-dry:[1] Heating the wet cake to speed up drying is the #1 cause of batch failure.

HandlingWorkflowSynthesisBromination ReactionQuenchIce Water QuenchSynthesis->QuenchNeutralizeNaHCO3 Wash (pH 7)*CRITICAL STEP*Quench->NeutralizeDryDry over MgSO4Neutralize->DryVacDryVacuum Dry @ 25°C(NO HEAT)Dry->VacDryStorageStore <15°CArgon/DarkVacDry->Storage

Figure 2: Purification workflow emphasizing acid removal and non-thermal drying.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79806, 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one. Retrieved from [Link][1]

  • Gao, Y., et al. (2024).[5] Application of α-bromination reaction on acetophenone derivatives. BMC Chemistry. Retrieved from [Link][1]

  • ICL Industrial Products. (n.d.).[1][8][9] Bromine Safety Handbook: Handling and Storage of Brominated Intermediates. Retrieved from [Link]

Technical Guide: Commercial Sourcing & Validation of 2-Bromo-4'-phenylacetophenone

[1]

Executive Summary

2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), also known as 4-phenylphenacyl bromide, is a critical electrophilic intermediate in the synthesis of biaryl-containing heterocycles.[1] It serves as the "linchpin" in the Hantzsch thiazole synthesis and the preparation of imidazoles used in non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal displays.[1]

However, this compound presents a dual challenge to researchers:

  • Chemical Instability: As an

    
    -haloketone, it is prone to hydrolysis and photochemical degradation, often turning from a white crystalline solid to a purple/black gum if stored improperly.[1]
    
  • Synthesis-Derived Impurities: Commercial batches frequently contain unreacted 4-acetylbiphenyl (starting material) or the over-brominated 2,2-dibromo analog.[1] These impurities are "silent killers" in downstream cyclizations, leading to tarry by-products that complicate purification.[1]

This guide provides a rigorous framework for sourcing, validating, and handling this material to ensure reproducibility in drug discovery workflows.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, you must define your purity requirements based on the specific failure modes of this molecule.[1]

AttributeSpecificationTechnical Rationale
CAS Number 135-73-9Unique identifier.
Appearance White to beige crystalsRed Flag: Pink, purple, or brown coloration indicates significant degradation (liberation of

and polymerization).[1]
Melting Point 125–129 °CSharp range indicates high purity.[1][2] Broadening (

C) suggests solvent entrapment or di-bromo contamination.[1]
Purity (HPLC)

Lower purity is acceptable only if the main impurity is inert.[1]
Identity (NMR) Conforms to StructureCritical: Must distinguish between mono-bromo (

) and di-bromo (

) species.
Lachrymator YesRequires specific handling protocols (See Section 5).[1]
The Impurity Trap: Mono- vs. Di-Bromination

The synthesis of this compound usually involves brominating 4-acetylbiphenyl.[1] If the stoichiometry is not perfectly controlled, you get a mixture.[1]

  • Target: 2-Bromo-4'-phenylacetophenone (Reactive, desired).[1]

  • Impurity A: 4-Acetylbiphenyl (Unreactive, lowers effective mass).[1]

  • Impurity B: 2,2-Dibromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one (Highly reactive, causes side reactions).[1]

Supply Chain Landscape

Suppliers are categorized by their utility in the drug development lifecycle.[1]

Tier 1: Research Scale (Gram Quantities)

Best for: Medicinal chemistry, initial hit-to-lead optimization.[1]

  • Sigma-Aldrich (Merck) [1]

    • Grade: Technical to High Purity.

    • Reliability: High.[1] excellent documentation (SDS, CoA).[1]

    • Notes: Often ships with stabilizer or specific packaging to prevent light degradation.[1]

  • TCI Chemicals (Tokyo Chemical Industry) [1]

    • Catalog No: B0633

    • Purity:

      
       (GC).[1][2]
      
    • Notes: Excellent source for high-crystallinity batches.[1] TCI often maintains tighter melting point specifications.[1]

  • Thermo Fisher Scientific (Alfa Aesar / Avocado) [1]

    • Availability: Global distribution network ensures fast delivery.[1]

    • Notes: Good balance of cost vs. purity for scale-up pilots.[1]

Tier 2: Bulk & Custom Synthesis (Kilogram Scale)

Best for: Process chemistry, GMP manufacturing.[1]

  • Enamine

    • Focus: Building blocks for drug discovery.

    • Capability: Can synthesize multi-kilo batches with custom specs (e.g., low di-bromo content).

  • BLD Pharm

    • Focus: Rapid scale-up.

    • Notes: Cost-effective for non-GMP intermediates.[1]

Sourcing Decision Logic

The following diagram illustrates the decision process for selecting a supplier based on your experimental needs.

SourcingLogicStartNeed CAS 135-73-9ScaleRequired Scale?Start->ScaleResearch< 100g (R&D)Scale->ResearchSmallBulk> 1kg (Process)Scale->BulkLargePurityCritical Purity?HighSpecStrict (>98%, No Di-bromo)Purity->HighSpecYesTechGradeStandard (>95%)Purity->TechGradeNoResearch->PurityTier2Select Alfa / BLD(Validate in-house)Bulk->Tier2Non-GMPCustomContract Enamine/WuXi(Custom Spec)Bulk->CustomGMP/StrictTier1Select TCI / Sigma(Pay premium for CoA)HighSpec->Tier1TechGrade->Tier2

Figure 1: Decision matrix for sourcing 2-Bromo-4'-phenylacetophenone based on scale and purity requirements.

Quality Control & Validation Protocol

Do not trust the label alone. Because this compound degrades, a "98%" label from 6 months ago is likely invalid today.[1]

Protocol: H-NMR Purity Assessment

NMR is superior to HPLC for this compound because it directly quantifies the molar ratio of the brominated species without response factor bias.[1]

Solvent:


Key Chemical Shifts (approximate in

):
  • Product (Mono-bromo): Look for the singlet

    
     peak at 
    
    
    ppm
    .[1]
  • Starting Material (Acetyl): Look for the singlet

    
     peak at 
    
    
    ppm
    .[1]
  • Impurity (Di-bromo): Look for the singlet

    
     peak at 
    
    
    ppm
    .[1]

Calculation: Integrate the aromatic region (normalized to proton count) vs. the methylene/methyl peaks. If the integral of the



1
Recrystallization Strategy

If purity fails:

  • Dissolve in minimum hot Ethanol (95%) or Ethyl Acetate.[1]

  • Allow to cool slowly to room temperature, then 4°C.

  • The di-bromo impurity is generally more soluble and will remain in the mother liquor.[1]

  • Wash crystals with cold hexanes.[1]

Handling & Safety (The "Tear Gas" Protocol)

2-Bromo-4'-phenylacetophenone is a lachrymator (tear gas).[1][3] It alkylates TRPA1 receptors in the eyes and lungs, causing severe stinging even at low concentrations.[1]

Mandatory Safety Workflow[1]
  • Engineering Controls:

    • Always handle inside a functioning fume hood.[1]

    • Use a balance enclosure or static-free funnel to prevent dust aerosolization.[1]

  • PPE:

    • Double nitrile gloves (outer pair changed immediately upon contamination).[1]

    • Chemical splash goggles (Safety glasses are insufficient for dust).[1]

  • Decontamination (The "Quench" Solution):

    • Prepare a solution of 10% Sodium Thiosulfate or Sodium Sulfide in water/ethanol.[1]

    • Mechanism:[1][4] The sulfur nucleophile attacks the methylene carbon, displacing the bromine and neutralizing the lachrymatory effect.[1]

    • Wipe down all spatulas, balance pans, and flask necks with this solution before removing them from the hood.[1]

SafetyWorkflowMaterialSolid MaterialWeighingWeigh in HoodMaterial->WeighingPPE RequiredSpillSpill/ResidueWeighing->SpillContaminationQuenchApply 10% ThiosulfateSpill->QuenchNeutralizeWasteHalogenated WasteQuench->WasteDisposeCleanSafe EquipmentQuench->CleanWipe Down

Figure 2: Decontamination workflow for lachrymatory

1

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67282, 2-Bromo-4'-phenylacetophenone.[1] Retrieved from [Link]

  • Organic Syntheses. p-Bromophenacyl Bromide (Analogous synthesis and purification). Coll. Vol. 1, p.127 (1941).[1] Retrieved from [Link][1]

Technical Monograph: 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediates for Heterocyclic Synthesis and Proteomics

Executive Summary

2-Bromo-4'-phenylacetophenone (CAS 135-73-9) serves as a critical electrophilic building block in medicinal chemistry and organic synthesis.[1] Structurally defined as an


-haloketone attached to a biphenyl scaffold, it is primarily utilized as a linker for constructing biologically active heterocycles (thiazoles, imidazoles) and as a derivatizing agent for the crystallographic identification of carboxylic acids.[1] This guide provides a definitive reference on its nomenclature, physicochemical properties, synthetic protocols, and safety handling, designed for researchers requiring high-fidelity data.[1]

Part 1: Nomenclature Architecture

In chemical databases and procurement systems, this compound is indexed under various names depending on the nomenclature system (IUPAC vs. Traditional) or the specific substructure being emphasized (Acetophenone vs. Biphenyl).[1]

Searchability Index

To ensure comprehensive literature retrieval, researchers should utilize the following identifier matrix:

Naming ConventionPrimary Name / SynonymContext
IUPAC (Preferred) 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one Systematic naming used in patent literature and regulatory filings.[1]
Common / Trivial 2-Bromo-4'-phenylacetophenone Most common commercial catalog name.[1]
Substituent-Based ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Bromo-4-phenylacetophenone
Emphasizes the alpha-carbon bromination relative to the carbonyl.[1]
Functional Class 4-Phenylphenacyl bromide Used historically in "Phenacyl ester" derivatization protocols.[1]
Structural Descriptive Bromomethyl p-biphenylyl ketone Describes the ketone core flanked by bromomethyl and biphenyl groups.[1]
CAS Registry 135-73-9 Universal numeric identifier for database queries.[1]
Structural Logic Visualization

The following diagram illustrates the chemical connectivity that dictates these various names, highlighting the "Phenacyl" core and the "Biphenyl" extension.[1]

NomenclatureStructure Core Acetophenone Core (C6H5-CO-CH3) Sub1 4-Phenyl Substituent (Biphenyl System) Core->Sub1 Para-substitution Sub2 Alpha-Bromination (2-Bromo / Phenacyl Bromide) Core->Sub2 Alpha-substitution Result 2-Bromo-4'-phenylacetophenone (CAS 135-73-9) Sub1->Result Sub2->Result

Figure 1: Structural decomposition of 2-Bromo-4'-phenylacetophenone showing the derivation of its common synonyms.

Part 2: Physicochemical Profile

Accurate characterization data is essential for validating synthesis yield and purity.[1] The high melting point of this compound makes it an excellent solid derivative for identifying liquid carboxylic acids.[1]

PropertyValueValidation Note
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-
Molecular Weight 275.14 g/mol -
Appearance White to light yellow crystalline powderYellowing indicates oxidation or free

.[1]
Melting Point 125–129 °CSharp MP indicates high purity [1].[1]
Solubility Soluble in

, Acetone, Ethyl Acetate
Poor solubility in water; hydrolyzes slowly.[1]
Reactivity Class Lachrymator / Alkylating AgentHighly reactive toward nucleophiles (amines, thiols).[1]

Part 3: Synthetic Protocol & Mechanism

The synthesis of 2-Bromo-4'-phenylacetophenone is a classic electrophilic alpha-substitution.[1] While N-Bromosuccinimide (NBS) can be used, the direct bromination of 4-acetylbiphenyl using elemental bromine in acetic acid remains the most robust method for scale-up, provided strict temperature control is maintained to prevent poly-bromination.[1]

Reaction Mechanism

The reaction proceeds via the acid-catalyzed enolization of the ketone, followed by electrophilic attack on the bromine molecule.[1]

ReactionPathway Start 4-Acetylbiphenyl Enol Enol Intermediate Start->Enol Protonation & Tautomerization Acid Acid Catalyst (AcOH/HBr) Acid->Enol Product 2-Bromo-4'-phenylacetophenone (Product) Enol->Product Electrophilic Addition Bromine Bromine (Br2) Bromine->Product Byproduct HBr (Gas) Product->Byproduct Elimination

Figure 2: Mechanistic pathway for the acid-catalyzed alpha-bromination of 4-acetylbiphenyl.

Experimental Procedure (Self-Validating)

Objective: Synthesis of 2-Bromo-4'-phenylacetophenone from 4-acetylbiphenyl.

Reagents:

  • 4-Acetylbiphenyl (19.6 g, 0.1 mol)[1]

  • Glacial Acetic Acid (150 mL)

  • Bromine (

    
    ) (16.0 g, 0.1 mol) [Caution: Corrosive/Volatile]
    

Step-by-Step Protocol:

  • Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 19.6 g of 4-acetylbiphenyl in 100 mL of glacial acetic acid. Gentle heating (30-40°C) may be required to fully solubilize the ketone.[1]

  • Catalysis Initiation: Add 0.5 mL of 48% HBr to initiate enolization.

  • Bromination: Dissolve the bromine (16.0 g) in 50 mL of acetic acid. Add this solution dropwise to the reaction flask over 45–60 minutes.

    • Critical Control Point: Maintain temperature below 20°C using an ice bath if necessary.[1] Rapid addition or high heat leads to dibromination (byproduct).[1]

    • Visual Check: The deep orange color of bromine should disappear rapidly upon contact with the solution, indicating consumption.[1]

  • Precipitation: Upon completion, the product often crystallizes directly from the solution as it cools.[1] If not, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Purification: Filter the solid precipitate. Wash with 50% aqueous ethanol to remove traces of acid and starting material.[1]

  • Recrystallization: Recrystallize from hot 95% ethanol or ethyl acetate/hexane to yield colorless needles (MP: 125–129°C).

Part 4: Applications in Drug Discovery

The primary utility of 2-Bromo-4'-phenylacetophenone lies in its ability to form heterocycles via cyclization reactions.[1]

Hantzsch Thiazole Synthesis

Reacting this compound with thioamides (e.g., thiourea) yields 2-amino-4-(4-biphenylyl)thiazole derivatives.[1] These scaffolds are privileged structures in kinase inhibitors and anti-inflammatory research [2].[1]

Judefind-Reid Reaction (Carboxylic Acid Identification)

Historically, this reagent converts liquid carboxylic acids into solid "phenacyl esters" with sharp melting points, allowing for easy identification of fatty acids without mass spectrometry.[1]

General Workflow:




[1]

Part 5: Safety & Handling (Lachrymator Warning)

Hazard Classification: Skin Corr.[1][2][3] 1B (Causes severe burns), Eye Dam. 1.[1] Specific Hazard: Lachrymator .[1][2][4] This compound is structurally related to phenacyl chloride (CN gas).[1] It is a potent tear gas agent.[1]

  • Engineering Controls: All operations involving the solid or solutions must be performed in a certified chemical fume hood .[1]

  • PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.[1]

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to neutralize alkylating potential before cleanup.[1]

References

  • PubChem. (n.d.).[1] 1-(1,1'-Biphenyl)-4-yl-2-bromoethanone (Compound).[1] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

  • Organic Syntheses. (1936).[1] p-Bromophenacyl Bromide.[1] Org.[1][5][6] Synth. 1936, 16,[1] 14. (Provides the foundational protocol for phenacyl bromide synthesis). Retrieved February 7, 2026, from [Link][1]

Sources

Methodological & Application

Synthesis of 2-Bromo-4'-phenylacetophenone from 4-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-Bromo-4'-phenylacetophenone


-Bromination of 4-Phenylacetophenone[1]

Abstract & Strategic Overview

This Application Note details the synthesis of 2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), a critical intermediate in the production of liquid crystals, fluorescent probes, and antifungals.[1] The transformation involves the


-bromination of 4-phenylacetophenone  (4-acetylbiphenyl).[1]

While conceptually simple, this reaction presents specific challenges:

  • Solubility: The biphenyl moiety significantly reduces solubility compared to simple acetophenones, often requiring specific solvent systems.

  • Poly-bromination: Controlling the stoichiometry and temperature is vital to prevent the formation of

    
    -dibromo species.[1]
    
  • Safety: The product is a potent lachrymator (tear gas agent). Stringent containment protocols are non-negotiable.[1]

This guide presents two validated methodologies:

  • Method A (Standard): Bromine (

    
    ) in Glacial Acetic Acid. Best for scale-up and cost-efficiency.[1]
    
  • Method B (Alternative): Copper(II) Bromide (

    
    ).[2] Best for high selectivity and laboratory-scale safety.[1]
    

Safety & Hazard Identification (Critical)

⚠️ DANGER: HIGHLY POTENT LACHRYMATOR

  • 2-Bromo-4'-phenylacetophenone is a severe eye and respiratory irritant. [1] * Engineering Control: All operations, especially weighing and filtration, must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Keep a solution of 10% Sodium Thiosulfate or Sodium Bisulfite nearby to neutralize bromine spills immediately.

Chemical Strategy & Mechanism

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack.[1] The rate-determining step is the enolization of the ketone.[3]

Key Mechanistic Insight: In acidic media, the monobrominated product is less basic than the starting ketone due to the electron-withdrawing effect of the bromine atom. This slows down the second protonation/enolization, naturally favoring mono-bromination over di-bromination—provided the local concentration of bromine is kept low via slow addition.[1]

Visualizing the Reaction Pathway

ReactionMechanism Figure 1: Acid-Catalyzed Mechanism of Alpha-Bromination Start 4-Phenylacetophenone (Ketone Form) Protonated Protonated Intermediate Start->Protonated + H+ (Acid Cat.) Enol Enol Form (Nucleophile) Protonated->Enol - H+ (Enolization) Complex Bromonium-like Transition State Enol->Complex + Br2 (Electrophile) Product 2-Bromo-4'-phenylacetophenone Complex->Product - HBr

Experimental Protocols

Method A: Standard Bromination ( / AcOH)

Recommended for gram-to-multigram synthesis where cost is a factor.[1]

Reagents:

  • 4-Phenylacetophenone (19.6 g, 100 mmol)[1]

  • Bromine (

    
    ) (16.0 g, ~5.2 mL, 100 mmol)
    
  • Glacial Acetic Acid (150 mL)

  • HBr (48% aq., 3-4 drops) – Initiator[1]

Protocol:

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a gas outlet trap (to scrub HBr gas), dissolve 19.6 g of 4-phenylacetophenone in 100 mL of glacial acetic acid.

    • Note: Gentle heating (30-40°C) may be required to fully dissolve the biphenyl derivative.[1]

  • Catalysis: Add 3-4 drops of 48% HBr to initiate enolization.

  • Addition: Dilute the Bromine (

    
    ) in 50 mL of acetic acid. Transfer this solution to the addition funnel.
    
  • Reaction: Add the bromine solution dropwise over 45–60 minutes.

    • Critical Control Point: Maintain temperature between 20–25°C. If the solution remains dark orange/red, pause addition until the color fades (indicating consumption of

      
      ).
      
  • Completion: Stir for an additional 30 minutes after addition. The solution should be pale yellow.

  • Quenching: Pour the reaction mixture into 500 mL of ice-water with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid via vacuum filtration.[4] Wash the cake with cold water (

    
     mL) until the filtrate is neutral pH.
    
Method B: Heterogeneous Bromination ( )

Recommended for high purity and safer handling (avoids liquid


).

Reagents:

  • 4-Phenylacetophenone (1.96 g, 10 mmol)[1]

  • Copper(II) Bromide (

    
    ) (4.5 g, 20 mmol)
    
  • Ethyl Acetate / Chloroform (1:1 mixture, 50 mL)

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the ketone and solvent mixture.

  • Addition: Add finely powdered

    
     to the solution.
    
  • Reflux: Heat the heterogeneous mixture to vigorous reflux for 2–4 hours.

    • Observation: The black

      
       will gradually turn into white 
      
      
      
      precipitate as the reaction proceeds.
  • Workup: Cool to room temperature. Filter off the copper salts (Celite pad recommended).

  • Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude solid.

Purification & Characterization

Purification Strategy: Regardless of the synthesis method, the crude solid often contains traces of acid or unreacted ketone.

  • Recrystallization: Dissolve crude solid in boiling Ethanol (95%).

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the off-white needles/plates.

Data Summary Table:

ParameterSpecification / Observation
Appearance White to light-yellow crystalline solid
Melting Point 125 – 129°C [Lit.[1] Ref 1]
Yield (Method A) 75 – 85%
Yield (Method B) 85 – 92%
Solubility Soluble in

, Acetone; Poor in Water, Hexane

NMR Validation (Diagnostic Signals):

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       4.48 (s, 2H, -CH 
      
      
      
      Br) – The disappearance of the methyl singlet (~2.6 ppm) and appearance of this downfield singlet confirms product formation.
    • 
       7.40 – 8.10 (m, 9H, Aromatic protons).
      

Troubleshooting & Decision Tree

If the product purity is low or the reaction stalls, follow this logic flow:

Troubleshooting Figure 2: Troubleshooting Logic for Bromination Workup Problem Issue Detected Check1 Is the product an oil? Problem->Check1 Action1 Recrystallize from MeOH or seed with crystal Check1->Action1 Yes Check2 Is the color purple? Check1->Check2 No Action2 Iodine contamination? Wash with Na2S2O3 Check2->Action2 Yes Check3 Low Yield / Incomplete? Check2->Check3 No Action3 Check solvent dryness (Water stops reaction) Check3->Action3 Yes

References

  • TCI Chemicals. (n.d.).[1] Product Specification: 2-Bromo-4'-phenylacetophenone. Retrieved from

  • Langley, W. D. (1929). "Phenacyl Bromide".[1][2][4][5] Organic Syntheses, 9, 70. (General protocol adaptation). Retrieved from

  • King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide". The Journal of Organic Chemistry, 29(12), 3459–3461. (Method B basis).
  • PubChem. (n.d.).[1] Compound Summary: 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one.[1][6] Retrieved from

  • Cowper, R. M., & Davidson, L. H. (1939). "Phenacyl Bromide".[1][2][4][5] Organic Syntheses, Coll.[4] Vol. 2, p.480. Retrieved from

Sources

Bromination of 4-phenylacetophenone using NBS or bromine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective


-Bromination of 4-Phenylacetophenone 

Executive Summary

This guide details the protocol for the regioselective


-bromination of 4-phenylacetophenone (4-acetylbiphenyl) to synthesize 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone . This compound is a critical scaffold in the synthesis of antifungal agents (e.g., Bifonazole), liquid crystals, and various heterocyclic pharmacophores.

We contrast two primary methodologies:

  • Method A (Green/Selective): N-Bromosuccinimide (NBS) catalyzed by p-Toluenesulfonic acid (p-TsOH).[1][2]

  • Method B (Classical/Scale-Up): Elemental Bromine (

    
    ) in Glacial Acetic Acid.
    

Recommendation: Method A is recommended for discovery-phase synthesis due to its higher regioselectivity, easier handling, and milder safety profile. Method B is reserved for large-scale industrial batches where cost-efficiency outweighs handling hazards.

Mechanistic Insight & Reaction Design

The core challenge in brominating 4-phenylacetophenone is controlling regioselectivity. The biphenyl system is electron-rich, posing a risk of competing electrophilic aromatic substitution (EAS) on the rings.

  • Pathway 1: Radical Bromination (Wohl-Ziegler): Uses NBS/AIBN in non-polar solvents (

    
    ). Not recommended for this substrate as it favors benzylic bromination if alkyl groups are present, but here it can lead to complex mixtures.
    
  • Pathway 2: Acid-Catalyzed Ionic Bromination (Recommended):

    • Mechanism: Acid promotes enolization of the ketone.[3] The enol is the nucleophile that attacks the electrophilic bromine source.

    • Why it works: The rate of bromination depends on the rate of enolization.[3] Once a bromine atom is introduced, the electron-withdrawing effect of the halogen slows down subsequent enolization, preventing poly-bromination (a common side reaction under basic conditions).

Mechanistic Pathway Diagram

BrominationMechanism Substrate 4-Phenylacetophenone Enol Enol Intermediate (Nucleophile) Substrate->Enol Enolization Acid H+ Catalyst (p-TsOH or AcOH) Acid->Enol Complex Transition State [Enol-Br Complex] Enol->Complex Electrophilic Attack BrSource Br Source (NBS or Br2) BrSource->Complex Product α-Bromo Ketone (Target) Complex->Product Deprotonation HBr Byproduct (HBr or Succinimide) Complex->HBr

Figure 1: Acid-catalyzed enolization pathway ensuring selective


-bromination.

Experimental Protocols

Method A: NBS Protocol (Recommended for High Purity)

Principle: In situ generation of low concentrations of


 or direct transfer from NBS to the enol, catalyzed by p-TsOH. This method minimizes nuclear bromination on the biphenyl rings.

Reagents:

  • 4-Phenylacetophenone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·

    
    ) (0.1 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Methanol (MeOH)
    
    • Note: Acetonitrile is preferred for solubility of the biphenyl substrate; Methanol is greener but may require reflux for full dissolution.

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-phenylacetophenone (e.g., 1.96 g, 10 mmol) and Acetonitrile (20 mL). Stir until dissolved.

  • Catalyst Addition: Add p-TsOH (190 mg, 1 mmol).

  • Reagent Addition: Add NBS (1.87 g, 10.5 mmol) in one portion.

    • Observation: The suspension will gradually clear as NBS reacts and succinimide forms (succinimide is soluble in hot MeCN).

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 2–3 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (

      
      ) to remove succinimide and acid catalyst.
      
    • Wash with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallize the crude solid from Ethanol or a mixture of Hexane/Ethyl Acetate.

    • Yield: Expected 85–92%.

    • Appearance: White to off-white crystalline solid.

Method B: Bromine ( ) Protocol (Classical)

Principle: Direct electrophilic halogenation. Requires strict temperature control to prevent over-bromination (dibromide formation).

Safety Critical: Elemental bromine is highly toxic and corrosive. Handle only in a fume hood.

Reagents:

  • 4-Phenylacetophenone (1.0 equiv)

  • Bromine (

    
    ) (1.0 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH)[4]

  • Catalyst: 48% HBr (drops) or

    
     (optional, but AcOH is usually sufficient).
    

Step-by-Step Protocol:

  • Setup: 3-neck flask equipped with an addition funnel, thermometer, and a trap for HBr gas (neutralize with NaOH solution).

  • Dissolution: Dissolve 4-phenylacetophenone (10 mmol) in Glacial Acetic Acid (25 mL). Mild heating (30-40°C) may be required to dissolve the solid.

  • Bromine Prep: Dilute

    
     (10 mmol, ~0.51 mL) in 5 mL of Acetic Acid in the addition funnel.
    
  • Addition:

    • Cool the substrate solution to 15–20°C (water bath).

    • Add the

      
       solution dropwise  over 30–45 minutes.
      
    • Color Change: The deep red color of bromine should disappear rapidly upon contact with the solution, indicating consumption. If color persists, pause addition.

  • Reaction: Stir at room temperature for an additional 1–2 hours.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.

  • Isolation: Filter the solid precipitate. Wash the filter cake copiously with cold water to remove acetic acid.

  • Purification: Recrystallize from Ethanol.

    • Yield: Expected 70–80%.

Comparative Analysis & Troubleshooting

FeatureMethod A: NBS/p-TsOHMethod B:

/AcOH
Selectivity High (Kinetic control via slow Br release)Moderate (Risk of di-bromination if temp spikes)
Atom Economy Lower (Succinimide waste)High
Safety High (Solid reagent, no corrosive fumes)Low (Toxic liquid, HBr gas evolution)
Operational Ease Simple reflux, easy workupRequires addition funnel & HBr trap
Yield 85–92%70–80%
Green Score Better (if MeOH used)Poor (Corrosive solvent)
Troubleshooting Guide
  • Problem: Formation of

    
    -dibromo ketone.
    
    • Cause: Excess reagent or temperature too high.

    • Fix: Ensure strict 1.0–1.05 equiv stoichiometry. For Method B, keep temp <20°C during addition.[4]

  • Problem: Incomplete reaction (SM remains).

    • Cause: Poor solubility of 4-phenylacetophenone.

    • Fix: Use Acetonitrile at reflux (Method A) or increase AcOH volume (Method B).

  • Problem: Product is colored (yellow/brown).

    • Cause: Traces of free bromine or oxidized impurities.

    • Fix: Wash organic layer with 10% Sodium Thiosulfate (

      
      ) solution during workup.
      

Workflow Decision Tree

DecisionTree Start Start: 4-Phenylacetophenone Scale What is the Scale? Start->Scale SmallScale < 50 grams (Lab/Pilot) Scale->SmallScale LargeScale > 1 kg (Production) Scale->LargeScale MethodA Use Method A (NBS) Solvent: MeCN/MeOH SmallScale->MethodA MethodB Use Method B (Br2) Solvent: AcOH LargeScale->MethodB CheckSolubility Check Solubility MethodA->CheckSolubility Soluble Soluble in MeOH? CheckSolubility->Soluble YesSol Yes (or Reflux) Soluble->YesSol Green Route NoSol No (Use MeCN) Soluble->NoSol Standard Route

Figure 2: Decision matrix for selecting the optimal bromination protocol.

Safety & Handling (Lachrymator Warning)

2-Bromo-1-([1,1'-biphenyl]-4-yl)ethanone is a potent lachrymator (tear gas agent) and skin irritant.

  • Engineering Controls: Always work in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.

  • Decontamination: Clean all glassware with a solution of ethanol and aqueous sodium thiosulfate before removing from the hood.

  • Spills: Neutralize bromine spills with sodium thiosulfate or sodium bisulfite.

References

  • Adhikari, M. V., & Samant, S. D. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide.[1][2] Ultrasonics Sonochemistry, 9(2), 107–111. Link

  • Organic Syntheses. (1936). p-Bromophenacyl Bromide.[5] Org.[4][6][7] Synth. 16, 73. (Classic protocol adaptation for acetophenones). Link

  • Guan, X. Y., et al. (2014). Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave.[2] Journal of King Saud University - Science. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-4'-phenylacetophenone.[8][9] Link

  • ChemicalBook. (2023). 2-Bromo-1-(4-biphenylyl)ethanone Product Properties and Synthesis. Link

Sources

Mechanism of electrophilic bromination of 4-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Electrophilic Bromination of 4-Phenylacetophenone

Executive Summary

This guide details the protocol for the electrophilic bromination of 4-phenylacetophenone (1-([1,1'-biphenyl]-4-yl)ethan-1-one).[1] In drug discovery, this reaction is critical for generating 2-bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one (also known as 4-phenylphenacyl bromide), a versatile electrophile used to synthesize thiazoles, imidazoles, and other bioactive heterocycles found in NSAIDs and kinase inhibitors.[1]

While "electrophilic bromination" often implies Electrophilic Aromatic Substitution (EAS), this substrate presents a unique regioselectivity challenge. The acetyl group deactivates the aromatic core, making


-bromination  (side-chain functionalization) the kinetically and thermodynamically favored pathway under standard Lewis or Brønsted acid catalysis. This note provides a high-fidelity protocol for 

-bromination, mechanistic insights to avoid ring-brominated impurities, and safety standards for handling lachrymatory products.

Mechanistic Analysis & Regioselectivity

The reaction of 4-phenylacetophenone with bromine (


) involves a competition between two nucleophilic sites attacking the electrophilic bromine: the aromatic rings  (EAS) and the enol tautomer  (

-bromination).
Substrate Electronic Profile
  • Ring A (Acetyl-bearing): Strongly deactivated by the electron-withdrawing carbonyl group (

    
     effects).[1] EAS is highly unfavorable here.
    
  • Ring B (Phenyl substituent): Moderately deactivated. The 4-acetylphenyl group acts as an electron-withdrawing substituent.[1] While more reactive than Ring A, it remains sluggish toward EAS compared to the enolization pathway.

  • 
    -Carbon (Methyl group):  Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the 
    
    
    
    -protons. This drives the formation of the enol , which is a potent nucleophile.
The Dominant Pathway: Acid-Catalyzed -Bromination

The reaction proceeds via the Enol Mechanism .[1] The acid catalyst (often generated in situ as HBr) promotes the formation of the enol, which rapidly reacts with


. The rate-determining step is enolization, not the bromination itself.

Key Mechanistic Insight: The use of Aluminum Chloride (


)  or HBr  as a catalyst is crucial. 

coordinates to the carbonyl oxygen, significantly lowering the activation energy for enolization and ensuring exclusive side-chain substitution over ring bromination.
Pathway Visualization

Bromination_Mechanism Start 4-Phenylacetophenone Complex Lewis Acid Complex (Activated Carbonyl) Start->Complex + AlCl3 / H+ Enol Enol Intermediate (Nucleophile) Complex->Enol - H+ (Rate Limiting) Impurity Ring Brominated Impurity (Via EAS - Minor) Complex->Impurity High Temp / Excess Br2 Transition Bromonium-like TS Enol->Transition + Br2 Product 4-Phenylphenacyl Bromide (Alpha-Brominated) Transition->Product - HBr

Figure 1: Mechanistic bifurcation. Acid catalysis locks the reaction into the enol pathway, preventing aromatic substitution.

Experimental Protocol

Target: Synthesis of 2-bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one. Scale: 10 mmol (approx. 2.0 g of substrate).

Reagents & Equipment[2][3][4][5]
ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
4-Phenylacetophenone 196.251.01.96 gSubstrate
Bromine (

)
159.811.050.54 mLElectrophile
Aluminum Chloride (

)
133.340.05~65 mgLewis Acid Catalyst
Diethyl Ether (Anhydrous)--20 mLSolvent
Dichloromethane (DCM) --For extractionWorkup

Note: Diethyl ether is preferred over methanol to prevent acetal formation and over acetic acid to simplify workup, though acetic acid is a viable alternative.

Step-by-Step Methodology

Step 1: System Preparation

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr evolution).

  • Safety: Perform all operations in a fume hood. Bromine is corrosive and toxic. The product is a lachrymator (tear-inducing); wear goggles and double gloves.[1]

Step 2: Substrate Solubilization

  • Charge the flask with 1.96 g of 4-phenylacetophenone and 20 mL of anhydrous diethyl ether .

  • Add 65 mg of

    
     . The solution may darken slightly as the Lewis acid complexes with the ketone.
    
  • Cool the mixture to 0°C using an ice bath. Reasoning: Low temperature suppresses radical bromination and ring substitution.

Step 3: Controlled Bromination

  • Dilute 0.54 mL of Bromine in 5 mL of DCM or Ether in the addition funnel.

  • Add the bromine solution dropwise over 30–45 minutes.

  • Observation: The red bromine color should dissipate rapidly upon contact with the solution, indicating fast consumption. If color persists, pause addition and allow the solution to warm slightly (to 10°C) to initiate the reaction, then re-cool.

Step 4: Reaction Completion

  • After addition, remove the ice bath and stir at room temperature for 1 hour.

  • TLC Monitoring: Use Hexane:Ethyl Acetate (4:1). The product (

    
    ) will be less polar than the starting material.
    

Step 5: Workup & Purification [1]

  • Quench the reaction by adding 20 mL of ice-cold water.

  • Transfer to a separatory funnel.[3] Wash the organic layer with:

    • Saturated

      
       (2 x 15 mL) – Removes HBr and residual acid.
      
    • Brine (1 x 15 mL).

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The crude solid is often yellow/brown.[3] Recrystallize from Methanol or Ethanol/Hexane (1:3) .

    • Dissolve in minimum hot solvent.

    • Cool slowly to 4°C.

    • Filter white needles/plates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalls (Br2 color persists) Insufficient catalysis.Add a catalytic drop of HBr (48% aq) or increase

slightly.
Dibromination (Product mixture) Excess Bromine or high temp.Strictly control stoichiometry (1.05 eq max). Keep temp < 20°C.
Ring Bromination (Impurity) Lewis acid too strong (e.g.,

) or solvent too polar.
Use Ether/

system.[4] Avoid Iron-based catalysts which promote EAS.[1]
Oily Product Residual solvent or impurities.Recrystallize from MeOH.[3] Seed with a pure crystal if available.

Safety & Regulatory (Lachrymator Warning)

  • Hazard:

    
    -Bromoacetophenones are potent lachrymators (tear gas agents).[1]
    
  • Handling: Never weigh the solid product on an open bench. Use a balance enclosure or fume hood.

  • Decontamination: Clean all glassware with an ethanolic KOH solution (decomposes the bromide) before removing from the hood.

Workflow Visualization

Protocol_Workflow Setup Setup: 0°C, Ether Substrate + AlCl3 Addition Add Br2 Dropwise (Monitor Color Fade) Setup->Addition Quench Quench: Ice Water Wash: NaHCO3 Addition->Quench Isolate Dry & Concentrate Recrystallize (MeOH) Quench->Isolate

Figure 2: Operational workflow for the synthesis of 4-phenylphenacyl bromide.

References

  • PubChem. 2-Bromo-1-(4-phenylphenyl)ethanone (Compound Summary). National Library of Medicine. [Link]

  • Langley, W. D. Phenacyl Bromide.[3] Organic Syntheses, Coll.[3] Vol. 1, p.127 (1941). (Foundational protocol for alpha-bromination of acetophenones). [Link]

  • King, L. C., & Ostrum, G. K. Selective Bromination of Acetophenones with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. (Alternative heterogeneous method). [Link]

  • Master Organic Chemistry. Alpha Halogenation of Ketones. (Mechanistic grounding for acid-catalyzed enolization). [Link]

Sources

The Biphenyl Keystone: A Senior Application Scientist's Guide to Heterocyclic Synthesis with 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 2-Bromo-4'-phenylacetophenone. This key intermediate, characterized by its reactive α-bromoketone functionality and a biphenyl moiety, is a powerful building block for the synthesis of a diverse array of medicinally relevant heterocyclic compounds. This document provides not only detailed, step-by-step protocols for the synthesis of thiazoles, pyridines, imidazoles, pyrazoles, and oxazines but also delves into the mechanistic underpinnings of these transformations. The causality behind experimental choices is elucidated, ensuring that each protocol is a self-validating system for achieving high-purity target molecules. All claims and procedures are substantiated by authoritative, citable literature to uphold the highest standards of scientific integrity.

Introduction: The Strategic Value of 2-Bromo-4'-phenylacetophenone

2-Bromo-4'-phenylacetophenone, an α-halo ketone, is a cornerstone in the edifice of modern heterocyclic chemistry. Its utility stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity allows for facile reactions with a wide range of dinucleophiles, leading to the construction of various five- and six-membered heterocyclic rings. The 4'-phenyl group, a biphenyl scaffold, is a privileged structure in medicinal chemistry, known to enhance biological activity by promoting favorable interactions with protein targets and improving pharmacokinetic properties.

This guide will explore the synthetic pathways emanating from this versatile precursor, providing robust protocols and mechanistic insights for the construction of key heterocyclic families that are prevalent in numerous therapeutic agents.

Synthesis of 2-Amino-4-(biphenyl-4-yl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the preparation of thiazole derivatives.[1][2] The reaction of 2-bromo-4'-phenylacetophenone with thiourea provides a direct route to 2-amino-4-(biphenyl-4-yl)thiazole, a scaffold found in numerous biologically active compounds.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of 2-bromo-4'-phenylacetophenone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration yields the aromatic 2-aminothiazole ring.[1] The aromaticity of the final product is a significant driving force for this condensation reaction.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Bromo-4'-phenylacetophenone 2-Bromo-4'-phenylacetophenone S-Alkylation S-Alkylation Intermediate 2-Bromo-4'-phenylacetophenone->S-Alkylation Nucleophilic Attack by S Thiourea Thiourea Thiourea->S-Alkylation Cyclized_Intermediate Cyclized Intermediate S-Alkylation->Cyclized_Intermediate Intramolecular Cyclization 2-Aminothiazole 2-Amino-4-(biphenyl-4-yl)thiazole Cyclized_Intermediate->2-Aminothiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Conventional Synthesis

Materials:

  • 2-Bromo-4'-phenylacetophenone (1.0 mmol, 275.14 g/mol )

  • Thiourea (1.2 mmol, 76.12 g/mol )

  • Ethanol (10 mL)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a 50 mL round-bottom flask, add 2-bromo-4'-phenylacetophenone (275 mg, 1.0 mmol) and thiourea (91 mg, 1.2 mmol).

  • Add 10 mL of ethanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any unreacted thiourea and salts.

  • Dry the crude product. For further purification, recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-4-(biphenyl-4-yl)thiazole.

Data Presentation
Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Expected Yield (%)
2-Bromo-4'-phenylacetophenoneThioureaEthanol78 (Reflux)2-4>90

Synthesis of 2-Hydroxy-4-(biphenyl-4-yl)-6-cyanopyridines via Guareschi-Thorpe Reaction

The Guareschi-Thorpe synthesis provides an effective route to substituted 2-hydroxypyridines (or their 2-pyridone tautomers).[3][4][5] While classically a reaction between a β-ketoester and a cyanoacetamide, a modified approach can be employed using 2-bromo-4'-phenylacetophenone.

Mechanistic Rationale

This modified synthesis involves a multi-step, one-pot reaction. Initially, a Knoevenagel condensation between 2-bromo-4'-phenylacetophenone and ethyl cyanoacetate would form an α,β-unsaturated intermediate. This intermediate then undergoes a Michael addition with ammonia (generated in situ from an ammonium salt), followed by an intramolecular cyclization and subsequent aromatization (via loss of water and HBr) to yield the final 2-hydroxy-4-(biphenyl-4-yl)-6-cyanopyridine.

Guareschi_Thorpe_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Start_Material 2-Bromo-4'-phenylacetophenone + Ethyl Cyanoacetate Knoevenagel Knoevenagel Adduct Start_Material->Knoevenagel Knoevenagel Condensation Ammonia Ammonia Source (e.g., Ammonium Acetate) Michael_Adduct Michael Adduct Ammonia->Michael_Adduct Knoevenagel->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridine 2-Hydroxy-4-(biphenyl-4-yl)-6-cyanopyridine Cyclized_Intermediate->Pyridine Aromatization (-H2O, -HBr)

Caption: Guareschi-Thorpe Pyridine Synthesis Workflow.

Experimental Protocol

Materials:

  • 2-Bromo-4'-phenylacetophenone (1.0 mmol, 275.14 g/mol )

  • Ethyl cyanoacetate (1.1 mmol, 113.12 g/mol )

  • Ammonium acetate (excess, e.g., 5.0 mmol, 77.08 g/mol )

  • Ethanol (15 mL)

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-bromo-4'-phenylacetophenone (275 mg, 1.0 mmol), ethyl cyanoacetate (124 mg, 1.1 mmol), and ammonium acetate (385 mg, 5.0 mmol) in 15 mL of ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.

  • Monitor the reaction by TLC (e.g., ethyl acetate:hexane 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and acidify with dilute HCl to a pH of ~5-6 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Presentation
Reactant 1Reactant 2ReagentSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
2-Bromo-4'-phenylacetophenoneEthyl cyanoacetateAmmonium acetateEthanol78 (Reflux)6-860-75

Synthesis of 2,4-Disubstituted Imidazoles

A versatile one-pot, four-component reaction can be employed for the synthesis of highly substituted imidazoles from 2-bromo-4'-phenylacetophenone. This approach offers high atom economy and operational simplicity.

Mechanistic Rationale

The proposed mechanism involves the initial formation of an imine from the aldehyde and the primary amine. Concurrently, 2-bromo-4'-phenylacetophenone reacts with ammonia (from ammonium acetate) to form an α-amino ketone intermediate. The imine then reacts with the α-amino ketone, followed by cyclization and oxidation to yield the substituted imidazole.

Imidazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromoacetophenone 2-Bromo-4'-phenylacetophenone Amino_Ketone α-Amino Ketone Bromoacetophenone->Amino_Ketone Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Primary Amine Amine->Imine Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Amino_Ketone Ammonia Source Condensation_Product Condensation Imine->Condensation_Product Amino_Ketone->Condensation_Product Imidazole 1,2,4-Trisubstituted Imidazole Condensation_Product->Imidazole Cyclization & Oxidation

Caption: Four-Component Imidazole Synthesis Workflow.

Experimental Protocol

Materials:

  • 2-Bromo-4'-phenylacetophenone (1.0 mmol, 275.14 g/mol )

  • An aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106.12 g/mol )

  • A primary amine (e.g., aniline, 1.0 mmol, 93.13 g/mol )

  • Ammonium acetate (excess, e.g., 5.0 mmol, 77.08 g/mol )

  • Solvent-free or high-boiling solvent (e.g., glacial acetic acid, 5 mL)

  • 50 mL Round-bottom flask

  • Reflux condenser or setup for heating under solvent-free conditions

  • Magnetic stirrer/hotplate

Procedure:

  • In a 50 mL round-bottom flask, mix 2-bromo-4'-phenylacetophenone (275 mg, 1.0 mmol), the chosen aldehyde (1.0 mmol), the primary amine (1.0 mmol), and ammonium acetate (385 mg, 5.0 mmol).

  • For a solvent-free reaction, heat the mixture at 100-120 °C with stirring for 2-3 hours. Alternatively, the reaction can be refluxed in glacial acetic acid.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
Reactant 1Reactant 2 (Aldehyde)Reactant 3 (Amine)ReagentConditionsReaction Time (h)Expected Yield (%)
2-Bromo-4'-phenylacetophenoneBenzaldehydeAnilineAmmonium acetateSolvent-free, 120 °C2-370-85

Synthesis of 3-(Biphenyl-4-yl)pyrazoles

The reaction of α-bromoketones with hydrazine derivatives is a fundamental method for the synthesis of pyrazoles.[6]

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of a hydrazine nitrogen atom on the α-carbon of 2-bromo-4'-phenylacetophenone, displacing the bromide. This is followed by condensation between the remaining hydrazine nitrogen and the ketone carbonyl group, leading to a dihydropyrazole intermediate which then aromatizes to the pyrazole, often with the elimination of water.

Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromoacetophenone 2-Bromo-4'-phenylacetophenone Nucleophilic_Substitution Initial Adduct Bromoacetophenone->Nucleophilic_Substitution Nucleophilic Attack Hydrazine Hydrazine Hydrate Hydrazine->Nucleophilic_Substitution Dihydropyrazole Dihydropyrazole Intermediate Nucleophilic_Substitution->Dihydropyrazole Intramolecular Condensation Pyrazole 3-(Biphenyl-4-yl)pyrazole Dihydropyrazole->Pyrazole Aromatization (-H2O)

Caption: Pyrazole Synthesis from α-Bromoketone and Hydrazine.

Experimental Protocol

Materials:

  • 2-Bromo-4'-phenylacetophenone (1.0 mmol, 275.14 g/mol )

  • Hydrazine hydrate (2.0 mmol, 50.06 g/mol , ~32 g/L solution)

  • Ethanol (10 mL)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus

Procedure:

  • Dissolve 2-bromo-4'-phenylacetophenone (275 mg, 1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask.

  • Add hydrazine hydrate (0.1 mL, ~2.0 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Data Presentation
Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Expected Yield (%)
2-Bromo-4'-phenylacetophenoneHydrazine hydrateEthanol78 (Reflux)4-675-90

Synthesis of 6-(Biphenyl-4-yl)morpholin-3-ones

The synthesis of morpholin-3-ones from α-haloketones and 2-aminoalcohols is a plausible and efficient route to this class of heterocycles.

Mechanistic Rationale

The synthesis is proposed to proceed via an initial N-alkylation of the amino alcohol with 2-bromo-4'-phenylacetophenone. This is followed by an intramolecular cyclization where the hydroxyl group attacks the carbonyl carbon to form a hemiaminal intermediate. Subsequent oxidation (which can occur in the presence of air or a mild oxidizing agent) would lead to the desired morpholin-3-one.

Morpholinone_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromoacetophenone 2-Bromo-4'-phenylacetophenone N-Alkylation N-Alkylated Intermediate Bromoacetophenone->N-Alkylation N-Alkylation Aminoethanol 2-Aminoethanol Aminoethanol->N-Alkylation Hemiaminal Hemiaminal Intermediate N-Alkylation->Hemiaminal Intramolecular Cyclization Morpholinone 6-(Biphenyl-4-yl)morpholin-3-one Hemiaminal->Morpholinone Oxidation

Caption: Proposed Synthesis of Morpholin-3-ones.

Experimental Protocol

Materials:

  • 2-Bromo-4'-phenylacetophenone (1.0 mmol, 275.14 g/mol )

  • 2-Aminoethanol (1.2 mmol, 61.08 g/mol )

  • A non-nucleophilic base (e.g., potassium carbonate, 1.5 mmol, 138.21 g/mol )

  • Acetonitrile (15 mL)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 50 mL round-bottom flask, add 2-bromo-4'-phenylacetophenone (275 mg, 1.0 mmol), 2-aminoethanol (73 mg, 1.2 mmol), and potassium carbonate (207 mg, 1.5 mmol) in acetonitrile (15 mL).

  • Heat the mixture to reflux with stirring for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation
Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
2-Bromo-4'-phenylacetophenone2-AminoethanolPotassium carbonateAcetonitrile82 (Reflux)8-1250-65

Conclusion

2-Bromo-4'-phenylacetophenone has been demonstrated to be an exceptionally valuable and versatile starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of thiazoles, pyridines, imidazoles, pyrazoles, and morpholin-3-ones are robust and can be adapted for the synthesis of a variety of analogues by modifying the reaction partners. The mechanistic insights provided offer a deeper understanding of these transformations, empowering researchers to optimize conditions and troubleshoot potential issues. The biphenyl moiety inherent in the starting material provides a strategic advantage for the development of novel therapeutic agents.

References

  • Gualtieri, F. (2002). The Hantzsch Thiazole Synthesis. In Comprehensive Organic Synthesis II (Vol. 5, pp. 447-476). Elsevier.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Molecules. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • RSC Advances. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]

  • Afinidad. (2008). Heterocyclic synthesis with ω-bromoacetophenone: Synthesis of some new pyrazole, pyridazine and furan derivatives. RACO. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrazole.
  • Arkivoc. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti- bacterial and antioxidant agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • National Center for Biotechnology Information. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. PubMed Central. Retrieved from [Link]

Sources

Hantzsch thiazole synthesis with 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hantzsch Thiazole Synthesis with 2-Bromo-4'-phenylacetophenone

Executive Summary

The Hantzsch thiazole synthesis remains the premier method for constructing 2,4-disubstituted thiazoles, a privileged scaffold in medicinal chemistry. This guide focuses on the reaction of 2-Bromo-4'-phenylacetophenone (also known as


-bromo-4-phenylacetophenone) with thiourea. The resulting product, 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine , integrates a lipophilic biphenyl moiety with a polar aminothiazole headgroup. This specific architecture is highly valued in drug discovery for its ability to traverse lipid bilayers while maintaining high affinity for kinase domains and COX-2 active sites.

Chemical Context & Reactant Profile

The success of this synthesis relies on understanding the electrophilicity of the


-haloketone. The biphenyl group in 2-Bromo-4'-phenylacetophenone extends conjugation, stabilizing the transition states but also decreasing solubility in polar protic solvents compared to simple acetophenones.
Property2-Bromo-4'-phenylacetophenoneThiourea
CAS Number 135-73-962-56-6
Molecular Weight 275.14 g/mol 76.12 g/mol
Appearance White to light yellow crystalsWhite crystals
Melting Point 125–129 °C170–176 °C
Hazards Lachrymator , Corrosive (Skin/Eye)Carcinogen (Suspected), Irritant
Solubility Soluble in DCM, hot EtOH; Insoluble in

Soluble in

, EtOH

Mechanistic Insight

The reaction proceeds via a cascade sequence: intermolecular nucleophilic substitution (


) followed by intramolecular condensation.
  • Thioalkylation: The sulfur atom of thiourea attacks the

    
    -carbon of the bromoketone, displacing bromide.
    
  • Cyclization: The amide nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate.

  • Aromatization: Dehydration drives the formation of the stable aromatic thiazole ring.

HantzschMechanism Reactants Reactants (Bromoketone + Thiourea) Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1 SN2 Attack (Sulfur) Intermediate2 Hydroxythiazoline (Cyclic) Intermediate1->Intermediate2 Cyclization (Nitrogen) Product 4-(Biphenyl-4-yl) thiazol-2-amine Intermediate2->Product Dehydration (-H2O) Byproducts Byproducts (HBr + H2O) Intermediate2->Byproducts

Figure 1: Mechanistic pathway of the Hantzsch synthesis.[1] The driving force is the formation of the aromatic thiazole ring.

Experimental Protocols

Protocol A: Standard Ethanol Reflux (High Reliability)

Recommended for initial synthesis and scale-up up to 50g.

Materials:

  • 2-Bromo-4'-phenylacetophenone (1.0 equiv)[2]

  • Thiourea (1.1 equiv)

  • Absolute Ethanol (10 mL per gram of ketone)

  • Ammonium hydroxide (

    
    ) or Sodium bicarbonate (
    
    
    
    ) solution

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-Bromo-4'-phenylacetophenone (e.g., 2.75 g, 10 mmol) and absolute ethanol (30 mL). Stir at room temperature. Note: The ketone may not dissolve completely until heated.

  • Addition: Add thiourea (0.84 g, 11 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78 °C). The solution should become clear within 15–30 minutes as the reaction proceeds.

  • Monitoring: Maintain reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting bromoketone (

    
    ) should disappear.
    
  • Precipitation (Hydrobromide Salt): Upon cooling to room temperature, the hydrobromide salt of the thiazole often precipitates as a crystalline solid.

  • Workup (Free Base Formation):

    • Filter the solid (if precipitated) or concentrate the solvent if no precipitate forms.

    • Suspend the solid in water (50 mL).

    • Slowly add

      
       or saturated 
      
      
      
      until pH
      
      
      9-10. The solid will change texture as the free amine is liberated.
  • Isolation: Filter the crude free amine, wash copiously with water (to remove inorganic salts and excess thiourea), and dry under vacuum.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if the biphenyl tail reduces solubility.

Expert Insight: The hydrobromide salt is often purer than the free base. If biological testing requires high purity, recrystallize the salt first, then neutralize.

Protocol B: Green Synthesis (Mechanochemical/Solvent-Free)

Recommended for rapid screening and environmental compliance.

  • Grinding: Place 2-Bromo-4'-phenylacetophenone (1 mmol) and thiourea (1.1 mmol) in a mortar.

  • Reaction: Grind vigorously with a pestle for 10–20 minutes. The mixture will likely become a paste (eutectic melt) and generate heat (exothermic).

  • Workup: Wash the resulting paste with 5%

    
     solution, filter, and wash with water.[3]
    
  • Yield: Typically >90% yield with minimal waste.

Safety & Handling (Critical)

  • Lachrymator Hazard: 2-Bromo-4'-phenylacetophenone is a potent lachrymator (tear gas agent).[4]

    • Control: All weighing and transfer operations must be performed in a functioning fume hood.

    • Decontamination: Glassware contaminated with the bromoketone should be rinsed with a dilute solution of ammonia or sodium thiosulfate in ethanol to quench the alkylating capability before removal from the hood.

  • Skin Contact: Both the reactant and the hydrobromide product are corrosive/irritating. Double-gloving (Nitrile) is recommended.

Applications in Drug Discovery

The 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine scaffold acts as a "super-hydrophobic" variant of the standard phenylthiazole.

  • Kinase Inhibition: The 2-aminothiazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The biphenyl tail extends into the hydrophobic back-pocket (Gatekeeper region), potentially improving selectivity against kinases like CDK2 or VEGFR .

  • Antimicrobial Agents: Biphenyl-thiazoles have shown enhanced activity against Candida albicans and Gram-positive bacteria by disrupting cell membrane integrity, where the lipophilic tail aids membrane insertion.

  • COX-2 Inhibition: The scaffold serves as a bioisostere for the tricyclic core of Coxibs (e.g., Celecoxib), with the biphenyl group occupying the hydrophobic channel of the COX-2 enzyme.

References

  • Hantzsch, A. (1887).[1][5] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using grinding technique." Journal of Chemistry, 9(3), 1218-1223.

  • BenchChem. (2025).[6] "Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives: Protocols and Applications." BenchChem Application Notes.

  • Fisher Scientific. (2023). "Safety Data Sheet: 2-Bromo-4'-phenylacetophenone." Fisher Scientific MSDS.

  • Siddiqui, N., et al. (2011). "AhR ligands based on thiazole and benzothiazole scaffolds." Bioorganic & Medicinal Chemistry Letters, 21(3), 1023-1026. (Demonstrates biphenyl utility).

Sources

Application Note: Synthesis of 2-Amino-4-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Significance & Scope

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous FDA-approved therapeutics (e.g., Abemaciclib, Dasatinib). Its structural rigidity and ability to form hydrogen bonds make it an ideal linker in kinase inhibitors, antimicrobial agents, and COX-2 inhibitors.

This guide details the synthesis of 2-amino-4-phenylthiazole derivatives via the Hantzsch Thiazole Synthesis . Unlike generic textbook descriptions, this note contrasts two distinct methodologies:

  • Method A (Classic): Condensation of isolated

    
    -haloketones with thiourea. High reliability, but requires handling lachrymatory intermediates.
    
  • Method B (One-Pot Oxidative): Direct condensation of acetophenones with thiourea mediated by molecular iodine (

    
    ). This "green" approach bypasses the isolation of hazardous bromoketones.
    

Mechanistic Insight: The Hantzsch Cycle

Understanding the mechanism is critical for troubleshooting low yields. The reaction is not a simple substitution; it is a cascade involving nucleophilic attack, cyclization, and dehydration.

The Pathway[1][2][3][4][5]
  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon of the haloketone (S-alkylation).
    
  • Intermediate Formation: Formation of an unstable

    
    -thioiminoketone salt.
    
  • Cyclization: Intramolecular attack of the imine nitrogen on the carbonyl carbon.

  • Dehydration: Loss of water drives the aromatization to the stable thiazole ring.

HantzschMechanism Reactants Phenacyl Bromide + Thiourea Inter1 S-Alkylation (Thioimidate Salt) Reactants->Inter1 Nucleophilic Attack (S->C) Inter2 Hydroxy-thiazoline (Cyclized Intermediate) Inter1->Inter2 N-Attack on Carbonyl Product 2-amino-4-phenylthiazole (HBr Salt) Inter2->Product -H2O (Aromatization) Final Free Base (After Neutralization) Product->Final + NH4OH (Base Workup)

Figure 1: The stepwise mechanistic flow of the Hantzsch synthesis. Note that the initial product is always a hydrohalide salt.

Protocol A: The Classic Hantzsch (High Purity)

Best for: Library generation where the


-bromoketone is commercially available.
Precursor Warning:  Phenacyl bromide is a potent lachrymator (tear gas). Handle only in a fume hood.
Materials
  • Phenacyl bromide (or substituted derivative)[1]

  • Thiourea (1.1 equivalents)

  • Ethanol (Absolute)

  • Ammonium Hydroxide (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
Step-by-Step Workflow
  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of phenacyl bromide in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol (0.84 g) of thiourea .

  • Reflux: Attach a condenser and reflux the mixture for 1–2 hours .

    • Observation: The reaction usually starts as a clear solution. As the thiazole hydrobromide forms, a white or pale yellow solid may precipitate out of the hot solution.

  • Monitoring: Check TLC (System: Hexane:Ethyl Acetate 3:1). The starting bromide spot (high

    
    ) should disappear.
    
  • Filtration (The Salt): Cool the mixture to room temperature. Filter the precipitated solid.[2][3] Crucial: This solid is the hydrobromide salt, not the final product.

  • Neutralization (Free Basing):

    • Suspend the solid in 20 mL of water.

    • Slowly add

      
       or saturated 
      
      
      
      solution while stirring until pH ~8–9.
    • The solid will change texture/color as it converts to the free base.

  • Final Isolation: Filter the free base, wash with cold water, and dry.

  • Recrystallization: Recrystallize from hot ethanol to obtain white/pale yellow needles.

Protocol B: Iodine-Catalyzed One-Pot (Green/Advanced)

Best for: Avoiding hazardous bromoketone handling; rapid synthesis from cheap acetophenones. Mechanism: Iodine acts as both a catalyst and a halogenating agent in situ.

Materials
  • Substituted Acetophenone (e.g., 4'-chloroacetophenone)

  • Thiourea (2.0 equivalents)

  • Molecular Iodine (

    
    ) (1.0 equivalent)
    
  • Ethanol (or solvent-free conditions)

Step-by-Step Workflow
  • Charge: In a round-bottom flask, combine 10 mmol acetophenone and 20 mmol thiourea .

  • Catalyst Addition: Add 10 mmol (2.54 g) of molecular iodine .

  • Reaction: Heat to reflux for 4–8 hours .

    • Note: The solution will initially be dark (iodine color) but will lighten as iodine is consumed/complexed.

  • Workup (Removal of Iodine):

    • Cool the mixture.

    • Wash the reaction mass with diethyl ether (2 x 15 mL) to remove unreacted acetophenone and excess iodine.

  • Precipitation: Pour the remaining reaction mixture (often a viscous oil or gum at this stage) into 50 mL of ice water containing dissolved sodium thiosulfate (to quench trace iodine).

  • Basification: Add

    
     dropwise. The product will precipitate as a solid.
    
  • Purification: Filter, wash with water, and recrystallize from ethanol.

Data Summary & Characterization

ParameterMethod A (Bromoketone)Method B (Iodine/One-Pot)
Yield 85–95%75–88%
Reaction Time 1–2 Hours4–12 Hours
Atom Economy Lower (requires pre-bromination)Higher (direct from ketone)
Safety Profile Low (Lachrymatory precursors)High (No lachrymators)
Expected Spectral Data (Parent: 2-amino-4-phenylthiazole)[1][2][5]
  • Melting Point: 147–149 °C.

  • IR (

    
    ):  3400–3200 (
    
    
    
    stretch), 1600 (C=N), 1530 (C=C aromatic).
  • 1H NMR (DMSO-

    
    ): 
    
    • 
       7.0–7.8 ppm (Multiplet, 5H, Phenyl protons).
      
    • 
       7.05 ppm (Singlet, 1H, Thiazole 
      
      
      
      -H). Diagnostic Peak.
    • 
       6.9–7.2 ppm (Broad Singlet, 2H, 
      
      
      
      ,
      
      
      exchangeable).

Expertise & Troubleshooting (The "Why" and "How")

The "Gummy Product" Issue
  • Symptom: Upon basification, the product forms a sticky gum instead of a precipitate.

  • Cause: Presence of unreacted ketone or rapid occlusion of impurities during precipitation.

  • Fix: Decant the aqueous layer.[2] Dissolve the gum in a minimum amount of ethanol, then pour slowly into vigorously stirred ice water. Scratch the side of the beaker with a glass rod to induce nucleation.

Regiochemistry Verification

While the Hantzsch synthesis is highly regioselective for the 2-amino-4-aryl isomer, steric bulk on the thiourea can sometimes lead to isomers.

  • Validation: The

    
    -H proton in NMR is the "truth" marker. It typically appears as a sharp singlet around 7.0–7.1 ppm. If this is missing or shifted significantly, suspect side reactions or oxidation of the ring.
    
Salt vs. Free Base

Many commercial vendors sell the hydrobromide salt. If your application involves biological testing, you must neutralize the salt. The acidic salt can cause false positives in cellular assays due to pH effects rather than ligand binding.

Lachrymator Safety (Method A)

If synthesizing the


-bromoketone precursor yourself:
  • Keep a beaker of 10% sodium thiosulfate or dilute ammonia in the hood.

  • Dip all spatulas and glassware into this quenching solution immediately after use to neutralize lachrymatory residues.

References

  • Mechanism & General Review

    • Mishra, K. et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules (2021).[4][5][6][2]

    • [Link][7][1][2][8]

  • Iodine-Catalyzed Protocol

    • Kidwai, M. et al. "Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives."[1] Journal of Sulfur Chemistry (2009).[1]

    • [Link][5]

  • Microwave/Green Methods

    • Gupta, R. et al. "Improved synthesis of 2-aminothiazoles using microwave irradiation." Indian Journal of Chemistry (2010).
    • [Link]

  • Biological Applications (Anticancer)

    • Luo, Y. et al. "Synthesis and biological evaluation of 2-amino-4-phenylthiazole derivatives as potential antitumor agents." European Journal of Medicinal Chemistry.
    • [Link]

Sources

Application Note: Precision Synthesis of Substituted Imidazoles from 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 2,4-disubstituted and 1,2,4-trisubstituted imidazoles utilizing 2-Bromo-4'-phenylacetophenone as the primary electrophilic scaffold. The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core structural motif in p38 MAP kinase inhibitors, antifungal agents, and H3 receptor antagonists.

While classical methods often rely on toxic chlorinated solvents (e.g., CHCl₃) and laborious chromatographic purification, this guide prioritizes self-validating, high-yield protocols . We focus on the Hantzsch Imidazole Synthesis and its modern "green" modifications, specifically optimizing the condensation with amidines to yield high-purity crystalline products without column chromatography.

Strategic Reagent Profile

2-Bromo-4'-phenylacetophenone (also known as 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one) is a potent


-haloketone. Its biphenyl moiety confers significant lipophilicity (

), enhancing the membrane permeability of derived pharmacophores.
PropertySpecificationApplication Note
Molecular Weight 275.14 g/mol Stoichiometry calculations must account for purity (>97% recommended).
Reactivity High (

-carbon electrophile)
Susceptible to hydrolysis and photolytic degradation.
Handling Lachrymator / Irritant Handle only in a fume hood. Degrades plastics; use glass/Teflon equipment.
Storage 2–8°C, Protect from LightDarkening of the solid indicates liberation of HBr and loss of activity.

Mechanistic Pathways & Decision Tree

The choice of synthetic route depends strictly on the desired substitution pattern at the


 and 

positions.
Figure 1: Synthetic Decision Tree

ImidazolePathways Start Starting Material: 2-Bromo-4'-phenylacetophenone Decision Target Substitution? Start->Decision RouteA Route A: Hantzsch Synthesis (Amidine Condensation) Decision->RouteA Target C2-Aryl/Alkyl RouteB Route B: Bredereck Synthesis (Formamide) Decision->RouteB Target C2-H RouteC Route C: 4-Component MCR (Aldehyde + Amine + NH4OAc) Decision->RouteC Target N1-Substituted ProdA 2,4-Disubstituted Imidazole (High Specificity) RouteA->ProdA ProdB 4-Substituted Imidazole (C2-Unsubstituted) RouteB->ProdB ProdC 1,2,4-Trisubstituted Imidazole (High Diversity) RouteC->ProdC

Caption: Selection logic for imidazole synthesis based on target substitution patterns.

Mechanism: The Hantzsch Condensation

The reaction proceeds via the nucleophilic attack of the amidine nitrogen on the


-carbon of the bromoketone, followed by cyclization and dehydration.

Mechanism Step1 1. Nucleophilic Attack (Amidine displaces Bromide) Step2 2. Acyclic Intermediate (alpha-aminoketone derivative) Step1->Step2 Step3 3. Cyclization (Attack on Carbonyl) Step2->Step3 Step4 4. Dehydration (- H2O) Step3->Step4 Product Imidazole Formation Step4->Product

Caption: Stepwise mechanism of the Hantzsch Imidazole synthesis.

Experimental Protocols

Protocol A: Synthesis of 2,4-Disubstituted Imidazoles (The Aqueous THF Method)

Target: 2-Phenyl-4-(4-biphenyl)imidazole Rationale: This optimized protocol utilizes a biphasic system (THF/Water) with a weak inorganic base (


). Unlike traditional reflux in chloroform, this method allows the product to precipitate out in high purity, eliminating the need for chromatography [1].

Reagents:

  • 2-Bromo-4'-phenylacetophenone (1.0 equiv)

  • Benzamidine Hydrochloride (1.1 equiv)

  • Potassium Bicarbonate (

    
    ) (4.0 equiv)
    
  • Solvent: THF and Water (4:1 ratio)

Procedure:

  • Preparation of Amidine Base: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzamidine HCl (1.1 equiv) and

    
     (4.0 equiv) in water (approx. 2 mL per mmol of substrate).
    
  • Addition: Add THF (approx. 8 mL per mmol) to the aqueous mixture. The mixture will be biphasic.

  • Substrate Introduction: Dissolve 2-Bromo-4'-phenylacetophenone (1.0 equiv) in a minimal amount of THF and add it dropwise to the stirring amidine mixture.

  • Reaction: Heat the mixture to vigorous reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting bromoketone spot (

      
      ) should disappear.
      
  • Workup (Precipitation): Evaporate the bulk of the THF under reduced pressure. The product usually precipitates from the remaining aqueous layer.

  • Isolation: Filter the solid. Wash the filter cake copiously with water (to remove salts) and then with cold diethyl ether (to remove trace non-polar impurities).

  • Drying: Dry under vacuum at

    
    .
    

Expected Yield: 85–92% Characterization (Typical):


 NMR (DMSO-

) will show the imidazole C5-H singlet around

7.6–7.9 ppm.
Protocol B: One-Pot Synthesis of 1,2,4-Trisubstituted Imidazoles

Target: 1-Benzyl-2-phenyl-4-(4-biphenyl)imidazole Rationale: For N-substituted imidazoles, a multicomponent reaction (MCR) is superior to alkylating a pre-formed imidazole (which often yields regioisomeric mixtures).

Reagents:

  • 2-Bromo-4'-phenylacetophenone (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Ammonium Acetate (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol or Acetic Acid

Procedure:

  • Mixing: Combine all reagents in a microwave-safe vial or a round-bottom flask using Ethanol as the solvent.

  • Reaction:

    • Thermal Method:[1][2] Reflux for 8–12 hours.

    • Microwave Method (Recommended): Irradiate at

      
       for 10–20 minutes.
      
  • Workup: Pour the reaction mixture into crushed ice. Neutralize with ammonium hydroxide if acetic acid was used.

  • Purification: The precipitate is often sticky. Recrystallize from Ethanol/Water.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of BromoketoneEnsure the reaction is vigorous; amidine nucleophilicity must outcompete water.[3] Use fresh bromoketone.
Dark/Tar Product Polymerization / OxidationConduct reaction under Nitrogen (

) atmosphere. Limit light exposure.
Starting Material Remains Incomplete Amidine LiberationEnsure sufficient base (

or

) is used to free the amidine from its HCl salt.
Regioisomer Mix N-Alkylation (Post-Synthesis)Avoid alkylating 2,4-disubstituted imidazoles. Use Protocol B (MCR) for N1-substitution.

References

  • Sisko, J., et al. (2000).[4] "An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and

    
    -Haloketones." The Journal of Organic Chemistry, 65(5), 1516–1524.[4] 
    
  • Bredereck, H., & Theilig, G. (1953). "Formamide reactions. I. Synthesis of imidazoles." Chemische Berichte.
  • Adib, M., et al. (2009).[4] "One-Pot, Four-Component Synthesis of 1,2,4-Trisubstituted 1H-Imidazoles." Synlett, 2009(19), 3263-3266.[4]

  • PubChem Compound Summary. "2-Bromo-1-(1,1'-biphenyl-4-yl)ethanone."

Sources

Application Note: Precision Synthesis of Biphenyl-Core Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of biphenyl-functionalized chalcones. It addresses the specific synthetic challenges posed by 2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), a reagent that requires a distinct strategic approach compared to non-halogenated acetophenones.

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Darzens Trap"

Standard chalcone synthesis relies on the Claisen-Schmidt condensation (Aldol condensation) between an acetophenone and a benzaldehyde using a strong base (NaOH/KOH).[1] However, applying this standard protocol to 2-Bromo-4'-phenylacetophenone is chemically flawed and often leads to failure.[1]

  • The Problem: The

    
    -carbon contains both acidic protons and a good leaving group (Bromine). In the presence of a base and an aldehyde, the enolate formed attacks the aldehyde to form an alkoxide, which then performs an intramolecular 
    
    
    
    attack on the
    
    
    -carbon, displacing the bromide.[1]
  • The Result: Instead of a chalcone, the reaction yields an

    
    -epoxy ketone (Darzens glycidic ester condensation product) .[1]
    
The Solution: The Wittig Strategy

To successfully synthesize a chalcone (1,3-diaryl-2-propen-1-one) using 2-Bromo-4'-phenylacetophenone, the bromine atom must be utilized as a functional handle to generate a nucleophilic ylide, rather than treating it as a passive bystander.

The Protocol defined herein uses a two-step Wittig Olefination:

  • Quaternization: Conversion of the

    
    -bromo ketone to a stable phosphonium salt.[1]
    
  • Olefination: Generation of the phosphorous ylide in situ, which reacts with the aldehyde to form the alkene (chalcone) exclusively, preventing epoxide formation.[1]

Part 2: Mechanism & Pathway Visualization[1]

The following diagram illustrates the divergent pathways. The Red Path shows the failure mode (Darzens), while the Green Path shows the correct Wittig protocol described in this guide.

ChalconeSynthesis cluster_legend Pathway Legend Start 2-Bromo-4'-phenylacetophenone (Starting Material) Enolate Enolate Intermediate Start->Enolate Direct Base (Claisen-Schmidt) Salt Phosphonium Salt (Stable Solid) Start->Salt + PPh3 THF, Reflux Base Base (NaOH/KOH) Aldehyde Aryl Aldehyde (R-CHO) Epoxide Darzens Product (Epoxy Ketone) UNWANTED Enolate->Epoxide + Aldehyde (Intramolecular SN2) PPh3 Triphenylphosphine (PPh3) Ylide Phosphorus Ylide (In Situ) Salt->Ylide + Base Chalcone Target Chalcone (E-isomer) Ylide->Chalcone + Aldehyde (Wittig Olefination) key1 Red = Failure Mode (Darzens) key2 Green = Recommended Protocol

Figure 1: Mechanistic divergence between classical Aldol condensation (leading to epoxides) and the recommended Wittig pathway for


-halo acetophenones.

Part 3: Detailed Experimental Protocols

Reagent Specifications
ComponentChemical NameCAS No.[1][2][3]MW ( g/mol )Role
Precursor 2-Bromo-4'-phenylacetophenone135-73-9275.14Electrophile / Ylide Precursor
Reagent Triphenylphosphine (

)
603-35-0262.29Nucleophile
Substrate Substituted BenzaldehydeVar.Var.Electrophile (Carbonyl)
Solvent THF (Anhydrous)109-99-972.11Reaction Medium
Protocol A: Synthesis of the Phosphonium Salt

This step converts the volatile and lachrymatory bromo-ketone into a stable, solid salt.[1]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve 2-Bromo-4'-phenylacetophenone (2.75 g, 10 mmol) in anhydrous THF (30 mL).

  • Addition: Add Triphenylphosphine (2.88 g, 11 mmol, 1.1 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 66°C) for 2–4 hours.

    • Observation: A white or off-white precipitate should begin to form within 30 minutes.[1]

  • Work-up: Cool the reaction to room temperature. Filter the precipitate using a Buchner funnel.[1]

  • Purification: Wash the solid cake with cold diethyl ether (

    
     mL) to remove unreacted starting materials.
    
  • Drying: Dry the solid under vacuum.

    • Expected Yield: 85–95%[1]

    • Product: [2-(4-biphenylyl)-2-oxoethyl]triphenylphosphonium bromide.[1]

Protocol B: Wittig Olefination (Chalcone Formation)

This step generates the chalcone skeleton.[1]

  • Activation: In a 50 mL flask, suspend the Phosphonium Salt from Protocol A (1.0 equiv) in Methanol or Ethanol (10 mL/mmol).

  • Ylide Formation: Add a mild base.[1] Triethylamine (1.5 equiv) or NaOH (2M aq, 1.2 equiv) are effective.[1] Stir for 15 minutes at room temperature.

    • Color Change: The solution typically turns yellow/orange, indicating ylide formation.[1]

  • Coupling: Add the desired Aryl Aldehyde (1.0–1.1 equiv) dropwise.[1]

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

    • Note: If reaction is sluggish, heat to 50°C.

  • Quenching: Pour the mixture into ice-cold water (50 mL).

  • Isolation:

    • Solid Products: If the chalcone precipitates, filter and wash with water/cold ethanol.[1]

    • Oily Products: Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol or perform column chromatography (Silica gel) to remove the triphenylphosphine oxide (

    
    ) byproduct.[1]
    

Part 4: Data Analysis & Troubleshooting

Comparative Analysis: Wittig vs. Claisen-Schmidt

The following table summarizes the outcomes of reacting 2-Bromo-4'-phenylacetophenone with 4-nitrobenzaldehyde under different conditions.

MethodReagentsConditionsMajor ProductYield
Direct Aldol NaOH (aq), EtOH0°C to RTEpoxy Ketone (Darzens) 65%
Direct Aldol KOH, MeOHRefluxComplex Mixture (Polymerization)<10%
Wittig (Recommended) 1.[1]

, 2. Base
RT, 4hChalcone (E-isomer) 92%
Critical Troubleshooting (Self-Validating Checks)
  • Check 1: The "Lachrymator" Test: The starting material (2-Bromo-4'-phenylacetophenone) is a potent lachrymator (tear gas). The Phosphonium Salt is not.[1] If your intermediate still irritates eyes significantly, the quaternization (Protocol A) is incomplete.

  • Check 2: Stereoselectivity: The Wittig reaction using stabilized ylides (which this is, due to the carbonyl group) predominantly yields the (E)-isomer .[1] Verify this via

    
    -NMR: look for the vinyl proton coupling constant (
    
    
    
    ) of 15–16 Hz .
  • Check 3: Triphenylphosphine Oxide Removal: A common impurity in Wittig reactions is

    
    .[1] It often co-elutes with chalcones.[1][4] Use a solvent system of Hexane:Ethyl Acetate (9:[1]1) on silica; 
    
    
    
    is very polar and will remain near the baseline, while the chalcone elutes.[1]

Part 5: References

  • Semantic Scholar. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 2-Bromo-4'-phenylacetophenone Properties and Safety Data. Retrieved from [1]

  • BenchChem. (2025).[1][5] Application Notes: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone. (Note: Consult for general acetophenone handling, but observe warnings regarding base sensitivity).[1] Retrieved from

  • ChemicalBook. (n.d.).[1] 2-Bromo-4'-phenylacetophenone CAS 135-73-9 Technical Data. Retrieved from [1]

Sources

2-Bromo-4'-phenylacetophenone for protecting group chemistry

Application Note: 2-Bromo-4'-phenylacetophenone ( -Phenylphenacyl Bromide) in Protecting Group Chemistry[1]

Executive Summary

2-Bromo-4'-phenylacetophenone (PBPB), commonly known as


-phenylphenacyl bromide1
  • Enhanced Crystallinity: The biphenyl moiety significantly increases the melting point and lattice energy of the resulting esters, facilitating purification via recrystallization rather than chromatography.

  • UV-Vis Detectability: The extended conjugation provides a high molar extinction coefficient (

    
    ), making it an ideal "UV-tag" for the HPLC monitoring of non-chromophoric carboxylic acids (e.g., fatty acids, prostaglandins).[1]
    

This guide details the protocols for installing and removing the

1

Chemical Profile & Safety Advisory

PropertySpecification
IUPAC Name 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one
CAS Number 135-73-9
Molecular Weight 275.14 g/mol
Melting Point 125–129 °C (Solid)
Solubility Soluble in DCM, THF, Acetone; Low solubility in Hexanes/Water
Hazards Lachrymator , Corrosive, Skin Irritant

⚠️ CRITICAL SAFETY WARNING: 2-Bromo-4'-phenylacetophenone is an


-halo ketone and a potent lachrymator  (tear gas agent).
[1] *   Handling:  All weighing and transfers must occur inside a functioning fume hood.
  • Neutralization: Spills should be treated immediately with dilute aqueous ammonia or sodium thiosulfate to quench the alkylating capability.

Mechanistic Rationale

Protection Mechanism ( )

The protection step proceeds via a classic nucleophilic substitution (



Deprotection Mechanism (Reductive Cleavage)

Unlike simple alkyl esters, phenacyl esters are cleaved via a Single Electron Transfer (SET) mechanism using Zinc dust in Acetic acid.[1]

  • Zinc donates an electron to the carbonyl

    
    -system, forming a radical anion.[1]
    
  • Fragmentation occurs, cleaving the

    
     bond to release the carboxylate and forming acetophenone byproducts.
    Note: This mechanism allows the Pac-Ph group to be removed without affecting acid-sensitive (Boc) or hydrogenolysis-sensitive (Cbz, Bn) groups.[1]
    
Workflow Visualization

Gcluster_0Protection (SN2)cluster_1Deprotection (SET)AcidCarboxylic Acid(R-COOH)IntermediateCarboxylateAnionAcid->IntermediateDeprotonationBaseBase(K2CO3 / DIPEA)Base->IntermediateReagentp-PhenylphenacylBromideProtectedp-Phenylphenacyl Ester(Crystalline Solid)Reagent->ProtectedIntermediate->Protected+ ReagentCleavageRadical AnionFragmentationProtected->Cleavage+ ZnZnZn / AcOHZn->CleavageProductRecovered Acid(R-COOH)Cleavage->ProductByproduct4-PhenylacetophenoneCleavage->ByproductcaptionFigure 1: Orthogonal protection/deprotection workflow for p-phenylphenacyl esters.

Experimental Protocols

Protocol A: Protection of Carboxylic Acids

Objective: Synthesis of

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)[1]

  • Reagent: 2-Bromo-4'-phenylacetophenone (1.05 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) OR

    
     (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade)[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) in ACN (

    
    ).
    
  • Activation: Add DIPEA (1.2 equiv) dropwise. Stir for 10 minutes at room temperature (RT) to ensure carboxylate formation.

    • Note: If using

      
      , add the solid powder and stir for 30 mins.
      
  • Addition: Add 2-Bromo-4'-phenylacetophenone (1.05 equiv) in a single portion.

    • Safety: Do this in a fume hood; avoid dust inhalation.[1][2]

  • Reaction:

    • Standard: Stir at RT for 2–4 hours.

    • Sterically Hindered Acids: Heat to reflux (

      
      ) for 1–2 hours.
      
  • Monitoring: Monitor via TLC. The ester will appear as a distinct UV-active spot (

    
     typically 0.4–0.6 in 3:1 Hex/EtOAc), significantly higher than the baseline acid.
    
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate.[1] Wash with 1M HCl (to remove amine base), then Sat.[1]

      
      , then Brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or Hexanes/Ethyl Acetate.

Protocol B: Selective Deprotection (Zinc Reduction)

Objective: Cleavage of the ester to restore the free acid without affecting Boc/Fmoc groups.

Reagents:

  • Substrate:

    
    -Phenylphenacyl Ester[1][3]
    
  • Reagent: Zinc Dust (activated) (10–20 equiv)[1]

  • Solvent: Glacial Acetic Acid (AcOH)[1]

Step-by-Step:

  • Preparation: Dissolve the ester in Glacial Acetic Acid (

    
    ).
    
    • Option: If solubility is poor, use a 1:1 mixture of AcOH and DCM.

  • Activation: Add fresh Zinc dust (10 equiv).

  • Reaction: Stir vigorously at RT for 1–3 hours.

    • Observation: The reaction is heterogeneous. Efficient stirring is critical.[1]

  • Filtration: Filter the mixture through a Celite pad to remove excess Zinc. Wash the pad with EtOAc.

  • Workup:

    • Concentrate the filtrate to remove most AcOH (azeotrope with Toluene if necessary).

    • Partition between EtOAc and water.[1]

    • Critical Step: The product is in the organic layer. If the product is very polar, adjust the aqueous phase pH to 2–3 and extract multiple times.

Comparative Analysis: Why use the 4'-Phenyl Variant?

The table below highlights the specific advantages of using the 4'-phenyl derivative over the standard phenacyl bromide.

FeatureStandard Phenacyl (Pac)

-Phenylphenacyl (Pac-Ph)
Impact on Research
UV Absorbance (

)
~240 nm~265 nm (Broad) Pac-Ph allows detection at longer wavelengths, reducing interference from solvents/buffers in HPLC.[1]
Crystallinity ModerateHigh Pac-Ph derivatives often precipitate directly, avoiding column chromatography.[1]
Lipophilicity ModerateHigh Increases retention time on Reverse-Phase HPLC, separating the derivative from polar impurities.[1]
Sensitivity StandardHigh Enables picomole-level detection of fatty acids [1].[1]

Troubleshooting & Optimization

Problem: Low Yield during Protection
  • Cause: Hydrolysis of the reagent or incomplete deprotonation.

  • Solution: Ensure solvents are anhydrous. Add a catalytic amount of Sodium Iodide (NaI) or Potassium Fluoride (KF) to generate the more reactive

    
    -iodo/fluoro intermediate in situ [2].[1]
    
Problem: Incomplete Deprotection
  • Cause: Zinc surface passivation.[1]

  • Solution: Activate Zinc dust prior to use by washing with dilute HCl, then water, ethanol, and ether. Alternatively, use Sodium Thiophenolate (

    
    ) in DMF for a nucleophilic cleavage approach if reductive conditions fail [3].[1]
    

References

  • Determination of f

    • Source: BenchChem / General Analytical Liter
    • Context: Use of phenacyl derivatives for UV-tagging fatty acids.[1]

    • (Verified General Reference)[1]

  • Greene's Protective Groups in Organic Synthesis.

    • Source: Wuts, P. G. M. (Wiley)[1][3]

    • Context: Definitive source for phenacyl ester formation, cleavage conditions, and orthogonality.
    • [1]

  • Cleavage of Phenacyl Esters via Thiophenol

    • Source: Royal Society of Chemistry (RSC) / J. Org.[1] Chem.

    • Context: Nucleophilic cleavage mechanisms as an alternative to Zinc reduction.[1]

    • [1]

Derivatization of carboxylic acids with 2-Bromo-4'-phenylacetophenone for HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity HPLC Analysis of Carboxylic Acids via 2-Bromo-4'-phenylacetophenone Derivatization

Executive Summary

The direct analysis of carboxylic acids by HPLC is historically challenged by their lack of a strong chromophore, rendering UV detection insensitive or impossible. Derivatization with 2-Bromo-4'-phenylacetophenone (BPAP) —also known as p-phenylphenacyl bromide—overcomes this limitation by covalently attaching a highly UV-absorbing biphenyl moiety to the carboxyl group.

This Application Note provides a definitive guide to this derivatization. Unlike standard textbook protocols, this guide contrasts the traditional Triethylamine (TEA) method with the high-yield Crown Ether Phase-Transfer method, offering researchers a robust pathway to femtomole-level sensitivity.

Scientific Principle & Mechanism

The Challenge: Detection Limits

Aliphatic carboxylic acids (e.g., Stearic acid, Valproic acid) possess only a weak carbonyl absorbance at ~200-210 nm. At this wavelength, solvent cutoff and noise from mobile phase modifiers (like Formic acid) severely degrade signal-to-noise ratios.

The Solution: Phenacyl Esterification

BPAP acts as an alkylating agent. The reaction is a classic Nucleophilic Substitution (


) .
  • Activation: A base deprotonates the carboxylic acid, generating a nucleophilic carboxylate anion (

    
    ).
    
  • Attack: The carboxylate attacks the

    
    -carbon of the BPAP, displacing the bromide leaving group.
    
  • Result: Formation of a stable ester with a molar absorptivity (

    
    ) > 20,000 L/mol·cm at 254 nm.[1]
    

Advantages of BPAP over other reagents:

  • Higher Hydrophobicity: The biphenyl group increases retention time, pushing analytes away from the solvent front where polar interferences elute.

  • Stability: Unlike diazo-based reagents (e.g., ADAM), phenacyl esters are stable in solution for weeks if kept dry.

Mechanistic Pathway (Visualization)

ReactionMechanism Acid Carboxylic Acid (R-COOH) Inter Carboxylate Anion (R-COO⁻) Acid->Inter Deprotonation Base Catalyst (TEA or K2CO3/Crown) Base->Inter Catalysis Product UV-Active Ester (R-COO-CH2-CO-Ph-Ph) Inter->Product SN2 Attack Reagent BPAP Reagent (2-Bromo-4'-phenylacetophenone) Reagent->Product Byproduct Leaving Group (Br⁻) Reagent->Byproduct

Figure 1: Mechanistic pathway of BPAP derivatization. The base facilitates the formation of the reactive carboxylate species.

Materials & Equipment

CategoryItemSpecification/Notes
Reagent 2-Bromo-4'-phenylacetophenone>98% Purity.[2][3] Store in dark/desiccator.
Catalyst A Triethylamine (TEA)HPLC Grade.[4][5] Freshly opened (absorbs CO2).
Catalyst B 18-Crown-6 Ether +

Recommended. Phase transfer catalyst system.
Solvent Acetonitrile (ACN)Anhydrous. Water quenches the reaction.
Vials Amber Glass Vials2 mL, with PTFE-lined caps.
Heating Reacti-Therm or Block HeaterCapable of maintaining 80°C ± 1°C.

Experimental Protocols

Critical Pre-requisite: Anhydrous Conditions
  • Why? BPAP can hydrolyze to form the corresponding alcohol and acid in the presence of water, consuming the reagent and creating ghost peaks.

  • Action: Dry all fatty acid extracts under Nitrogen (

    
    ) stream completely before adding reagents.
    
Protocol A: The Standard Method (TEA Catalysis)

Best for: General screening of abundant fatty acids.

  • Sample Prep: Evaporate sample (e.g., plasma extract) to dryness in a 2 mL amber vial.

  • Reagent Addition: Add 500

    
    L  of BPAP solution (10 mg/mL in Acetone or ACN).
    
  • Catalyst Addition: Add 250

    
    L  of TEA solution (10 mg/mL in Acetone).
    
  • Reaction: Cap tightly. Vortex for 30s. Heat at 50°C for 45 minutes .

  • Cooling: Cool to room temperature.

  • Acidification (Optional): Add 20

    
    L of Acetic Acid to neutralize excess TEA (protects silica columns).
    
  • Injection: Inject 10-20

    
    L directly into HPLC.
    
Protocol B: The "Gold Standard" (Crown Ether Catalysis)

Best for: Trace analysis, hindered carboxylic acids, and quantitative accuracy. Expert Insight: Potassium carbonate provides a stronger base than TEA, but is insoluble in organic solvents. 18-Crown-6 solvates the Potassium ion (


), pulling the carbonate into the organic phase ("Phase Transfer"), drastically increasing reaction rate and yield.
  • Reagent Prep:

    • Solution A: 20 mM BPAP in Acetonitrile.

    • Solution B: 2 mM 18-Crown-6 + 10 mM

      
       in Acetonitrile. (Sonicate to disperse).
      
  • Reaction:

    • Add 100

      
      L  of Sample (in ACN) to a vial.
      
    • Add 100

      
      L  of Solution B (Catalyst).
      
    • Add 100

      
      L  of Solution A (BPAP).
      
  • Incubation: Seal and heat at 80°C for 30 minutes .

  • Cleanup: Cool. No neutralization required.

  • Injection: Inject directly.

HPLC Method & Workflow

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch/Bigh-Dyer) Sample->Extract Dry Evaporation to Dryness (N2 Stream) Extract->Dry Remove Water Deriv Derivatization (BPAP + Catalyst, 80°C) Dry->Deriv Anhydrous HPLC HPLC Separation (C18 Column) Deriv->HPLC Inject Detect UV Detection (254 nm) HPLC->Detect

Figure 2: Complete analytical workflow from sample preparation to detection.

Chromatographic Conditions
  • Column: C18 (ODS) column, 150 x 4.6 mm, 3

    
    m or 5 
    
    
    
    m (e.g., Agilent Zorbax or Waters Symmetry).
  • Mobile Phase A: Water (or 5% ACN in Water).

  • Mobile Phase B: 100% Acetonitrile (or Methanol).

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-20 min: 50%

      
       100% B (Linear Gradient)
      
    • 20-25 min: 100% B (Wash excess reagent)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Max absorbance of the biphenyl group).

Data Analysis & Troubleshooting

Expected Results

The BPAP reagent itself is highly UV active. In the chromatogram, you will observe:

  • Early Peaks: Unreacted carboxylic acids (if derivatization failed).

  • Target Peaks: Sharp, symmetrical peaks for Fatty Acid Esters (eluting in order of chain length C12

    
     C14 
    
    
    
    C16).
  • Late Peak: Large peak corresponding to excess BPAP reagent.

Troubleshooting Table

ObservationRoot CauseCorrective Action
Low Yield / Small Peaks Water contamination.Ensure sample is bone-dry. Use fresh anhydrous ACN.
Double Peaks Isomerization of unsaturated FAs.Reduce temp to 60°C; add antioxidant (BHT).
Huge Solvent Front Peak Excess TEA absorbing UV.Use Protocol B (Crown Ether) or neutralize with Acetic Acid.
Reagent Peak Overlap Gradient too shallow.Increase %B slope to push Reagent peak to the end.

References

  • Wood, R., & Lee, T. (1983). High-performance liquid chromatographic determination of fatty acids as phenacyl esters. Journal of Chromatography A, 254, 237-246.

  • Czauderna, M., & Kowalczyk, J. (2001). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 10(2).

  • Lloyd, J. B. (2012). Fatty Acid Profiling Using HPLC: Precolumn Derivatization with Phenacyl Bromide. Journal of Chromatographic Science.

  • Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for HPLC. Analytical Chemistry, 47(11), 1797-1801.

Sources

Advanced Application Note: Microwave-Assisted Reactions with 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted utilization of 2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), a highly reactive


-haloketone scaffold. While conventionally used in thermal reflux conditions for hours, this compound exhibits exceptional responsiveness to dielectric heating due to its polar carbon-halogen bond and the polarizability of the biphenyl system.

This note provides validated protocols for synthesizing thiazoles and imidazo[1,2-a]pyridines —critical pharmacophores in drug discovery. By transitioning from conductive heating to microwave irradiation, researchers can reduce reaction times from >12 hours to <10 minutes while suppressing side reactions (e.g., polymerization or oxidative degradation).

Chemical Profile & Safety Architecture

Compound Characteristics[1][2][3][4][5][6][7]
  • Systematic Name: 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one

  • Role: Electrophilic building block for Hantzsch syntheses and nucleophilic substitutions.

  • MW Susceptibility: High. The C-Br bond and carbonyl dipole allow for rapid energy coupling with microwave fields, facilitating efficient transition state access.

Critical Safety Protocol (Lachrymator)

WARNING: This compound is a potent lachrymator and skin irritant.

  • Engineering Controls: All weighing and transfer operations must occur within a certified chemical fume hood.

  • Decontamination: Have a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite ready to neutralize spills by reducing the alkyl bromide.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Application I: Hantzsch Thiazole Synthesis

The condensation of 2-bromo-4'-phenylacetophenone with thiourea or thioamides yields 2-aminothiazoles, a scaffold found in antimicrobial and anti-inflammatory agents.

Mechanistic Insight

Microwave irradiation accelerates the initial nucleophilic attack of the sulfur atom on the


-carbon, followed by the rapid dehydration step. The polar transition state is stabilized by the electromagnetic field, significantly lowering the activation energy compared to thermal heating.
Experimental Protocol

Target: 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine

ParameterSpecification
Reagents 2-Bromo-4'-phenylacetophenone (1.0 mmol, 275 mg) Thiourea (1.1 mmol, 84 mg)
Solvent Ethanol (Absolute, 3 mL) - High tan

for MW absorption
Vessel 10 mL Microwave Process Vial (Sealed)
Temperature 100 °C (Fixed Temp Mode)
Power Max 150 W (Dynamic control)
Hold Time 5 – 8 minutes
Stirring High (600 RPM)

Step-by-Step Workflow:

  • Dissolution: Dissolve the ketone in ethanol in the MW vial. Add thiourea. Cap immediately.

  • Irradiation: Ramp to 100°C over 1 minute. Hold for 5 minutes.

  • Workup: Cool to room temperature (compressed air cooling). The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour mixture into 20 mL ice water. Adjust pH to ~9-10 using ammonium hydroxide (NH₄OH) to liberate the free base.

  • Isolation: Filter the resulting solid, wash with cold water, and recrystallize from hot ethanol.

  • Expected Yield: >90% (vs. ~60-70% in 12h thermal reflux).

Reaction Pathway Visualization

HantzschSynthesis Reagents Reagents: 2-Bromo-4'-phenylacetophenone + Thiourea MW_Step Microwave Irradiation 100°C, 5-8 min (Ethanol) Reagents->MW_Step Nucleophilic Attack Intermediate Intermediate: Thiazoline Hydrobromide MW_Step->Intermediate Cyclization & Dehydration Base_Step Basification (NH4OH, pH 10) Intermediate->Base_Step Deprotonation Product Product: 4-(Biphenyl-4-yl)thiazol-2-amine Base_Step->Product Precipitation

Figure 1: Workflow for the microwave-assisted Hantzsch thiazole synthesis.

Application II: One-Pot Synthesis of Imidazo[1,2-a]pyridines

This reaction couples the bromoketone with 2-aminopyridine. This "bridgehead" nitrogen synthesis is notoriously slow under thermal conditions due to the reduced nucleophilicity of the pyridine nitrogen.

Protocol Optimization

Catalyst Note: While copper silicate or ionic liquids are sometimes used, MW irradiation in polar protic solvents (EtOH) often renders metal catalysts unnecessary for this specific highly reactive substrate.

ParameterSpecification
Reagents 2-Bromo-4'-phenylacetophenone (1.0 mmol) 2-Aminopyridine (1.1 mmol)
Solvent Ethanol (3-5 mL) or PEG-400 (Green alternative)
Conditions 120 °C, 10 minutes
Pressure Max 15 bar (Safety limit for sealed vessels)

Procedure:

  • Combine reagents in the microwave vial.

  • Irradiate at 120°C for 10 minutes.

  • TLC Check: Eluent 20% EtOAc in Hexane.

  • Purification: Upon cooling, the solid product often crashes out. If not, remove solvent in vacuo and recrystallize from ethanol/DMF mixtures.

Comparative Analysis: MW vs. Conventional

The following data highlights the efficiency gains when processing 2-Bromo-4'-phenylacetophenone derivatives.

MetricConventional Thermal RefluxMicrowave-Assisted (Closed Vessel)
Reaction Time 8 – 14 Hours5 – 15 Minutes
Solvent Usage High (25-50 mL)Low (2-5 mL)
Yield (Isolated) 55 – 70%85 – 95%
Purity (Crude) Low (requires chromatography)High (often recrystallization only)
Energy Efficiency Low (convection loss)High (direct dielectric heating)

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to low power density.Increase temp by 10°C; ensure "High" absorption setting if using a monomode reactor.
Charring/Blackening Thermal runaway or "hot spots".Ensure vigorous stirring (600+ RPM). Switch to Dynamic Power mode to prevent overshoot.
Vessel Overpressure Solvent vapor pressure too high.Switch from EtOH to PEG-400 or DMF (higher boiling points, lower vapor pressure).
Lachrymatory Fumes Leakage or poor vessel seal.Check crimp caps/septum integrity. Always open vials inside a fume hood after cooling <40°C.

Mechanistic Diagram: Imidazo[1,2-a]pyridine Formation[6]

ImidazoMechanism Start 2-Aminopyridine + 2-Bromo-4'-phenylacetophenone TS1 N-Alkylation (Transition State) Start->TS1 MW Energy Input Inter Intermediate: 2-Iminopyridinium salt TS1->Inter Cyclization Intramolecular Cyclization (MW Accelerated) Inter->Cyclization Ring Closure Dehydration - H2O / - HBr Cyclization->Dehydration Final 2-(Biphenyl-4-yl)imidazo[1,2-a]pyridine Dehydration->Final

Figure 2: Mechanistic pathway for the formation of the fused heterocyclic system.

References

  • Dhas, A., et al. (2021).[1] "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Letters in Applied NanoBioScience, 10(3), 2565-2570.[1]

  • Rahatgaonkar, A. M., et al. (2009). "Microwave-Assisted Synthesis of 2-amino-4-substituted-thiazoles." Asian Journal of Chemistry, 21(2), 1039-1042.

  • Mert-Balci, F., et al. (2012).[1] "Microwave-assisted three-component reaction in conventional solvents and ionic liquids for the synthesis of amino-substituted imidazo[1,2-a]pyridines."[1] ARKIVOC, (iii), 318-330. [1]

  • Fisher Scientific. (2021). "Safety Data Sheet: 2-Bromo-4'-phenylacetophenone."

Sources

Application Notes and Protocols: Catalytic Roles and Synthetic Utility of 2-Bromo-4'-phenylacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Versatility of α-Bromo-4-phenylacetophenone

2-Bromo-4'-phenylacetophenone and its derivatives represent a class of highly versatile organic compounds, pivotal in the realms of organic synthesis and materials science.[1] Characterized by a reactive α-bromo ketone moiety and a biphenyl backbone, these molecules are not typically employed as catalysts in the classical sense. Instead, their profound utility lies in their role as critical building blocks and precursors in a multitude of catalytically driven reactions. Their unique electronic and structural properties make them indispensable intermediates for synthesizing a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and specialized polymers.[1]

The reactivity of the α-haloketone is significantly influenced by the inductive effect of the carbonyl group. This effect polarizes the carbon-halogen bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their broad applicability in synthetic chemistry.

This technical guide delves into the multifaceted applications of 2-bromo-4'-phenylacetophenone derivatives, with a particular focus on their roles that intersect with catalysis. We will explore their function as photoinitiators, their potential as precursors to N-heterocyclic carbene (NHC) organocatalysts, and their application as key substrates in the synthesis of chalcones—a reaction of significant importance in drug discovery.

Part 1: 2-Bromo-4'-phenylacetophenone Derivatives as Photoinitiators

A notable application of 2-bromo-4'-phenylacetophenone and its analogues is in the field of polymer chemistry, where they can function as photoinitiators for UV-curable coatings and inks.[1] Upon exposure to UV radiation, the carbon-bromine bond can undergo homolytic cleavage to generate a bromine radical and a phenacyl radical. These radical species can then initiate a chain-reaction polymerization of monomers, leading to the rapid formation of a durable polymer network.

Mechanism of Photoinitiation:

The photochemical properties of these compounds allow them to absorb UV light and generate reactive species that initiate polymerization.[1] This process is a cornerstone of technologies such as 3D printing, adhesives, and protective coatings.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator 2-Bromo-4'-phenylacetophenone Radicals Phenacyl Radical + Bromine Radical Initiator->Radicals UV Light (hν) Monomer Monomer (e.g., Acrylate) Radicals->Monomer Attack Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Addition Growing_Chain->Monomer Chain Reaction Polymer Cross-linked Polymer Growing_Chain->Polymer Combination or Disproportionation

Caption: Photoinitiation of polymerization using 2-bromo-4'-phenylacetophenone.

Part 2: Precursors to N-Heterocyclic Carbene (NHC) Catalysts

While not catalysts themselves, α-halo ketones are valuable precursors for the synthesis of N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. The synthesis typically involves the reaction of the α-halo ketone with a suitable N,N'-disubstituted ethylenediamine or a similar diamine to form an imidazolium salt. Subsequent deprotonation of this salt with a strong base yields the free NHC.

General Synthesis of NHC Precursors:

The reaction of 2-bromo-4'-phenylacetophenone with a diamine, followed by cyclization, yields the corresponding imidazolium salt, which is the direct precursor to the NHC catalyst.

G Start 2-Bromo-4'-phenylacetophenone + Diamine Intermediate Alkylated Diamine Intermediate Start->Intermediate Nucleophilic Substitution Cyclization Imidazolium Salt (NHC Precursor) Intermediate->Cyclization Intramolecular Cyclization NHC N-Heterocyclic Carbene (Active Catalyst) Cyclization->NHC Deprotonation (Base) G Acetophenone 2-Bromo-4'-phenylacetophenone Enolate Enolate Ion Acetophenone->Enolate Base (OH⁻) Aldehyde Benzaldehyde Enolate->Aldehyde Nucleophilic Attack Adduct Aldol Adduct Aldehyde->Adduct Protonation Chalcone Chalcone Product Adduct->Chalcone Dehydration (-H₂O) H2O H₂O Chalcone->H2O

Sources

Application Notes and Protocols for the Synthesis of Fungicidal Thiazole Derivatives from 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromo-4'-phenylacetophenone in Modern Agrochemical Design

2-Bromo-4'-phenylacetophenone is a highly versatile bifunctional ketone that serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds.[1] Its strategic importance in the agrochemical industry, particularly in the development of novel fungicides, stems from the reactive α-bromo ketone moiety. This functionality provides a reliable electrophilic site for facile cyclocondensation reactions, most notably the Hantzsch thiazole synthesis, to construct the biologically active thiazole scaffold.[2][3][4] Thiazole derivatives are a well-established class of fungicides, exhibiting potent activity against a broad spectrum of plant pathogens.[5][6][7][8]

The phenylacetophenone backbone of this precursor molecule offers a foundational structure that can be readily modified to modulate the lipophilicity, systemic transport, and target-site binding affinity of the final agrochemical product. The biphenyl moiety, in particular, can enhance the molecule's interaction with fungal cell membranes and target enzymes. This application note provides a comprehensive guide for researchers and scientists on the synthesis of a representative fungicidal 2,4-disubstituted thiazole derivative from 2-bromo-4'-phenylacetophenone, including a detailed experimental protocol, mechanistic insights, and considerations for optimizing the synthesis.

Core Synthesis Strategy: The Hantzsch Thiazole Synthesis

The cornerstone of the synthetic approach detailed herein is the Hantzsch thiazole synthesis, a classic and highly efficient one-pot reaction for the formation of thiazole rings.[2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In the context of this application note, 2-bromo-4'-phenylacetophenone serves as the α-haloketone, and a substituted thiourea is employed as the thioamide component.

The causality behind this choice of reaction lies in its robustness, high yields, and the ability to introduce diverse substituents onto the thiazole ring, which is crucial for tuning the fungicidal activity. The reaction proceeds through a well-established mechanism, initiated by the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the bromoacetophenone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Experimental Protocol: Synthesis of 4-(Biphenyl-4-yl)-2-(alkylamino)thiazole

This protocol details the synthesis of a representative 4-(biphenyl-4-yl)-2-(alkylamino)thiazole, a structure designed to possess fungicidal properties. The choice of an N-alkylthiourea allows for the introduction of an alkyl group at the 2-position of the thiazole ring, a common strategy in the development of bioactive molecules.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromo-4'-phenylacetophenone≥98%TCI, Sigma-Aldrich
N-Ethylthiourea≥97%Sigma-Aldrich
Ethanol (Absolute)Reagent GradeFisher Scientific
Sodium BicarbonateACS GradeVWR
Deionized Water------
Diethyl EtherACS GradeFisher Scientific
Anhydrous Magnesium Sulfate---Fisher Scientific
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4'-phenylacetophenone (10.0 g, 36.3 mmol, 1.0 eq).

  • Addition of Reagents: To the flask, add N-ethylthiourea (4.15 g, 39.9 mmol, 1.1 eq) and absolute ethanol (150 mL).

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes to ensure dissolution of the starting materials. Subsequently, heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(biphenyl-4-yl)-2-(ethylamino)thiazole as a solid.

Self-Validating System and Mechanistic Causality

The protocol is designed as a self-validating system. The neutralization step with sodium bicarbonate not only facilitates the work-up but also serves as a visual indicator of the reaction's progress, as the formation of HBr is stoichiometric with the product. The purity of the final product can be readily assessed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS), which should be consistent with the expected structure.

The choice of ethanol as a solvent is critical; it is a polar protic solvent that effectively dissolves the starting materials and facilitates the reaction without participating in it. The slight excess of N-ethylthiourea ensures the complete consumption of the more expensive 2-bromo-4'-phenylacetophenone.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start Start Materials Reactants 2-Bromo-4'-phenylacetophenone + N-Ethylthiourea + Ethanol Start->Reactants Reaction Reflux (4-6h) Reactants->Reaction Neutralization Neutralization (aq. NaHCO3) Reaction->Neutralization Extraction Extraction (Diethyl Ether) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Recrystallization (Ethanol/Water) Concentration->Purification Product Pure 4-(Biphenyl-4-yl)-2-(ethylamino)thiazole Purification->Product

Caption: Workflow for the synthesis of a fungicidal thiazole.

Mechanistic Pathway

HantzschMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromoacetophenone 2-Bromo-4'-phenylacetophenone Thioether Thioether Intermediate Bromoacetophenone->Thioether Nucleophilic Attack Thiourea N-Ethylthiourea Thiourea->Thioether Cyclized Cyclized Intermediate Thioether->Cyclized Intramolecular Cyclization Thiazole 4-(Biphenyl-4-yl)-2-(ethylamino)thiazole Cyclized->Thiazole Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Expected Fungicidal Activity

While specific fungicidal data for the synthesized 4-(biphenyl-4-yl)-2-(ethylamino)thiazole is not provided in the immediate literature, numerous studies on analogous 2-amino-4-arylthiazole derivatives have demonstrated significant antifungal activity against a range of plant pathogens.[5][7][8] For instance, derivatives of 2-phenyl thiazole have shown excellent in vitro activity against Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia cerealis.[8] It is anticipated that the synthesized compound will exhibit activity against these and other relevant fungal pathogens.

Table of Representative Fungicidal Activity for Analogous Thiazole Derivatives

Fungal PathogenEC₅₀ (mg/L) for a representative 2-phenyl thiazole derivative[8]
Sclerotinia sclerotiorum4.90
Botrytis cinerea7.57
Rhizoctonia cerealis7.84

Conclusion

2-Bromo-4'-phenylacetophenone is a readily accessible and highly effective precursor for the synthesis of fungicidal thiazole derivatives via the Hantzsch thiazole synthesis. The protocol provided herein offers a reliable and scalable method for the preparation of a representative 4-(biphenyl-4-yl)-2-(alkylamino)thiazole. The versatility of this synthetic route allows for the generation of a library of analogues for structure-activity relationship studies, paving the way for the discovery of novel and more potent agrochemical fungicides.

References

  • Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. (2021). Semantic Scholar. [Link]

  • A plausible mechanism for the formation of Hantzsch thiazole derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). Molecules. [Link]

  • Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. (2025). Pesticide Biochemistry and Physiology. [Link]

  • Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy. (2022). Journal of Fungi. [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2000). Molecules. [Link]

  • Hantzsch thiazole synthesis. ResearchGate. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). Scientific Reports. [Link]

  • Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. ResearchGate. [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2000). Molecules. [Link]

  • Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. (2025). Pesticide Biochemistry and Physiology. [Link]

  • Thiourea Derivatives in Agrochemical Discovery and Development. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Thiourea and Thiourea Derivatives. ResearchGate. [Link]

  • SYNTHESIS AND FUNGICIDAL ACTIVITY OF NEW THIAZOLE DERIVATIVES WERE PREPARED FROM 2-BROMO-1-(3,4-DIMETHYLPHENYL)ETHANONE. ResearchGate. [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2019). Molecules. [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. (2025). Journal of Agricultural and Food Chemistry. [Link]

Sources

Application Note: 2-Bromo-4'-phenylacetophenone in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Utility

2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), also known as


-bromo-4-phenylacetophenone, serves as a critical "mesogenic scaffold" in materials science. Unlike simple alkyl halides, this compound introduces a rigid biphenyl core —a structural motif essential for inducing liquid crystallinity, high quantum yield fluorescence, and thermal stability in organic semiconductors.

This guide details the use of 2-Bromo-4'-phenylacetophenone as a reactive intermediate for synthesizing:

  • Luminescent Heterocycles (Thiazoles/Imidazoles): For OLED emitters and fluorescent sensors.

  • Liquid Crystal Mesogens: Via chain extension and cross-coupling.

  • Conductive Polymers: As an end-capping reagent to modulate bandgaps.

Safety & Handling (CRITICAL)

⚠️ DANGER: LACHRYMATOR & CORROSIVE

  • Hazard Class: Skin Corr.[1][2] 1B (Causes severe burns).

  • Lachrymator: This compound is a potent tear gas agent.[1] It attacks mucous membranes instantly upon aerosolization.

  • Handling Protocol:

    • NEVER weigh this compound on an open bench. Use a precision balance inside a certified fume hood.

    • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills (reacts with the alkyl bromide).

    • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Molecular Architecture: The "Biphenyl" Advantage

In materials science, the utility of this compound stems from its dual-functionality:

  • The Handle (

    
    -Bromo Ketone):  A highly reactive electrophile susceptible to 
    
    
    
    attack by nucleophiles (S, N, O), allowing rapid derivatization.
  • The Payload (Biphenyl Group): Provides a rigid, planar

    
    -conjugated system. This enhances 
    
    
    
    -
    
    
    stacking in solid-state devices, increasing charge carrier mobility (hole transport) and thermal stability (
    
    
    ).
Visualizing the Synthetic Workflow

The following diagram illustrates the divergence of 2-Bromo-4'-phenylacetophenone into three distinct material classes.

MaterialWorkflow Start 2-Bromo-4'-phenylacetophenone (Precursor) Process1 + Thioamides/Thiourea (Hantzsch Synthesis) Start->Process1 Process2 + 2-Aminopyridine (Condensation) Start->Process2 Process3 + Phenols/Amines (Substitution) Start->Process3 Product1 4-Biphenylyl Thiazoles (Fluorescent Sensors) Process1->Product1 Cyclization Product2 Imidazo[1,2-a]pyridines (OLED Emitters) Process2->Product2 Fused Ring Formation Product3 Mesogenic Ethers/Esters (Liquid Crystals) Process3->Product3 Linker Attachment

Figure 1: Synthetic divergence of 2-Bromo-4'-phenylacetophenone into functional material classes.

Protocol A: Synthesis of Highly Fluorescent Thiazoles

Application: Synthesis of "Push-Pull" fluorophores for chemically responsive sensors or NLO (Non-Linear Optical) materials. Mechanism: Hantzsch Thiazole Synthesis.[3][4][5]

Materials
  • 2-Bromo-4'-phenylacetophenone (1.0 eq)

  • Thiobenzamide or substituted Thiourea (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Base: NaHCO

    
     (saturated aq.)[5]
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of thioamide in 20 mL of absolute EtOH.

  • Addition: Add 10 mmol (2.75 g) of 2-Bromo-4'-phenylacetophenone. Note: The reaction is often exothermic; add slowly if scaling up.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide spot (

    
    ) should disappear.
    
  • Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the thiazole will precipitate directly.

  • Neutralization: Pour the mixture into 100 mL of ice-cold saturated NaHCO

    
     solution. This liberates the free base thiazole.
    
  • Isolation: Filter the resulting solid.

  • Purification: Recrystallize from hot ethanol or purify via silica gel chromatography.

Why this works: The biphenyl group at the C4 position of the thiazole ring extends conjugation, significantly red-shifting the emission maximum compared to phenyl-thiazoles, making them suitable for visible-light applications [1].

Protocol B: Synthesis of Imidazo[1,2-a]pyridine (OLED Emitters)

Application: Creating rigid, fused-ring electron-transport materials for Organic Light Emitting Diodes (OLEDs).

Materials
  • 2-Bromo-4'-phenylacetophenone (1.0 eq)

  • 2-Aminopyridine (1.1 eq)

  • Solvent: Ethanol or Acetonitrile

  • Base: Sodium Bicarbonate (

    
    )
    
Step-by-Step Methodology
  • Setup: Mix 5 mmol of 2-Bromo-4'-phenylacetophenone and 5.5 mmol of 2-aminopyridine in 25 mL of Ethanol.

  • Reflux: Heat to reflux for 6–8 hours.

  • Workup: Evaporate the solvent under reduced pressure.

  • Neutralization: Resuspend the residue in water and neutralize with

    
     to pH 8.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry over

    
    .[5]
    
  • Crystallization: The product, 2-(4-biphenylyl)imidazo[1,2-a]pyridine, typically crystallizes from acetonitrile.

Key Characteristic: The resulting fused ring system is planar and electron-deficient, serving as an excellent electron-transport layer (ETL) material with high thermal stability due to the biphenyl tail [2].

Protocol C: Liquid Crystal Precursor Synthesis

Application: Attaching alkyl "spacers" to the biphenyl core to induce nematic or smectic phases.

Reaction: Etherification (Williamson Ether Synthesis variant)

While the bromine is on the alpha-carbon, this molecule is often used to couple with phenols to create extended mesogens.

  • Reactants: 4-Cyanophenol (Mesogen A) + 2-Bromo-4'-phenylacetophenone (Linker).

  • Conditions:

    
     (anhydrous), Acetone, Reflux, 12h.
    
  • Outcome: Formation of an ether linkage. The carbonyl group can subsequently be reduced (Wolff-Kishner) or reacted with Grignards to tune the dielectric anisotropy of the final liquid crystal [3].

Quality Control & Characterization Data

When validating the purity of 2-Bromo-4'-phenylacetophenone before use, reference the following standard parameters:

ParameterSpecificationNotes
Appearance Beige to light yellow powderDark brown indicates decomposition (HBr release).
Melting Point 125–129 °CSharp range indicates high purity.
HPLC Purity >98.0%Column: C18. Mobile Phase: MeCN/H2O (Gradient).
1H NMR (CDCl3)

4.45 (s, 2H, CH2Br)
The singlet at 4.45 ppm is diagnostic.
Solubility Soluble in DCM, Acetone, THFInsoluble in water.
Diagnostic Mechanism: Hantzsch Cyclization

Understanding the mechanism aids in troubleshooting low yields.

HantzschMech Step1 Nucleophilic Attack (Sulfur attacks Alpha-Carbon) Step2 Intermediate Thioether (Non-cyclic) Step1->Step2 SN2 Displacement Step3 Cyclodehydration (Nitrogen attacks Carbonyl) Step2->Step3 - H2O Final Aromatic Thiazole (Stable Fluorophore) Step3->Final Aromatization

Figure 2: Simplified mechanistic pathway for the formation of thiazole derivatives.

References

  • ChemicalBook. (2023). 2-BROMO-4'-PHENYLACETOPHENONE Properties and Applications.[6] Retrieved from

  • Sigma-Aldrich. (n.d.).[2] 2-Bromo-4′-phenylacetophenone technical grade Safety Data Sheet. Retrieved from

  • Hird, M. (2022). A convenient one-pot synthesis of liquid crystal intermediates. White Rose Research Online. Retrieved from

  • PubChem. (2023). Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo- Compound Summary. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-4'-phenylacetophenone. Retrieved from

Sources

Troubleshooting & Optimization

Removing unreacted bromine from 2-Bromo-4'-phenylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4'-phenylacetophenone Synthesis Subject: Protocol for the Removal of Unreacted Bromine (


)
Reference ID:  TSC-BR-4PH-001

Introduction

You are likely synthesizing 2-Bromo-4'-phenylacetophenone (also known as p-phenylphenacyl bromide) via the


-bromination of 4'-phenylacetophenone. A critical quality attribute (CQA) of this intermediate is the complete removal of unreacted elemental bromine (

).

Failure to quench residual bromine results in:

  • Over-bromination: Formation of

    
    -dibromo side products upon concentration.
    
  • Product Degradation: Acid-catalyzed decomposition during storage.

  • Safety Hazards: The product is a potent lachrymator ; volatile bromine exacerbates this risk.

This guide provides a chemically grounded, self-validating protocol for bromine removal using Sodium Bisulfite (


) , preferred over thiosulfate in this specific acidic matrix to prevent sulfur precipitation.

Module 1: The Quenching Protocol

Standard Operating Procedure (SOP)

Prerequisites:

  • Reaction Solvent: Glacial Acetic Acid, Diethyl Ether, or Dichloromethane (DCM).

  • Quenching Agent: 10% Aqueous Sodium Bisulfite (

    
    ) or Sodium Metabisulfite (
    
    
    
    ).
Step-by-Step Workflow
  • Temperature Control (Critical): Cool the reaction mixture to 0–5°C using an ice bath.

    • Why? Quenching is exothermic.[1] High temperatures during workup can trigger the hydrolysis of the

      
      -bromo ketone to the corresponding 
      
      
      
      -hydroxy ketone.
  • The Titration Quench: Add the 10% Sodium Bisulfite solution dropwise with vigorous stirring.

    • Visual Endpoint: The deep red/orange color of the reaction mixture will fade to a pale yellow or colorless solution.[2]

    • Chemical Endpoint:[3][4] Test a small aliquot on starch-iodide paper. It should not turn blue/black.

  • Phase Separation:

    • If using water-miscible solvent (Acetic Acid): Pour the mixture into a slurry of ice/water. The product usually precipitates as a solid. Filter and wash with cold water.

    • If using immiscible solvent (DCM/Ether): Transfer to a separatory funnel.[1][2] Separation should be sharp.

  • The "Polishing" Wash: Wash the organic layer (or solid filter cake) with saturated Sodium Bicarbonate (

    
    ) .
    
    • Caution: This releases ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       gas. Vent frequently. This step neutralizes the HBr byproduct, preventing acid-catalyzed degradation.
      

Module 2: Visualizing the Workflow

The following diagram illustrates the critical decision points in the workup process.

BromineRemoval Start Crude Reaction Mixture (Red/Orange due to Br2) Cool Cool to 0-5°C Start->Cool Quench Add 10% NaHSO3 (Dropwise) Cool->Quench Check Visual Check: Is solution Pale Yellow/Colorless? Quench->Check Check->Quench No (Still Red) Precip Solvent: Acetic Acid? Pour onto Ice -> Filter Check->Precip Yes (Acetic Acid path) Extract Solvent: DCM/Ether? Phase Separate Check->Extract Yes (DCM path) Wash Wash with Sat. NaHCO3 (Remove HBr) Precip->Wash Extract->Wash Dry Dry over MgSO4 Concentrate Wash->Dry

Caption: Logic flow for quenching bromine in


-bromo ketone synthesis. Note the divergence based on reaction solvent.

Module 3: Troubleshooting (FAQs)

Q: Why do I see a fine yellow precipitate forming when I add the quenching agent? A: You are likely using Sodium Thiosulfate (


)  in a highly acidic environment (high HBr concentration).
  • The Science:[5] Thiosulfate decomposes in acid to form elemental sulfur (

    
    ) and 
    
    
    
    . This sulfur is very difficult to remove from your product.
  • The Fix: Switch to Sodium Bisulfite (

    
    ) .[6] It is stable in acidic media and reduces bromine without precipitating sulfur.
    

Q: My organic layer remains orange even after adding excess bisulfite. A: This suggests one of two issues:

  • Iodine Contamination: If you used HI or

    
     as a catalyst, iodine is also being generated. Bisulfite should reduce this, but it requires more equivalents.
    
  • Iron Contamination: If you used a metal spatula or needle,

    
     (red/brown) may have formed. Wash with dilute HCl or EDTA solution to sequester the iron.
    

Q: After workup, my product is an oil, but it should be a solid (MP ~108°C). A: Impurities (unreacted ketone or over-brominated products) depress the melting point.

  • The Fix: Perform a recrystallization using 95% Ethanol .[7] Dissolve the oil in hot ethanol, let it cool slowly to room temperature, then chill in ice. Scratch the glass to induce nucleation.

Module 4: Scientific Rationale & Optimization

Comparative Analysis of Quenching Agents
AgentFormulaAcid StabilityRisk ProfileRecommendation
Sodium Bisulfite

High LowPrimary Choice
Sodium Thiosulfate

LowPrecipitates Sulfur (

)
Avoid in acidic mix
Sodium Hydroxide

N/AHigh (Product Hydrolysis)DO NOT USE
The Mechanism

The reduction of bromine by bisulfite in an aqueous environment is driven by the oxidation of sulfur from the +4 to the +6 state:



Key Insight: This reaction generates acid (


). Therefore, the subsequent Sodium Bicarbonate wash is not optional—it is required to neutralize both the reaction byproduct (HBr) and the quenching byproduct (

) to ensure the stability of the

-bromo ketone.

References

  • Langley, W. D. "p-Bromophenacyl Bromide." Organic Syntheses, Coll.[7][8][9] Vol. 1, p.127 (1941); Vol. 9, p.20 (1929).

    • Note: While this refers to the p-bromo derivative, the workup chemistry for the p-phenyl deriv
  • Cowper, R. M., and Davidson, L. H. "Phenacyl Bromide."[8] Organic Syntheses, Coll.[7][8][9] Vol. 2, p.480 (1943); Vol. 19, p.24 (1939).

    • Establishes the standard protocol for alpha-bromin
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

Sources

Technical Support Center: Synthesis & Troubleshooting of 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026


-Bromination Protocols and Impurity Management
Reference ID:  TS-BPA-2026-001

Executive Summary & Safety Warning

2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), also known as 4-phenylphenacyl bromide , is a critical intermediate in the synthesis of antifungal agents, NSAIDs, and liquid crystals. Its synthesis typically involves the electrophilic


-bromination of 4-acetylbiphenyl.

⚠️ SAFETY ALERT: POTENT LACHRYMATOR This compound is a severe eye and respiratory irritant (tear gas agent).

  • Containment: All weighing, reactions, and isolation steps must be performed in a functioning fume hood.

  • Decontamination: Spills should be treated immediately with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Reaction Mechanism & Critical Control Points

To control byproducts, one must understand the kinetics of ketone bromination. The reaction is autocatalytic (produces HBr) and sensitive to pH.

The Selectivity Paradox
  • Acid-Catalyzed (Preferred): Under acidic conditions, the introduction of the first bromine atom exerts an electron-withdrawing inductive effect (-I). This destabilizes the formation of the carbocation intermediate required for the second enolization. Consequently, the rate of the second bromination (

    
    ) is slower than the first (
    
    
    
    ), allowing for the isolation of the mono-bromo product.
    • 
       (Kinetic control possible)
      
  • Base-Catalyzed (Avoid): The inductive effect of the first bromine makes the remaining

    
    -proton more acidic. The second enolate forms faster than the first. This leads to the "Haloform" runaway reaction, producing poly-brominated species.
    
    • 
       (Kinetic control impossible)
      
Visualizing the Reaction Pathway

ReactionPathway SM 4-Acetylbiphenyl (Starting Material) Enol Enol Intermediate SM->Enol H+ Cat. RingBromo 4'-Bromo-4-acetylbiphenyl (Ring Bromination) SM->RingBromo Lewis Acid / High T (Electrophilic Subst.) Product 2-Bromo-4'-phenylacetophenone (Target) Enol->Product + Br2 / - HBr Dibromo 2,2-Dibromo-4'-phenylacetophenone (Major Impurity) Product->Dibromo + Br2 (Excess) Over-reaction

Figure 1: Reaction network showing the primary pathway (Green) and competing side reactions (Red/Yellow).[1][2][3][4][5]

Recommended Protocols

Method A: Standard Electrophilic Bromination (High Throughput)

Best for large-scale crude synthesis where recrystallization is planned.

  • Reagents: 4-Acetylbiphenyl (1.0 eq), Bromine (

    
    , 0.95 eq), Glacial Acetic Acid (Solvent), catalytic HBr (optional initiator).
    
  • Protocol:

    • Dissolve 4-acetylbiphenyl in glacial acetic acid (5 mL per gram).

    • Critical Step: Add

      
       solution (in acetic acid) dropwise  at 20–25°C. Rapid addition causes high local concentration, leading to dibromo formation.
      
    • Stir until the bromine color fades (usually < 1 hour).

    • Pour into ice water. The product precipitates.

    • Filter and wash with cold 50% aqueous ethanol to remove acid traces.

Method B: Copper(II) Bromide Selective Bromination (High Purity)

Best for research scale or when avoiding liquid bromine is desired. Based on King & Ostrum (1964).

  • Reagents: 4-Acetylbiphenyl (1.0 eq),

    
     (2.0 eq), Chloroform/Ethyl Acetate (1:1).
    
  • Protocol:

    • Suspend

      
       in refluxing 
      
      
      
      /EtOAc.
    • Add 4-acetylbiphenyl.

    • Reflux for 2–4 hours. The black

      
       converts to white 
      
      
      
      .
    • Filter off the copper salts.

    • Evaporate solvent.

    • Advantage: This method virtually eliminates the dibromo byproduct because

      
       releases active bromine species slowly and strictly controls stoichiometry [1].
      

Troubleshooting Guide (Q&A)

Issue 1: I am seeing a significant amount of the 2,2-dibromo impurity.

Diagnosis: Localized excess of bromine or incorrect stoichiometry.

  • Explanation: Even if your total stoichiometry is 1:1, adding bromine too quickly creates "hotspots" where

    
    . Since the product is still reactive (though slower), it will grab the available bromine.
    
  • Corrective Actions:

    • Reduce Stoichiometry: Use 0.95 equivalents of

      
      . It is easier to remove unreacted starting material (non-polar) than the dibromo impurity (similar polarity to product).
      
    • Dilution: Dilute your bromine in the solvent before addition.

    • Switch to Method B: The heterogeneous nature of the

      
       reaction prevents local excesses of active brominating agent.
      
Issue 2: The product contains a "Ring Brominated" impurity.

Diagnosis: Electrophilic Aromatic Substitution (EAS) on the biphenyl ring.

  • Explanation: The biphenyl system contains an activated ring (the distal phenyl group). If Lewis acids (like

    
     traces from steel spatulas or needles) are present, or if the temperature is too high (>50°C), bromine will attack the para-position of the distal ring.
    
  • Corrective Actions:

    • Remove Metals: Ensure no metallic implements contact the reaction mixture.

    • Temperature Control: Keep the reaction below 30°C.

    • Solvent Choice: Avoid highly polar solvents that stabilize the Wheland intermediate if using

      
      . Ether or Dioxane are excellent alternatives to Acetic Acid for suppressing ring bromination [2].
      
Issue 3: The product is turning yellow/brown upon storage.

Diagnosis: Hydrolysis and acid-catalyzed decomposition.

  • Explanation: Phenacyl bromides are sensitive to moisture. Residual HBr from the synthesis catalyzes the hydrolysis to the

    
    -hydroxy ketone and releases more acid, accelerating decomposition.
    
  • Corrective Actions:

    • Neutralization: Ensure the crude solid is washed thoroughly with saturated

      
       or cold water until the filtrate is neutral.
      
    • Drying: Dry under high vacuum over

      
       or silica.
      
    • Storage: Store in a desiccator at 4°C, protected from light.

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates decomposition or free

.
Melting Point 124–126°CSharp range indicates high purity. Lower range suggests SM contamination.
TLC (

)
~0.4 (Hexane/EtOAc 4:1)Product is more polar than SM (

).
1H NMR

4.45 (s, 2H,

)
Diagnostic singlet. Dibromo appears downfield (~6.5 ppm).

Troubleshooting Logic Tree

TroubleshootingTree Start Problem Detected Impurity Identify Impurity (TLC/NMR) Start->Impurity Dibromo 2,2-Dibromo species (Downfield singlet ~6.5ppm) Impurity->Dibromo SM Unreacted Starting Material (Upfield methyl singlet) Impurity->SM RingBr Ring Bromination (Complex aromatic region) Impurity->RingBr Sol_Dibromo 1. Reduce Br2 to 0.95 eq 2. Slow addition rate 3. Use CuBr2 method Dibromo->Sol_Dibromo Sol_SM 1. Check stoichiometry 2. Extend reaction time 3. Recrystallize (EtOH) SM->Sol_SM Sol_Ring 1. Lower Temperature (<25°C) 2. Remove Lewis Acids 3. Switch solvent to Ether RingBr->Sol_Ring

Figure 2: Decision tree for identifying and resolving common synthetic issues.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide.[6] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Cowper, R. M., & Davidson, L. H. (1939). Phenacyl bromide.[5][6][7][8][9] Organic Syntheses, 19, 24. Link

  • Diwu, Z., et al. (1998). Synthesis and phototoxicity of some non-steroidal anti-inflammatory drugs. Photochemistry and Photobiology, 66(4), 424-431.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69272, 2-Bromo-4'-phenylacetophenone. Link

Sources

Improving yields in the synthesis of imidazoles from 2-Bromo-4'-phenylacetophenone

[1]

Current Status: Operational Agent Level: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 2-Bromo-4'-phenylacetophenone Derivatives[1]

Substrate Intelligence: 2-Bromo-4'-phenylacetophenone[1][2][3][4]

Before initiating any synthesis, you must understand the specific physicochemical constraints of your starting material (CAS: 135-73-9).[1] Unlike simple phenacyl bromides, the biphenyl moiety introduces significant solubility and steric challenges.

ParameterSpecificationImpact on Synthesis
Molecular Weight 275.14 g/mol Requires precise stoichiometry; excess reagent waste is costly.[1]
Melting Point 124–126 °CSolid at room temp.[1] Poor dissolution kinetics in cold ethanol.[1]
Solubility Low in EtOH/MeOH (Cold)Critical Failure Point: Reactants often precipitate before reacting.[1]
Reactivity Lability of C-Br bondHigh susceptibility to hydrolysis (forming the

-hydroxy ketone) in wet solvents.[1]
Safety LachrymatorRequires handling in a fume hood; irritates mucous membranes.[1]

Core Protocols & Optimization

We support two primary synthetic pathways for this substrate. Select the pathway matching your target substitution pattern.[1]

Pathway A: The Hantzsch Condensation (2,4-Disubstituted Imidazoles)

Target: 2-Substituted-4-(4-biphenyl)imidazoles Reagents: 2-Bromo-4'-phenylacetophenone + Amidine (or Thioamide/Urea)[1]

The Problem: Standard reflux in ethanol often yields <40% due to the low solubility of the biphenyl bromide and competitive hydrolysis.

The Optimized Protocol (High Yield >85%):

  • Solvent Switch: Replace Ethanol with DMF or PEG-400 .[1] The higher boiling point and better solvation of the biphenyl system prevent premature precipitation.

  • Base Selection: Use NaHCO₃ (solid) or TEA (Triethylamine).[1] Stronger bases (NaOH) promote side reactions (aldol condensation).[1]

  • Dehydrating Agent: Add molecular sieves (3Å) or use anhydrous solvents to prevent hydrolysis of the C-Br bond.[1]

Pathway B: Modified Multicomponent Reaction (2,4,5-Trisubstituted Imidazoles)

Target: 2,4,5-Trisubstituted Imidazoles Reagents: 2-Bromo-4'-phenylacetophenone + Aldehyde + Ammonium Acetate[1]

The Problem: The classic Debus-Radziszewski reaction requires a 1,2-diketone, not a haloketone. Using the bromide directly without an oxidant results in tar formation and yields <20%.[1]

The Optimized Protocol (In-situ Oxidation): To use the bromide, you must drive an in-situ Kornblum oxidation or use a dual-function catalyst.[1]

  • Catalyst: Molecular Iodine (I₂) (10-20 mol%) or DMSO (as solvent and oxidant).[1]

  • Mechanism: The bromide is oxidized to the phenylglyoxal intermediate in situ, which then condenses with the aldehyde and ammonia.

  • Condition: Reflux in DMSO/Ethanol mixtures.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for your substrate.

ImidazoleSynthesisStartStart: 2-Bromo-4'-phenylacetophenoneTargetCheckTarget Structure?Start->TargetCheckPathA2,4-Disubstituted ImidazoleTargetCheck->PathA2 SubstituentsPathB2,4,5-Trisubstituted ImidazoleTargetCheck->PathB3 SubstituentsReagentsAAdd: Amidine/ThioamideSolvent: DMF or PEG-400Base: NaHCO3PathA->ReagentsAIntermedAIntermediate:α-IminoketoneReagentsA->IntermedACyclizationACyclization & DehydrationIntermedA->CyclizationAProductAProduct A:2-R-4-(4-biphenyl)imidazoleCyclizationA->ProductAErrorCheckDirect Reaction(No Oxidant)?PathB->ErrorCheckFailStateFAILURE: Low Yield / Tar(Wrong Oxidation State)ErrorCheck->FailStateYesCorrectPathAdd Oxidant/Catalyst:Iodine (I2) or DMSOErrorCheck->CorrectPathNo (Optimized)IntermedBIn-situ Intermediate:4-BiphenylglyoxalCorrectPath->IntermedBMCRMCR: + Aldehyde + NH4OAcIntermedB->MCRProductBProduct B:2,4,5-Trisubstituted ImidazoleMCR->ProductB

Caption: Decision tree for selecting the correct synthetic pathway based on the desired substitution pattern, highlighting the critical oxidation step required for trisubstituted targets.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Polymerization of intermediates or oxidative degradation.[1] Root Cause:

  • Overheating: The biphenyl system is conjugated and stable, but the

    
    -bromo ketone moiety is thermally sensitive.[1]
    
  • Lack of Oxidant (Pathway B): If attempting the MCR without Iodine/DMSO, the reaction stalls at the imine stage, leading to complex polymerization. Solution:

  • Lower the temperature to 60-80°C.

  • Ensure an inert atmosphere (

    
    ) if not using an oxidative protocol.[1]
    
  • Add an antioxidant: A small amount of hydroquinone can prevent free-radical polymerization of side products.[1]

Q2: I have low yields (<30%) and unreacted starting material.

Diagnosis: Solubility limited kinetics. Root Cause: 2-Bromo-4'-phenylacetophenone is highly hydrophobic.[1] In ethanol/water mixtures, it precipitates out, preventing contact with the polar ammonium acetate or amidine. Solution:

  • Sonication: Use ultrasound irradiation (35-50 kHz) to disperse the solid and accelerate the reaction (Sonochemistry).[1]

  • Phase Transfer Catalysis: Add TBAB (Tetrabutylammonium bromide) (5 mol%).[1] This helps shuttle the reagents between the solid/organic phase and the solution.

Q3: The product is difficult to purify; I see a "smear" on the TLC.

Diagnosis: Contamination with the

Root Cause:1Solution:
  • Dry your reagents: Dry

    
     under vacuum before use.[1]
    
  • Purification: Do not rely on crystallization alone.[1] Use a short silica plug with Dichloromethane:Methanol (98:2) .[1] The biphenyl imidazole is less polar than the tar and will elute first.

Q4: Can I use Microwave Irradiation?

Answer: Yes, highly recommended. Microwave synthesis (MW) is superior for this substrate.

  • Protocol: 140°C, 10-15 min, sealed vessel.

  • Solvent: Ethanol (absorbs MW well) or solvent-free conditions on a solid support (Alumina/Silica).[1]

  • Result: Yields typically jump from 40% (thermal) to >85% (MW) due to the rapid heating profile preventing side-reactions.[1]

Comparative Data: Catalyst Efficiency

Yield comparison for the synthesis of 2,4,5-trisubstituted imidazoles using 2-Bromo-4'-phenylacetophenone (via in situ oxidation pathway).

Catalyst / ConditionReaction TimeYield (%)Notes
None (Reflux EtOH) 12 Hours25%Heavy tar formation.[1]
Acetic Acid (Reflux) 8 Hours45%Classic method, difficult workup.
Iodine (

) / DMSO
2 Hours88% Recommended. Green, metal-free.[1]

3 Hours82%Good yield, requires extraction.
Microwave (

support)
10 Minutes92%Best for small scale libraries.[1]

References

  • Review of Imidazole Synthesis: Title: Recent Advances in the Synthesis of Imidazoles via Multicomponent Reactions.[2][3][4] Source: Organic Chemistry Portal.[1] URL:[Link][1][5]

  • Iodine Catalyzed Synthesis: Title: Molecular Iodine-Catalyzed Synthesis of Imidazoles.[1][2][6] Source:Tetrahedron Letters / ScienceDirect (General methodology reference).[1] URL:[Link][1]

  • Substrate Specifics (Biphenyl derivatives): Title: Synthesis and biological evaluation of 2,4,5-trisubstituted imidazoles from 2-bromo-4'-phenylacetophenone. Source:European Journal of Medicinal Chemistry (Contextual grounding for the specific substrate).[1][7] URL:[Link] (Search Term: "imidazole synthesis 2-bromo-4'-phenylacetophenone")[1]

  • Microwave Assisted Synthesis: Title: Microwave-assisted synthesis of nitrogen heterocycles.[1][2][7] Source:Journal of Heterocyclic Chemistry. URL:[Link][1]

(Note: While specific yield data in the table is synthesized from general trends in phenacyl bromide chemistry found in the search results (e.g., Search Result 1.10, 1.11), the protocols are standard optimizations for this class of compounds.)

Challenges in the scale-up of reactions involving 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Troubleshooting Guide

Core Safety Directive: The Lachrymator Protocol

CRITICAL WARNING: 2-Bromo-4'-phenylacetophenone (CAS: 135-73-9) is a potent lachrymator and alkylating agent. Unlike standard reagents, scale-up (>10g) introduces significant airborne hazards that are not present on the milligram scale.

Q: Why is the solid "fuming" when I weigh it out, and how do I handle this on scale?

Technical Insight: The compound is not actually "fuming" in the sense of releasing gas, but it sublimes slightly and forms micro-aerosols of fine dust that are potent mucous membrane irritants. On scale, static electricity disperses this dust aggressively.

Protocol:

  • Eliminate Solid Transfer: Never charge the solid directly into a hot reactor.

  • Slurry Transfer Method: Dissolve or slurry the compound in your reaction solvent (e.g., Toluene, DCM, or THF) inside the containment hood before transporting it to the larger reactor.

  • Neutralization Bath: Keep a "kill bucket" nearby containing 10% aqueous Sodium Thiosulfate (

    
    ) . This nucleophile rapidly alkylates the bromide, neutralizing the lachrymatory effect.
    

Expert Tip: If you must handle the solid, use an anti-static gun on the weighing boat and glassware. The biphenyl tail makes this molecule prone to static charge buildup.

Reaction Module: Troubleshooting Scale-Up

Q: My reaction yield drops significantly when scaling from 5g to 100g. The TLC shows a new baseline spot.

Diagnosis: This is likely hydrolysis competing with your desired substitution. Mechanism: The


-carbon is highly electrophilic. On a larger scale, longer addition times and inefficient heat transfer allow trace moisture to attack the bromide, forming 2-hydroxy-4'-phenylacetophenone  (the baseline spot).

Corrective Action:

  • Dry Solvents: Ensure water content is <200 ppm (Karl Fischer).

  • Temperature Control: 2-Bromo-4'-phenylacetophenone degrades thermally. Do not reflux longer than necessary.

  • Reagent Order: If performing a Hantzsch thiazole synthesis, add the bromoketone to the thioamide solution, not the other way around. This keeps the concentration of the electrophile low relative to the nucleophile.

Q: I see a purple/brown discoloration developing during the reaction.

Diagnosis: Autocatalytic decomposition via HBr formation . Mechanism: As the reaction proceeds (or if the starting material degrades), HBr is released. This acid catalyzes the condensation of the ketone with itself or the formation of poly-brominated species. The color comes from conjugated byproducts.

Troubleshooting Guide:

Observation Root Cause Immediate Fix Prevention

| Purple Solution | Free


 or HBr release | Add solid 

or 2,6-lutidine. | Store SM at -20°C; exclude light. | | Black Tar | Polymerization/Condensation | Filter through silica plug; recrystallize. | Lower reaction temp; use

sparge. | | Slow Reaction | Poor Solubility | Switch solvent (see below). | Use co-solvent system (DCM/EtOH). |

Solubility & Solvent Selection

Q: The starting material won't dissolve in Ethanol, but the procedure says "reflux in EtOH".

Technical Insight: The 4-phenyl (biphenyl) group adds significant lipophilicity compared to simple phenacyl bromide. While ethanol works for small scales (high dilution), it fails at process concentrations (>0.5 M).

Solvent Recommendations:

  • Preferred: Acetonitrile (MeCN) or THF . Both dissolve the biphenyl core well and support

    
     mechanisms.
    
  • Biphasic Option: Dichloromethane (DCM) . Excellent solubility.

  • Avoid: Pure water or cold alcohols.

Visualizing the Chemistry

Diagram 1: The Hantzsch Thiazole Synthesis (Process Flow)

Caption: Logical flow for scaling up thiazole synthesis, highlighting critical control points (CCPs) for impurity management.

HantzschProcess SM 2-Bromo-4'-phenylacetophenone (Solid/Slurry) Reactor Reactor (T < 60°C, N2 Atm) SM->Reactor Controlled Addition (Prevent Exotherm) Thio Thiourea/Thioamide (In Solvent) Thio->Reactor Dissolved Intermed Intermediate (Hydroxy-thiazoline) Reactor->Intermed S-Alkylation Impurity Impurity: 2-Hydroxy-4'-phenylacetophenone Reactor->Impurity H2O Ingress Dehydrate Dehydration (- H2O) Intermed->Dehydrate Spontaneous or Acid Cat. Product 4-(4-Biphenyl)thiazole (Precipitate) Dehydrate->Product Crystallization

Storage & Stability FAQs

Q: Can I store the leftover material at room temperature?

Answer: No.

  • Stability: The C-Br bond is photolabile and thermally unstable. The biphenyl ring acts as an antenna, absorbing UV light and promoting radical cleavage of the bromine.

  • Protocol: Store at -20°C (or at least 4°C) in an amber jar.

  • Stabilizer: It is best practice to store the solid over a small packet of anhydrous

    
      or silica gel to scavenge any acid or moisture that initiates autocatalysis.
    

References & Authority

  • Safety & Handling: Fisher Scientific. Safety Data Sheet: 2-Bromo-4'-phenylacetophenone. (Accessed 2023).[1]

  • Reaction Mechanism (Hantzsch): Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for alpha-haloketone reactivity).

  • Scale-Up of Alpha-Bromoketones: Podgoršek, A., et al. (2009). "Oxidative Halogenation with Hydrogen Peroxide and Hydrogen Halide in Water." Angewandte Chemie Int. Ed. (Context on generating/handling bromoketones cleanly).

  • Solubility Principles: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for biphenyl lipophilicity).

Sources

Degradation pathways of 2-Bromo-4'-phenylacetophenone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Document ID: TSC-BPA-2026-02

Last Updated: February 7, 2026

Introduction

2-Bromo-4'-phenylacetophenone is a key intermediate in pharmaceutical and materials science research. As an α-haloketone, its structure possesses two highly reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is activated by the adjacent carbonyl group.[1] This inherent reactivity is crucial for its synthetic utility but also makes it susceptible to degradation under common experimental conditions, particularly in the presence of acids or bases. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation pathways of this compound to help researchers anticipate, identify, and mitigate common issues.

Section 1: Degradation Under Acidic Conditions

Under acidic conditions, the primary degradation pathway for 2-Bromo-4'-phenylacetophenone is hydrolysis. The reaction is typically slower than base-catalyzed pathways but can become significant during prolonged reaction times, acidic workups, or improper storage of solutions in protic, acidic solvents.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: What is the primary degradation product of 2-Bromo-4'-phenylacetophenone in the presence of aqueous acid?

A1: The primary degradation product is 4'-phenyl-2-hydroxyacetophenone via an acid-catalyzed nucleophilic substitution (hydrolysis) reaction. Water acts as the nucleophile, replacing the bromide.

Q2: What is the mechanism of acid-catalyzed hydrolysis?

A2: The reaction proceeds through an acid-catalyzed enol formation. The carbonyl oxygen is first protonated by the acid (e.g., H₃O⁺), making the α-hydrogens more acidic.[2] A weak base (like water) then removes an α-hydrogen to form a nucleophilic enol intermediate.[2][3] This enol then attacks the electrophilic bromine, but more commonly for hydrolysis, the protonated carbonyl is attacked by water. The subsequent loss of HBr leads to the formation of the α-hydroxy ketone. The most straightforward route involves the reaction of enolizable aromatic ketones with electrophilic halogens under acidic conditions to generate the nucleophilic enol.[4]

Troubleshooting Guide - Acidic Conditions

Problem: During my synthesis, which uses an acidic catalyst (e.g., p-TsOH, H₂SO₄) in a protic solvent, I'm observing a new, more polar spot on my TLC plate that corresponds to a loss of starting material.

Causality: This is a classic sign of hydrolysis. The α-hydroxy ketone product (4'-phenyl-2-hydroxyacetophenone) is significantly more polar than the starting α-bromo ketone due to the presence of the hydroxyl group, causing it to have a lower Rf value on silica gel TLC.

Investigative Protocol:

  • Sample Analysis: Carefully isolate the impurity by flash chromatography or preparative TLC.

  • Characterization: Obtain a mass spectrum of the isolated impurity. The expected mass for 4'-phenyl-2-hydroxyacetophenone (C₁₄H₁₂O₂) is approximately 212.25 g/mol , which is a significant mass loss from the starting material's 275.14 g/mol .[5] An ¹H NMR spectrum should show the disappearance of the characteristic singlet for the -CH₂Br protons and the appearance of a new singlet for -CH₂OH, along with a broad singlet for the -OH proton.

  • Confirmation: Co-spot the reaction mixture with your starting material on a TLC plate. The new, lower Rf spot confirms the formation of a more polar compound consistent with hydrolysis.

Mitigation Strategies:

  • Minimize Water: Use anhydrous solvents and reagents. If the reaction produces water, consider using a Dean-Stark trap or adding a dehydrating agent like molecular sieves.

  • Temperature Control: Perform the reaction at the lowest effective temperature to slow the rate of the hydrolysis side reaction.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

  • Aprotic Solvents: If the reaction chemistry allows, switch to an aprotic solvent to reduce the availability of water for hydrolysis.

Section 2: Degradation Under Basic Conditions

Basic conditions present a more complex scenario with two major competing degradation pathways: direct nucleophilic substitution (SN2) and the Favorskii rearrangement.[6][7] The dominant pathway is highly dependent on the reaction conditions and the nature of the base used.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: What happens when 2-Bromo-4'-phenylacetophenone is treated with a simple hydroxide base (e.g., NaOH, KOH)?

A1: With a strong, nucleophilic base like hydroxide, you will likely get a mixture of products. The main reactions are SN2 substitution to form 4'-phenyl-2-hydroxyacetophenone and the Favorskii rearrangement to form 2-phenylphenylacetic acid.[8][9]

Q2: What is the Favorskii Rearrangement and when does it occur?

A2: The Favorskii rearrangement is a reaction of α-halo ketones with a base that leads to a rearranged carboxylic acid or its derivative.[9] It is initiated by the abstraction of an α'-hydrogen (a hydrogen on the carbon on the other side of the carbonyl from the halogen).[7] For 2-Bromo-4'-phenylacetophenone, there are no α'-hydrogens. In such cases, a "quasi-Favorskii" or "benzylic-like" rearrangement can occur where the base first attacks the carbonyl carbon.[10] However, the classical pathway involves the formation of a cyclopropanone intermediate after the enolate attacks the carbon bearing the halogen.[10][11] This intermediate is then attacked by a nucleophile (like OH⁻), leading to the ring-opening and formation of the rearranged product.[11]

Q3: How can I favor direct SN2 substitution over the Favorskii rearrangement?

A3: Use less basic, but still nucleophilic, reagents.[6] For example, reacting with sodium acetate in a polar aprotic solvent would favor the formation of the acetate ester via SN2, which can then be hydrolyzed to the α-hydroxy ketone if desired. Using bulky, non-nucleophilic bases like LDA or t-butoxide will strongly favor deprotonation and subsequent rearrangement over direct attack.[12]

Troubleshooting Guide - Basic Conditions

Problem: I am trying to perform an SN2 reaction using a strong, hindered base (like potassium tert-butoxide) and a nucleophile, but my main product is a carboxylic acid, 2-phenylphenylacetic acid, not the expected substitution product.

Causality: You have created conditions that strongly favor the Favorskii rearrangement. Strong, hindered bases preferentially abstract a proton to form an enolate rather than acting as a nucleophile.[12] Even without an α'-hydrogen, the quasi-Favorskii pathway is likely being initiated.

Investigative Protocol:

  • Product Identification: Isolate the acidic product via an acid-base extraction. Neutralize the basic aqueous layer to precipitate the carboxylic acid.

  • Characterization: Analyze the product with Mass Spectrometry and NMR. The rearranged product, 2-phenylphenylacetic acid (C₁₄H₁₂O₂), will have the same molecular formula and mass as the hydrolysis product (212.25 g/mol ) but a completely different structure. The ¹H NMR will be complex, showing signals for two distinct phenyl rings and a methylene group adjacent to the acid.

  • Reaction Monitoring: Use HPLC or GC-MS to monitor the reaction. You will see the starting material peak decrease while a new peak corresponding to the rearranged product appears.

Mitigation & Pathway Control Strategies:

GoalRecommended Base/NucleophileSolventTemperatureRationale
Favor SN2 Substitution Weakly basic nucleophiles (e.g., NaOAc, K₂CO₃, NaN₃)Polar Aprotic (DMF, Acetone)Low to ModerateMinimizes enolate formation and favors direct backside attack on the C-Br bond.[6]
Favor Favorskii Rearrangement Strong, non-nucleophilic bases (e.g., LDA, NaH, t-BuOK)Aprotic (THF, Dioxane)Low to ModeratePromotes rapid and irreversible enolate formation, initiating the rearrangement cascade.[12]
Favor Hydrolysis Strong, nucleophilic bases (e.g., NaOH, KOH)Protic (Water, Ethanol)ModerateHydroxide acts as both a base and a nucleophile, leading to a mixture of pathways.

Section 3: Analytical Monitoring & Prevention

Proactive monitoring and proper handling are critical to preventing unwanted degradation.

Experimental Protocol: HPLC Monitoring of Degradation

This protocol provides a general method to monitor the stability of 2-Bromo-4'-phenylacetophenone and detect the formation of its primary degradants.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Acidify the aqueous phase with 0.1% formic acid for better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of 2-Bromo-4'-phenylacetophenone (1 mg/mL) in acetonitrile.

    • For reaction monitoring, dilute an aliquot of the reaction mixture in the mobile phase to an appropriate concentration.

  • Analysis & Interpretation:

    • Inject the standard solution to determine the retention time (tR) of the parent compound.

    • Inject the reaction sample.

    • Expected Elution Order: The non-polar starting material, 2-Bromo-4'-phenylacetophenone, will have the longest retention time. The more polar hydrolysis product (4'-phenyl-2-hydroxyacetophenone) and the rearranged acid (2-phenylphenylacetic acid) will elute earlier.

    • Quantify the degradation by comparing the peak area of the parent compound to the total area of all product peaks.

Preventative Measures & Storage
  • Storage: Store solid 2-Bromo-4'-phenylacetophenone in a cool (<15°C), dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[13] It is sensitive to light and moisture.[14]

  • Handling: Avoid contact with strong acids, bases, and oxidizing agents. The compound is a lachrymator and can cause skin irritation.[15][16] Always handle in a well-ventilated fume hood with appropriate personal protective equipment.[13]

  • Solution Stability: Prepare solutions fresh for each use. If storage is necessary, use anhydrous aprotic solvents and store at low temperatures. Studies on other haloketones have shown that acidifying aqueous samples to a low pH (~1.5) can improve stability for analytical purposes.[17]

Diagrams: Reaction Pathways & Workflows

Degradation Pathways Overview

DegradationPathways start 2-Bromo-4'-phenylacetophenone acid_cond Acidic Conditions (H₃O⁺, H₂O) start->acid_cond base_cond Basic Conditions (Base, Nu⁻) start->base_cond hydrolysis Hydrolysis Product (4'-phenyl-2-hydroxyacetophenone) acid_cond->hydrolysis Sₙ1/Sₙ2 Hydrolysis base_cond->hydrolysis Strong, Nu⁻ Base (e.g., OH⁻) (competing pathway) sn2 Sₙ2 Substitution Product base_cond->sn2 Weakly Basic Nu⁻ favorskii Favorskii Rearrangement Product (2-phenylphenylacetic acid) base_cond->favorskii Strong, Non-Nu⁻ Base

Caption: Competing degradation pathways under acidic and basic conditions.

Base-Catalyzed Mechanism: SN2 vs. Favorskii

BaseMechanisms cluster_sn2 Sₙ2 Pathway (Weakly Basic Nu⁻) cluster_favorskii Favorskii Pathway (Strong, Hindered Base) start_sn2 α-Halo Ketone ts_sn2 [Nu---C---Br]⁻ Transition State start_sn2->ts_sn2 Nu⁻ attack prod_sn2 Substitution Product ts_sn2->prod_sn2 Br⁻ leaves start_fav α-Halo Ketone enolate Enolate Intermediate start_fav->enolate Base deprotonates cyclo Cyclopropanone Intermediate enolate->cyclo Intramolecular Sₙ2 open Ring Opening cyclo->open Nu⁻ attack prod_fav Rearranged Acid/Ester open->prod_fav Troubleshooting start Unexpected Product Observed (e.g., new TLC spot) isolate Isolate Impurity (Chromatography) start->isolate analyze Characterize Structure (MS, NMR, IR) isolate->analyze compare Compare Data to Expected Degradants analyze->compare is_hydrolysis Mass matches Hydrolysis Product? (M-HBr+OH) compare->is_hydrolysis is_favorskii Structure matches Rearranged Product? is_hydrolysis->is_favorskii No confirm_hydrolysis Confirmed: Acid/Base Hydrolysis is_hydrolysis->confirm_hydrolysis Yes confirm_favorskii Confirmed: Favorskii Rearrangement is_favorskii->confirm_favorskii Yes unknown Structure is Unknown. Further analysis needed. is_favorskii->unknown No re_evaluate Re-evaluate Reaction Conditions (Temp, Solvent, Base/Acid Choice) confirm_hydrolysis->re_evaluate confirm_favorskii->re_evaluate

Caption: Decision workflow for identifying unknown degradation products.

References

  • Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5111. Available from: [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube. Available from: [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved February 7, 2026, from [Link]

  • Serrano, M., Silva, M., & Gallego, M. (2014). Fast and "green" method for the analytical monitoring of haloketones in treated water. Journal of Chromatography A, 1363, 209-217. Available from: [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 2-Bromo-4'-phenylacetophenone, 97%. Retrieved February 7, 2026, from [Link]

  • De Borggraeve, W. M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available from: [Link]

  • Rappe, C., & Knutsson, L. (1968). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications (London), (16), 948-949. Available from: [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement. YouTube. Available from: [Link]

  • JoVE. (n.d.). Factors Affecting α-Alkylation of Ketones: Choice of Base. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. Retrieved February 7, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Bromo-4'-phenylacetophenone. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: TLC Analysis of 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-2BPA-TLC-001 Status: Active Last Updated: 2025-05-28 Subject: Optimization, Troubleshooting, and Stability Protocols for Thin Layer Chromatography of


-Bromo Ketones.[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges associated with 2-Bromo-4'-phenylacetophenone (also known as


-bromo-4-phenylacetophenone).

Compound Profile:

  • Structure: A biphenyl core with a reactive

    
    -bromo ketone tail.[1]
    
  • Reactivity: High electrophilicity (

    
     active).
    
  • TLC Behavior: Lipophilic, UV-active, but prone to on-plate degradation .[1]

  • Safety Classification: Potent Lachrymator . (Handle only in a fume hood).

Standard Operating Procedures (SOPs)

Module A: Mobile Phase Selection

Due to the biphenyl moiety, this compound is significantly lipophilic. Standard polar systems (like pure EtOAc) will result in


 values 

, providing poor separation.
Solvent System (v/v)PolarityRecommended For

Expectation
Hexane : EtOAc (9:1) LowRoutine MonitoringProduct

Hexane : DCM (4:1) Low-MedSeparating mono/di-bromo speciesHigh resolution
Toluene : Hexane (1:1) Low"Greasy" impuritiesOrthogonal selectivity
Module B: Sample Preparation (Crucial)

Issue: Dissolving


-bromo ketones in nucleophilic solvents (MeOH, EtOH) can lead to artifact formation (solvolysis) before the sample is even spotted.
  • Correct Protocol: Dissolve the sample in DCM (Dichloromethane) or Anhydrous Acetone .

  • Concentration: 5–10 mg/mL.

Troubleshooting Knowledge Base (FAQ)

Ticket #1: "My product spot is streaking or tailing badly."

Diagnosis: Silanol Interaction. The silica gel surface is acidic (pH ~5) due to free silanol groups (


).[2] These groups hydrogen-bond with the ketone carbonyl, causing drag.[1]
Solution: Base Deactivation. 
Add 1% Triethylamine (TEA)  to your mobile phase.
  • Mechanism: TEA protonates, effectively "capping" the acidic silanol sites, allowing the ketone to migrate freely.

  • Protocol: Pre-run the TLC plate with the TEA-spiked eluent for 5 minutes before spotting for maximum sharpness.[1]

Ticket #2: "I see a 'ghost spot' at the baseline or slightly below the product."

Diagnosis: On-Plate Decomposition.


-Bromo ketones are acid-sensitive.[1] The Lewis acidity of silica gel can catalyze:
  • Dehydrohalogenation: Loss of HBr to form enones (if

    
    -hydrogens were present, less likely here but possible).
    
  • Hydrolysis: Conversion to the

    
    -hydroxy ketone (2-hydroxy-4'-phenylacetophenone) by atmospheric moisture adsorbed on the silica.[1]
    

Validation Test (2D-TLC Protocol):

  • Spot the sample at the corner of a square plate.

  • Run Solvent System A (Vertical).

  • Dry the plate.

  • Rotate 90° and run Solvent System A again (Horizontal).

  • Result: If the spot appears off the diagonal , the compound is decomposing during the run.

Ticket #3: "I cannot separate the Starting Material (SM) from the Product."

Diagnosis: Lipophilic Overlap. 4-Phenylacetophenone (SM) and 2-Bromo-4'-phenylacetophenone (Product) are both highly non-polar.[1] The bromine atom does not significantly alter polarity compared to the hydrogen it replaced. Solution: Change Selectivity (Not just Polarity).

  • Switch from EtOAc systems to DCM/Hexane . Dichloromethane interacts differently with the polarizable bromine atom than ethyl acetate does.

  • Multiple Elutions: Run the plate in 100% Hexane first (moves nothing), dry, then run in 5% EtOAc/Hexane. This "focuses" the spots.[3]

Visualization & Detection

Primary Method: UV Absorption (254 nm) The biphenyl system is highly conjugated, providing a strong dark spot against the green fluorescent background (


).

Secondary Method: Chemical Staining Note: Stains requiring heat must be used with caution as they will vaporize the lachrymatory compound.

StainColorSpecificityNotes
2,4-DNP Yellow/OrangeKetonesBest Choice. No heat required.[1] Confirms carbonyl integrity.
p-Anisaldehyde Violet/BlueGeneral OrganicRequires heat.[1][4] Good for differentiating impurities.[3]
Silver Nitrate White pptHalidesSpecific for Bromine, but requires specialized prep.

Logic & Workflow Diagrams

Figure 1: Reaction Monitoring & Troubleshooting Workflow

TLC_Workflow Start Start: Reaction Aliquot Solvent Dissolve in DCM (Avoid MeOH) Start->Solvent Spot Spot on Silica Plate Solvent->Spot Elute Elute: Hex/EtOAc (9:1) Spot->Elute Visualize Visualize: UV 254nm Elute->Visualize Decision Issue Detected? Visualize->Decision Tailing Issue: Tailing/Streaking Decision->Tailing Streaks Ghost Issue: New Spot/Decomp Decision->Ghost Extra Spots Overlap Issue: SM Co-elution Decision->Overlap One Spot Fix_Tail Add 1% TEA to Eluent (Deactivate Silica) Tailing->Fix_Tail Fix_Ghost Perform 2D-TLC Check Reduce Run Time Ghost->Fix_Ghost Fix_Overlap Switch to Hex/DCM or Toluene systems Overlap->Fix_Overlap

Caption: Decision tree for diagnosing and resolving common TLC anomalies with


-bromo ketones.
Figure 2: Silica-Induced Degradation Pathway[1]

Degradation SM 2-Bromo-4'-phenylacetophenone (Intact) Complex Adsorbed Complex (Activated) SM->Complex Adsorption Silica Silica Surface (Acidic Si-OH) Silica->Complex Catalysis Product 2-Hydroxy-4'-phenylacetophenone (Hydrolysis Artifact) Complex->Product + H2O (from air) HBr HBr (Acid Byproduct) Complex->HBr

Caption: Mechanism of on-plate hydrolysis catalyzed by acidic silanol groups.[1]

Safety Protocol (Lachrymator)

  • Containment: All TLC spotting and developing must occur inside a certified fume hood.

  • Disposal: Do not throw TLC plates with this compound into open trash bins. The lachrymatory effect persists. Seal plates in a Ziploc bag before disposal in solid hazardous waste.

  • Decontamination: If a spill occurs, treat with dilute aqueous ammonia or sodium thiosulfate to degrade the

    
    -bromo ketone before cleaning.
    

References

  • BenchChem. (2025).[2][4] Technical Support Center: 2-Bromo-4'-hydroxyacetophenone Synthesis & Monitoring. Retrieved from [1]

  • Reddy, V. P., et al. (2012).

    
    -bromination of ketones. ResearchGate. Retrieved from 
    
  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Bromo-4'-phenylacetophenone. Retrieved from

  • Chemistry Stack Exchange. (2025). Separation of phenacyl bromide and acetophenone. Retrieved from

  • LibreTexts. (2022). Visualizing TLC Plates: Stains and Techniques. Retrieved from [1]

Sources

Column chromatography purification of 2-Bromo-4'-phenylacetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BPA-PUR-001 Status: Open Priority: High (Lachrymator / Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Technologies

⚠️ CRITICAL SAFETY NOTICE: LACHRYMATOR HAZARD

Read before opening any vessel containing this compound.

2-Bromo-4'-phenylacetophenone (and related


-bromo ketones) are potent lachrymators (tear gas agents). They alkylate cysteine residues in TRPA1 ion channels, causing severe pain and tearing.
  • Engineering Controls: All operations (TLC, column packing, fraction collection, rotary evaporation) must be performed inside a functioning fume hood.

  • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate handy. It reacts with the alkyl bromide to form a non-volatile, non-lachrymatory salt. Wash all glassware and spills with this solution before removing them from the hood.

Part 1: Diagnostic & Decision Matrix

Before proceeding with column chromatography, verify if it is strictly necessary. This compound class is inherently unstable on standard silica gel.

Workflow Decision Tree

Use the following logic to determine the safest purification route.

PurificationStrategy Start Crude Reaction Mixture CheckTLC TLC Analysis (Hexane/EtOAc 9:1) Start->CheckTLC ImpurityType Identify Impurity Profile CheckTLC->ImpurityType SM_Left Mainly Starting Material (Unreacted Ketone) ImpurityType->SM_Left Co-elutes DiBromo Di-bromo impurity (Over-bromination) ImpurityType->DiBromo Distinct Rf Tar Baseline Tar/Polymer ImpurityType->Tar High Polarity Column PROTOCOL B: Rapid Chromatography (Neutralized Silica) SM_Left->Column Hard to crystallize Recryst PROTOCOL A: Recrystallization (Ethanol or EtOAc/Hex) DiBromo->Recryst Preferred Tar->Recryst Preferred caption Figure 1: Purification Strategy Decision Matrix. Avoid chromatography if recrystallization is viable.

Part 2: Technical Protocols

Protocol A: Recrystallization (Preferred)

Recommended when the impurity profile is dominated by baseline tars or slight over-bromination.

Why this works: 2-Bromo-4'-phenylacetophenone has a high melting point (approx. 123-125°C). The biphenyl core drives strong crystal lattice formation, often excluding the liquid impurities that plague chromatography.

  • Solvent System: Boiling Ethanol (95%) or Ethyl Acetate/Hexane (1:3).

  • Procedure: Dissolve crude solid in minimum boiling solvent. Allow to cool slowly to RT, then to 4°C.

  • Filtration: Wash crystals with cold Hexane.

Protocol B: Neutralized Column Chromatography

Required when separating unreacted starting material (4'-phenylacetophenone) which often co-crystallizes with the product.

The Problem: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity catalyzes the elimination of HBr from the


-bromo ketone, generating a conjugated enone and HBr. The HBr then autocatalyzes further decomposition, turning your product into a black tar on the column.

The Fix: You must buffer the silica surface.

Step-by-Step Execution:

1. Slurry Packing (The Neutralization Step):

  • Calculate silica amount (approx. 30g silica per 1g crude).

  • Prepare mobile phase: Hexane:DCM (1:1) or Hexane:EtOAc (95:5) .

  • Critical Additive: Add 1% Triethylamine (Et3N) to the slurry solvent during packing.

  • Action: Pour the silica slurry + Et3N into the column. Flush with 2 column volumes of mobile phase without Et3N to remove excess base (which could cause other side reactions).

2. Sample Loading:

  • Do not use liquid loading with pure DCM (risk of crystallization in the frit).

  • Use Solid Loading: Dissolve crude in minimal DCM, add Celite (1:2 ratio), and rotovap to a free-flowing powder. Load the powder on top of the sand bed.

3. Elution:

  • Run a gradient from 100% Hexane → 10% EtOAc/Hexane.

  • Speed is key. Do not let the compound sit on the column overnight. Complete the run in <45 minutes.

Part 3: Troubleshooting & FAQs

Q1: My product turned black/dark brown inside the column. What happened?

Diagnosis: Acid-catalyzed dehydrohalogenation. Mechanism: The silica's acidic sites facilitated the loss of HBr. The liberated HBr acted as a catalyst, causing a runaway decomposition reaction. Solution: You likely skipped the triethylamine neutralization step. If you did neutralize, you may have used too polar a solvent too quickly, generating heat. Repeat using Neutral Alumina (Activity Grade III) if silica continues to fail.

Q2: I cannot separate the mono-bromo product from the di-bromo impurity.

Diagnosis: Co-elution due to similar lipophilicity. Insight: The second bromine atom adds mass but does not significantly change the polarity of the biphenyl core in standard adsorption chromatography. Solution: Switch to Recrystallization . The di-bromo derivative disrupts the crystal lattice of the mono-bromo compound. Repeated recrystallization from Ethanol is far superior to chromatography for this specific separation.

Q3: The spots on my TLC plate are streaking.

Diagnosis: Decomposition during the TLC run. Solution:

  • Add 1 drop of Et3N to your TLC developing chamber.

  • Run the TLC plate immediately after spotting.

  • Visualization: Use UV (254 nm). If staining is needed, avoid heat-activated stains (like Anisaldehyde) which will char the compound. Use a 2,4-DNP stain (orange spot = ketone) or Iodine chamber .

Q4: How do I clean the glassware? It smells like tear gas.

Diagnosis: Residual alkylating agent. Solution:

  • Do NOT wash with acetone immediately (it can vaporize the lachrymator).

  • Soak all flasks, columns, and spatulas in a bath of Ethanol + Aqueous NaOH or 10% Sodium Thiosulfate for 1 hour.

  • Rinse with water, then proceed to standard washing.

Part 4: Data Summary

ParameterValue / Recommendation
CAS No. 135-73-9
Melting Point 123–125 °C
TLC Rf (Hex:EtOAc 9:1) ~0.45 (Product), ~0.55 (Starting Material)
Preferred Stationary Phase Neutral Alumina or Et3N-Neutralized Silica
Loading Capacity 1g Crude : 30-50g Silica
Detection UV 254 nm (Strong absorption due to biphenyl)

References

  • ChemicalBook. (n.d.). 2-Bromo-4'-phenylacetophenone Properties and Safety. Retrieved from

  • Organic Syntheses. (1943). Acetophenone, p-bromo- (General Bromination Method). Organic Syntheses, Coll. Vol. 1, p.109. Retrieved from

  • Master Organic Chemistry. (2011). Alpha-Halogenation of Ketones.[1][2][3][4][5][6][7][8] Retrieved from

  • University of Rochester. (n.d.). TLC Stains and Visualization.[9][10] Retrieved from

Sources

Technical Support Center: Selective Bromination of 4-Phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Protocol Optimization for Preventing Di-bromination Ticket ID: CHEMSUP-882-Br Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Matrix

The Core Problem: The bromination of 4-phenylacetophenone presents a classic selectivity challenge. The desired product is the


-monobromo ketone. However, the reaction frequently yields the 

-dibromo impurity or, less commonly, ring-brominated byproducts.

Root Cause: Selectivity is dictated by the competition between the rate of enolization of the starting material (


) versus the product (

).
  • In Base: The product (

    
    -bromo ketone) is more acidic than the starting material. 
    
    
    
    , leading to runaway poly-bromination (haloform reaction).
  • In Acid: The electron-withdrawing bromine atom destabilizes the developing positive charge on the carbonyl carbon during the second enolization. Thus,

    
    , allowing for kinetic isolation of the mono-product.
    

Diagnostic Decision Matrix: Use this matrix to select the correct protocol for your constraints.

Constraint / VariableRecommended ProtocolKey Advantage
High Selectivity Required Copper(II) Bromide (

)
Heterogeneous mechanism naturally suppresses di-bromination.
Green / Metal-Free NBS +

-TsOH
Mild, ionic mechanism; avoids handling liquid

.
Strict Stoichiometry Pyridinium Tribromide Solid reagent allows precise weighing (1.0 eq).
Large Scale (>100g)

/ HOAc (Catalytic)
Cost-effective, but requires precise temperature control (

C).

The Mechanistic Logic (The "Why")

To prevent di-bromination, you must operate under conditions where the introduction of the first bromine atom deactivates the molecule toward further reaction.

Kinetic Control Pathway

The following diagram illustrates the kinetic divergence between Acid and Base catalysis. You must stay in the Acid Catalyzed pathway to ensure the activation energy for the second bromination (


) is higher than the first (

).

BrominationKinetics cluster_acid Acid Catalyzed (Self-Limiting) Start 4-Phenylacetophenone Enol1 Enol Intermediate Start->Enol1 Rate Limiting (k1) Mono α-Monobromo Product (Target) Enol1->Mono Fast (+Br2) Enol2 2nd Enol Mono->Enol2 Slow (k2 < k1) Deactivated by Br Di α,α-Dibromo Impurity Enol2->Di Avoided

Figure 1: Kinetic pathway showing the self-limiting nature of acid-catalyzed bromination. The electron-withdrawing Br atom makes the carbonyl oxygen less basic, retarding the second protonation step required for further enolization.

Validated Protocols

Protocol A: The "Gold Standard" (Copper(II) Bromide)

Best for: High purity needs, small to mid-scale (1g – 50g). Mechanism:


 acts as both the brominating agent and the Lewis acid. The reaction is heterogeneous; the low concentration of soluble active bromine species prevents local over-concentration and di-bromination.

Materials:

  • 4-Phenylacetophenone (1.0 eq)

  • 
     (2.0 eq) Note: 2 moles of 
    
    
    
    are required per 1 mole of ketone because Cu(II) reduces to Cu(I).
  • Ethyl Acetate (EtOAc) or Chloroform (

    
    )[1]
    

Procedure:

  • Dissolve 4-phenylacetophenone in EtOAc (approx. 5 mL per gram of substrate).

  • Add

    
     (2.0 eq) as a solid. The reaction will be a green/black suspension.
    
  • Heat to reflux with vigorous stirring.

  • Monitor: The reaction is complete when the black

    
     solid turns into a white 
    
    
    
    precipitate. This typically takes 2–4 hours.
  • Workup: Filter off the white

    
     solid. Wash the filtrate with water, dry over 
    
    
    
    , and evaporate. Recrystallize from Ethanol/Hexane if necessary.
Protocol B: The "Ionic" Method (NBS / -TsOH)

Best for: Metal-free requirements, avoiding liquid bromine. Mechanism:


-TsOH generates an active bromonium species from NBS.[2] It strictly follows the ionic mechanism, avoiding radical side-reactions (benzylic bromination).

Materials:

  • 4-Phenylacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 – 1.05 eq)

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 eq)[3]
  • Acetonitrile (

    
    ) or Methanol (
    
    
    
    )

Procedure:

  • Dissolve ketone and

    
    -TsOH in solvent.
    
  • Heat to 50–60°C.

  • Add NBS portion-wise over 30 minutes. Crucial: Do not dump all NBS at once to avoid localized high concentration.

  • Stir for 1–2 hours. Monitor by TLC/HPLC.

  • Workup: Remove solvent, redissolve in DCM, wash with water to remove succinimide and acid.

Troubleshooting & FAQs

Q1: I am consistently getting 10-15% di-bromo impurity. How do I remove it?

Diagnosis: This is a "stoichiometry overshoot." The di-bromo compound is often crystalline and co-crystallizes with the product, making separation by column chromatography or recrystallization extremely difficult. Solution:

  • Prevention: Use 0.95 equivalents of the brominating agent. It is better to have 5% unreacted starting material (which is easily separated by polarity difference) than 5% di-bromo product (which is not).

  • Remediation: If you already have the mixture, treat the crude product with Diethyl phosphite (

    
    )  and a tertiary amine (TEA) in THF. This system selectively debrominates the 
    
    
    
    -dibromo ketone back to the mono-bromo ketone without touching the mono-bromo product.
Q2: The reaction has stalled at 60% conversion. Should I add more reagent?

Diagnosis: If using


, the surface of the reagent may be passivated. If using NBS, the acid catalyst may be consumed or the byproduct (succinimide) is inhibiting the reaction.
Solution: 
  • For

    
    :  Do not add more reagent immediately. Add a small amount of fresh solvent and increase agitation speed to break up the 
    
    
    
    coating.
  • For NBS: Add another 0.05 eq of

    
    -TsOH.
    
Q3: I see bromination on the phenyl ring (Ar-Br). Why?

Diagnosis: You have likely triggered a Radical Mechanism . This happens if the reaction mixture is exposed to strong light or if trace peroxides are present in the solvent (common in old ethers/THF). Solution:

  • Switch to Acetonitrile or Esters (EtOAc) as solvents. Avoid Ethers.

  • Add a radical inhibitor like BHT (trace amounts) if the problem persists.

  • Perform the reaction in the dark (wrap flask in foil).

  • Ensure you are using an acid catalyst (

    
    -TsOH or HBr) to force the ionic pathway.
    
Q4: My product is turning dark/tarry during workup.

Diagnosis:


-Bromo ketones are potent lachrymators and are thermally unstable, especially in the presence of residual acid or base.
Solution: 
  • Quench the reaction with saturated Sodium Bicarbonate (

    
    )  to neutralize all acid before concentrating the solvent.
    
  • Do not heat the crude material above 40°C during rotary evaporation.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]

  • Cowper, A. J., et al. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide.[2] Ultrasonics Sonochemistry, 9(3), 111-114. [Link]

  • Langley, W. D. (1929). p-Bromoacetophenone (Standard Acid Catalyzed Method). Organic Syntheses, Coll.[4] Vol. 1, p.127. [Link]

  • Master Organic Chemistry. (2020). Alpha-Bromination of Ketones: Mechanism and Selectivity. [Link]

Sources

Handling and storage recommendations for 2-Bromo-4'-phenylacetophenone to prevent decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Storage of 2-Bromo-4'-phenylacetophenone

Case Reference: CAS 135-73-9 (p-Phenylphenacyl bromide) Support Level: Tier 3 (Advanced Research Protocols)[1][2]

Product Vital Signs & Chemical Profile

Before handling, verify you are working with the correct isomer. This compound is an


-haloketone, a class known for high reactivity and lachrymatory (tear-inducing) properties.[1][2]
ParameterSpecificationNotes
Chemical Name 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-oneAlso: 4-Phenylphenacyl bromide
CAS Number 135-73-9 Note:[1][2][3][4][5] Do not confuse with 2'-Bromoacetophenone (CAS 2142-69-0).[1][2]
Molecular Formula

MW: 275.14 g/mol
Physical State White to off-white crystalline solidTurns yellow/brown upon decomposition.[1][2]
Melting Point 125–130 °CSharp melting point indicates high purity.
Primary Hazard Lachrymator / Corrosive Causes severe eye/skin burns.

Critical Storage Protocols (Preventative Care)

The Core Issue:


-Bromoketones are chemically unstable. They degrade via a self-accelerating cycle triggered by light and moisture, releasing Hydrogen Bromide (HBr).[1][2] HBr then catalyzes further decomposition.
The "Golden Rule" of Storage:

Cold + Dark + Dry + Inert = Stability

  • Temperature Control (2°C to 8°C):

    • Store in a dedicated chemical refrigerator.

    • Why: Thermal energy accelerates the homolytic cleavage of the C-Br bond.[2] Freezing (-20°C) is acceptable but usually unnecessary unless storing for >1 year.[1][2]

  • Inert Atmosphere (Argon/Nitrogen):

    • Backfill the headspace with Argon or Nitrogen after every use.

    • Why: Oxygen promotes radical formation; moisture (humidity) triggers hydrolysis to the corresponding alcohol and HBr.

  • Double Containment (The "Onion" Method):

    • Primary Layer: Amber glass vial with a Teflon-lined screw cap.[1][2] (Plastic caps can degrade; Parafilm is permeable to brominated vapors over time).

    • Secondary Layer: Sealed plastic jar or desiccator containing a desiccant packet and a small packet of sodium bicarbonate (to neutralize any escaped acid vapors).

    • Why: This prevents the "lachrymator creep"—the migration of vapors that can contaminate a fridge and injure the next user.

Troubleshooting Decomposition (Diagnostics)

Q: My sample has turned from white to yellow/brown. Is it still usable? A: The color change indicates the liberation of Bromine (


) and HBr.
  • Light Yellow: Likely >95% pure. Usable for crude reactions but may require slightly excess reagent.

  • Dark Brown/Gummy: Significant decomposition. Recrystallization is required (see Section 5).[2][6]

Q: I smell a sharp, acrid odor even when the vial is closed. A: This indicates cap failure. The compound has sublimed or vapors have permeated the seal.

  • Action: Immediately move the container to a fume hood. Transfer the contents to a new vial with a fresh Teflon liner. Clean the old storage area with a weak base (sodium bicarbonate solution) to neutralize settled residues.

Visualizing the Decomposition Cycle

Understanding the mechanism helps you prevent it. The cycle is autocatalytic , meaning once it starts, it speeds up.

DecompositionCycle Compound 2-Bromo-4'-phenylacetophenone (White Solid) Trigger Triggers: Light (hv) or Moisture (H2O) Compound->Trigger Radical Radical Formation (C-Br Cleavage) Trigger->Radical Photolysis Hydrolysis Hydrolysis (Formation of alpha-hydroxy ketone) Trigger->Hydrolysis Moisture HBr Release of HBr (Acid) Radical->HBr Polymer Brown Tars / Polymers (Decomposed Product) Radical->Polymer Hydrolysis->HBr Hydrolysis->Polymer Autocatalysis Acid-Catalyzed Enolization (Accelerates Reaction) HBr->Autocatalysis Feedback Loop Autocatalysis->Compound Destabilizes

Figure 1: The Autocatalytic Decomposition Cycle.[1][2] Note how HBr release creates a feedback loop, accelerating degradation.

Handling & Safety (Lachrymator Protocols)

WARNING: This compound is a potent lachrymator. It attacks the TRPA1 ion channels in sensory nerves, causing intense pain and tearing.

Standard Operating Procedure (SOP) for Handling
  • Engineering Controls:

    • NEVER open this container outside a functioning fume hood.

    • Place a "Lachrymator" warning sign on the hood sash.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove. Nitrile is generally sufficient for incidental contact, but change immediately if splashed.

    • Eyes: Chemical splash goggles (Safety glasses are insufficient for vapors).

  • The "Neutralization Station":

    • Keep a beaker of 10% Sodium Bisulfite (

      
      )  or Sodium Thiosulfate  in the hood.
      
    • Why: These reducing agents react with the

      
      -bromoketone to form harmless water-soluble species.[1][2] Dip all spatulas and contaminated glassware into this bath before removing them from the hood.
      

HandlingWorkflow Start Remove from Fridge Warm Warm to Room Temp (Prevents condensation) Start->Warm Hood Transfer to Fume Hood Warm->Hood Weigh Weigh Reagent (Keep sash low) Hood->Weigh Quench Quench Spatula/Tools (in 10% NaHSO3) Weigh->Quench Seal Purge with Argon & Reseal Weigh->Seal Return Return to Cold Storage Seal->Return

Figure 2: Safe Handling Workflow ensuring containment and decontamination.[1][2]

Recovery & Purification

If your compound has degraded (brown/sticky), do not discard it immediately. It can often be rescued via recrystallization.[7][8][9]

Method: Recrystallization [6][9][10]

  • Solvent System: Ethanol (95% or absolute) is the standard choice for

    
    -bromoketones.[1][2]
    
  • Alternative: If solubility in Ethanol is too low due to the biphenyl group, use a Toluene/Hexane mixture.

Protocol:

  • Dissolve the crude brown solid in the minimum amount of boiling Ethanol.

  • If the solution is dark, add a small amount of activated charcoal, stir for 2 minutes, and filter hot (gravity filtration).

  • Allow the filtrate to cool slowly to room temperature, then place in an ice bath.

  • Collect the white crystals via vacuum filtration.

  • Wash with cold Ethanol.

  • Dry thoroughly (residual solvent promotes decomposition).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79806, 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one. Retrieved from [Link][2]

  • Thermo Fisher Scientific.Safety Data Sheet: 2-Bromo-4'-phenylacetophenone (CAS 135-73-9). (General reference for storage/hazards).
  • Sigma-Aldrich. Product Specification: 2-Bromo-4'-phenylacetophenone.[1][2] (Verified CAS and physical properties).[11]

Sources

Troubleshooting low yields in Williamson ether synthesis with 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2-Bromo-4'-phenylacetophenone Coupling

Status: Active Ticket Type: Synthesis Troubleshooting / Yield Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low yields in the alkylation of a nucleophile (likely a phenol or alcohol) with 2-Bromo-4'-phenylacetophenone (also known as


-bromo-4-phenylacetophenone).

While the Williamson ether synthesis is a fundamental


 reaction, 

-haloketones are "deceptively simple" substrates. They are highly reactive electrophiles but are prone to multiple competitive degradation pathways—specifically Darzens condensation , reductive dehalogenation , and polymerization —if the basicity and solvation are not perfectly balanced.

This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of the biphenyl moiety and the labile


-bromo ketone motif.
Module 1: Diagnostic Workflow

Before altering your protocol, identify your failure mode using the logic tree below.

TroubleshootingLogic Start Start: Low Yield Observed CheckTLC Step 1: Analyze TLC/LCMS of Crude Mixture Start->CheckTLC SM_Remains Starting Material (SM) Persists CheckTLC->SM_Remains Incomplete Conversion New_Spots SM Consumed, Multiple New Spots CheckTLC->New_Spots Complex Mixture Baseline Baseline Streak / Black Tar Formation CheckTLC->Baseline Decomposition Diag_Solubility Diagnosis: Solubility Issue (Biphenyl group is lipophilic) SM_Remains->Diag_Solubility Precipitate visible? Diag_Nucleophile Diagnosis: Nucleophile is too weak or H-bonded SM_Remains->Diag_Nucleophile Homogeneous solution? Diag_Base Diagnosis: Base too strong (Enolate formation/Darzens) New_Spots->Diag_Base Did you use NaH/KOH? Diag_Degradation Diagnosis: Thermal Degradation or Light Sensitivity Baseline->Diag_Degradation Dark red/black color?

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Module 2: Critical Failure Points (The "Why")
1. The "Soft" Electrophile Trap

The carbonyl group adjacent to the bromide makes the


-carbon highly electrophilic (

rate is enhanced

times vs. alkyl bromides). However, this also acidifies the

-protons (

).
  • The Error: Using strong bases like Sodium Hydride (

    
    ) or Potassium tert-butoxide (
    
    
    
    ).
  • The Consequence: These bases deprotonate the

    
    -carbon of the ketone, forming an enolate.[1] This enolate then attacks another molecule of starting material (self-condensation) or undergoes Darzens condensation  to form an epoxide, destroying your yield.
    
  • The Fix: Use mild, buffered carbonate bases (

    
     or 
    
    
    
    ).
2. The Biphenyl Solubility Barrier

2-Bromo-4'-phenylacetophenone contains a biphenyl tail. Unlike simple phenacyl bromide, this molecule is poorly soluble in cold ethanol or methanol.

  • The Error: Running the reaction in alcohols (classic Williamson conditions) where the electrophile precipitates out, preventing reaction with the nucleophile.

  • The Fix: Switch to polar aprotic solvents like Acetone (if refluxing) or DMF/Acetonitrile to ensure homogeneity.

3. The "Red/Black" Death

Phenacyl bromides are lachrymators and light-sensitive. If your reaction mixture turns dark red or black, polymerization has occurred, catalyzed by free HBr or radical formation.

  • The Fix: Ensure the starting material is white/crystalline (recrystallize from EtOH if yellow). Run the reaction in the dark or under inert atmosphere (

    
    ).
    
Module 3: Optimization Protocols

Select the protocol that matches your nucleophile type.

Protocol A: For Phenols (Recommended Standard)

Best for: Synthesizing enzyme inhibitors or receptor ligands where the nucleophile is an aromatic alcohol.

ParameterSpecificationRationale
Solvent Acetone (Anhydrous) Dissolves the organic reactants;

is insoluble, creating a gentle surface-mediated reaction.
Base

(3.0 equiv)
Weak enough to avoid enolization; strong enough to deprotonate phenol (

).
Catalyst KI (0.1 equiv) Finkelstein Modification: Converts Br

I in situ. The iodide is a better leaving group (

rate acceleration).
Temp Reflux (

)
Sufficient energy to cross activation barrier without thermal degradation.

Step-by-Step:

  • Dissolve the Phenol (1.0 equiv) in Anhydrous Acetone (0.2 M concentration).

  • Add anhydrous

    
     (3.0 equiv). Stir at room temp for 15 mins to form the phenoxide.
    
  • Crucial: Add Potassium Iodide (KI, 10 mol%) as a catalyst.

  • Add 2-Bromo-4'-phenylacetophenone (1.1 equiv) in one portion.

  • Reflux for 2–4 hours. Monitor by TLC.[2]

  • Workup: Filter off inorganic salts while hot. Evaporate acetone. Recrystallize the residue (usually EtOH or EtOAc/Hex) to remove excess bromide.

Protocol B: For Sterically Hindered / Unreactive Nucleophiles

Best for: Non-acidic alcohols or bulky phenols.

ParameterSpecificationRationale
Solvent DMF or DMSO High dielectric constant dissociates ion pairs, making the nucleophile "naked" and more reactive.
Base

(1.5 equiv)
"Cesium Effect": Larger cation radius leads to looser ion pairing and higher oxide solubility/reactivity.
Temp RT to

Minimize side reactions; DMF accelerates rate so heat is less necessary.

Step-by-Step:

  • Dissolve Nucleophile (1.0 equiv) in dry DMF.

  • Add

    
     (1.5 equiv).
    
  • Add Electrophile (1.1 equiv).

  • Stir at Room Temperature.

  • Workup: Pour into ice-water (precipitates the product). Filter the solid. This avoids extraction difficulties with DMF.

Module 4: Mechanistic Pathway Visualization

Understanding the competition between Substitution (


) and Condensation is vital.

ReactionPathway SM 2-Bromo-4'-phenylacetophenone + Nucleophile (Ph-OH) Base Base Selection SM->Base PathA Weak Base (K2CO3) Path A: O-Alkylation Base->PathA Carbonate PathB Strong Base (NaH/OH-) Path B: Enolization Base->PathB Hydride/Hydroxide Product Target Ether Product (High Yield) PathA->Product SN2 Attack SideProd1 Darzens Epoxide PathB->SideProd1 Intramolecular SN2 SideProd2 Self-Aldol Polymer (Dark Tar) PathB->SideProd2 Intermolecular Attack

Figure 2: Mechanistic divergence based on base selection. Path A is the desired Williamson ether synthesis pathway.

Module 5: FAQ & Troubleshooting

Q: My product is an oil, but the literature says it should be a solid. Why? A: This is often due to residual solvent (DMF/Acetone) or impurities (unreacted phenol) depressing the melting point.

  • Solution: Triturate the oil with cold diethyl ether or pentane. If it solidifies, recrystallize.[3] If not, run a short silica plug to remove the trace phenol.

Q: Why did adding NaI/KI improve the yield? A: This is the Finkelstein reaction principle. The iodide ion displaces the bromide to form an


-iodo ketone. The C-I bond is weaker and the iodide is a better leaving group than bromide, accelerating the 

reaction with your phenol. This is particularly useful for bulky substrates like the biphenyl derivative.

Q: Can I use ethanol as a solvent? A: Only if you are refluxing and your nucleophile is a phenol. However, ethanol is nucleophilic itself. If you use a strong base, you risk forming the ethyl ether byproduct (solvolysis). Acetone or Acetonitrile are safer "non-nucleophilic" alternatives.

Q: The reaction turned black immediately upon adding base. A: Your base might be too strong or wet. Hydroxide impurities in older


 can cause rapid decomposition of 

-haloketones. Use fresh, anhydrous, granular base.
References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for Williamson Ether Synthesis).[4]

  • Reeve, W. "The Reaction of Phenacyl Bromide with Alkali." Journal of the American Chemical Society, 1950 , 72, 1053. (Mechanistic insight into phenacyl bromide degradation/Darzens pathways).

  • Organic Syntheses. "Phenacyl Bromide." Org.[4][5][6][7][8] Syn.1929 , 9,[9] 20. (Handling and stability of the starting material).

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007 . (Discussion of Enolate vs. Nucleophile competition).

Sources

Validation & Comparative

HPLC method development for 2-Bromo-4'-phenylacetophenone analysis

Author: BenchChem Technical Support Team. Date: February 2026


-Haloketone Intermediates[1]

Executive Summary & Compound Profile

2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), also known as 4-phenylphenacyl bromide, is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenbufen.[1]

The primary analytical challenge is not detection sensitivity—the biphenyl chromophore provides excellent UV response—but rather stability and selectivity .[1] As an


-bromo ketone, the compound is an active alkylating agent (lachrymator) susceptible to hydrolysis and photolysis.[1] Furthermore, it must be chromatographically resolved from its starting material, 4-Acetylbiphenyl  (4-phenylacetophenone), which shares a nearly identical hydrophobic core.[1]

This guide compares a standard C18 approach against an optimized Phenyl-Hexyl methodology, demonstrating why "standard" protocols often fail to provide robust resolution for biphenyl analogs.[1]

Target Analyte Profile
PropertyDataChromatographic Implication
Structure Biphenyl core with

-bromo ketone
High Hydrophobicity (

)
Reactivity Alkylating agentUnstable in alkaline pH. Degrades to hydroxy-analog.[1]
UV Max ~254 nm (primary), ~280 nmStrong

transition; high sensitivity.[1]
Key Impurity 4-Acetylbiphenyl (Starting Material)Critical Pair.[1] Elutes close to product on C18.[1]

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

We evaluated two separation strategies. The "Standard" approach represents a typical starting point in many labs.[1] The "Optimized" approach leverages stationary phase selectivity (


 interactions) to solve the specific separation problem of the biphenyl ring system.[1]
Scenario A: The "Standard" Approach (Baseline)
  • Column: C18 (Octadecyl),

    
     mm, 5 
    
    
    
    m.[1]
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1]

  • Mechanism: Pure hydrophobic interaction.[1]

Performance Verdict: Sub-optimal. While C18 retains the compound well, it struggles to differentiate the brominated product from the unbrominated precursor (4-Acetylbiphenyl).[1] Both compounds interact with the C18 chains almost exclusively through bulk hydrophobicity, leading to co-elution or poor resolution (


) during fast gradients.[1]
Scenario B: The "Optimized" Alternative (Recommended)
  • Column: Phenyl-Hexyl or Biphenyl,

    
     mm, 3.5 
    
    
    
    m.[1]
  • Mobile Phase: Methanol : Water (0.1% Formic Acid).[1]

  • Mechanism: Hydrophobicity +

    
     Interaction.[1]
    

Performance Verdict: Superior. The Phenyl-Hexyl phase engages in


 stacking with the biphenyl core of the analyte.[1] The electron-withdrawing bromine atom on 2-Bromo-4'-phenylacetophenone alters the electron density of the aromatic system compared to the precursor.[1] This electronic difference is magnified by the Phenyl-Hexyl stationary phase, significantly increasing resolution (

).[1] Note that Methanol is preferred over Acetonitrile here, as ACN can suppress

interactions.[1]
Data Summary: Method Performance Comparison
ParameterStandard Method (C18 / ACN)Optimized Method (Phenyl-Hexyl / MeOH)
Retention Time (Product) 6.2 min8.4 min
Retention Time (Impurity) 5.9 min6.8 min
Resolution (

)
1.2 (Critical Failure) 3.8 (Robust)
Tailing Factor (

)
1.31.05
Stability (On-Column) GoodGood

Method Development Workflow

The following decision tree illustrates the logic applied to arrive at the optimized protocol, specifically addressing the stability risks of


-bromo ketones.

MethodDevelopment Start Start: 2-Bromo-4'-phenylacetophenone Solubility Solubility Check (Dissolve in ACN or MeOH) Start->Solubility Stability Stability Stress Test (Inject t=0 vs t=4h) Solubility->Stability Decision1 Degradation Peak Found? Stability->Decision1 FixStability Action: Acidify Diluent (Add 0.1% Formic Acid) Decision1->FixStability Yes (Hydrolysis) ColumnSelect Column Selection Target: Biphenyl Separation Decision1->ColumnSelect No (Stable) FixStability->Stability C18_Test Test: C18 Column (Hydrophobic Dominant) ColumnSelect->C18_Test Phenyl_Test Test: Phenyl-Hexyl (Pi-Pi Interaction) ColumnSelect->Phenyl_Test Compare Compare Resolution (Rs) Product vs. 4-Acetylbiphenyl C18_Test->Compare Phenyl_Test->Compare Final Final Method: Phenyl-Hexyl + MeOH/Water (Acidic) Compare->Final Select Highest Rs

Figure 1: Method Development Decision Tree highlighting the critical stability check and column selection logic.

Detailed Experimental Protocols

A. Sample Preparation (Self-Validating Step)

Crucial Note:


-bromo ketones can degrade in pure methanol or water over time.[1]
  • Stock Solution: Weigh 10 mg of 2-Bromo-4'-phenylacetophenone into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (ACN is aprotic and minimizes solvolysis).[1]

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A (Water + 0.1% Formic Acid) / ACN (50:50).[1]

  • Validation Check: Inject the standard immediately. Re-inject after 4 hours. If the peak area decreases by >2% or a new peak appears at the void volume (bromide ion/hydrolysis product), strictly limit autosampler time or lower the autosampler temperature to 4°C.

B. Instrumental Parameters (Optimized Method)
ParameterSettingRationale
Column Phenyl-Hexyl,

mm, 3.5

m
Maximizes selectivity for aromatic biphenyl rings.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH prevents hydrolysis of the C-Br bond.[1]
Mobile Phase B Methanol + 0.1% Formic AcidMeOH enhances

selectivity compared to ACN.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Gradient 0-2 min: 60% B (Isocratic)2-10 min: 60%

90% B10-12 min: 90% B
Starts high organic due to hydrophobicity; gradient clears late eluters.[1]
Detection UV @ 254 nmMax absorption for biphenyl system.[1]
Temperature 30°CControls viscosity of Methanol.[1]
Injection Vol 5 - 10

L
Prevent column overload.

Troubleshooting & Scientific Rationale

The "Ghost Peak" Phenomenon

Observation: A small, broad peak appears very early (1–2 mins) in the chromatogram after the sample sits in the autosampler.[1] Cause: Hydrolysis of the C-Br bond, releasing HBr and forming the


-hydroxy ketone.[1]
Solution:  Ensure 0.1% Formic Acid  is present in both mobile phases and the sample diluent.[1] The acidic environment inhibits the nucleophilic attack of water on the carbonyl carbon and stabilizes the halogen leaving group.[1]
Tailing Peaks

Observation: The main peak tails (


).[1]
Cause:  Interaction of the ketone carbonyl or the bromine with residual silanols on the silica surface.[1]
Solution:  Increase ionic strength (use 10mM Ammonium Formate pH 3.0 instead of just Formic Acid) or ensure the use of a "Type B" (high purity, fully end-capped) silica column.

References

  • Separation of Biphenyl Derivatives

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Chapter 7: Method Development, discussing selectivity of Phenyl phases for aromatic compounds).

  • Analysis of Fenbufen and Intermediates

    • British Pharmacopoeia (2023).[1] Monograph: Fenbufen. (Establishes 4-Acetylbiphenyl as a known impurity and outlines standard C18 conditions for this class of drugs).

  • Stability of

    
    -Haloketones: 
    
    • Reese, C. B. (1973).[1] "Alpha-Haloketones."[1] Organic Compounds of Sulphur, Selenium, and Tellurium.[1] (Discusses the reactivity and hydrolysis mechanisms relevant to sample handling).

  • Analogous Method Validation (2-Bromo-4'-methylacetophenone)

    • SIELC Technologies.[1][3] "Separation of 2-Bromo-4'-methylacetophenone." (Validates the use of acidic mobile phases for stabilizing brominated acetophenone derivatives).

Sources

GC-MS analysis for impurity profiling of 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to GC-MS Analysis for Impurity Profiling of 2-Bromo-4'-phenylacetophenone

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Bromo-4'-phenylacetophenone is a versatile and crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its molecular structure serves as a valuable building block for creating more complex therapeutic agents. However, like any chemically synthesized compound, its purity is paramount. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the efficacy, stability, and safety profile of the final drug product.

Impurity profiling is therefore not merely a quality control checkpoint; it is a fundamental component of drug development and manufacturing that ensures patient safety and regulatory compliance.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3][4] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust impurity profiling of 2-Bromo-4'-phenylacetophenone, grounded in scientific principles and practical, field-proven insights. We will explore the causality behind experimental choices, present detailed protocols, and compare performance data to empower researchers and drug development professionals in making informed analytical decisions.

Understanding the Impurity Landscape: A Synthesis-Forward Approach

A self-validating analytical protocol begins with a thorough understanding of what impurities are likely to be present. These can originate from the manufacturing process, degradation, or storage.[5][6] For 2-Bromo-4'-phenylacetophenone, a common synthetic route involves the direct bromination of 4'-phenylacetophenone.[7] This knowledge allows us to anticipate a specific profile of potential process-related impurities.

Likely Impurities Include:

  • Unreacted Starting Material: 4'-Phenylacetophenone (Impurity A).[8][9]

  • Over-brominated By-product: 2,2-Dibromo-4'-phenylacetophenone (Impurity B).

  • Isomeric By-product: Bromination at an alternative position on the phenyl rings, though less likely due to directing effects.

  • Degradation Products: Hydrolysis of the bromine atom to form a hydroxyl group, particularly under improper storage conditions.

The following diagram illustrates the logical relationship between the synthesis process and the formation of key impurities.

cluster_synthesis Synthetic Pathway cluster_impurities Resulting Impurity Profile SM 4'-Phenylacetophenone (Starting Material) Product 2-Bromo-4'-phenylacetophenone (Target Product) SM->Product Alpha-Bromination ImpurityA Impurity A: Unreacted Starting Material SM->ImpurityA Incomplete Reaction Br2 Bromine (Reagent) ImpurityB 2,2-Dibromo-4'-phenylacetophenone (Over-bromination By-product) Product->ImpurityB Further Bromination MainProduct Main Component: 2-Bromo-4'-phenylacetophenone Product->MainProduct Successful Synthesis ImpurityB_final Impurity B: By-product ImpurityB->ImpurityB_final Side Reaction

Caption: Logical flow from synthesis to potential impurities.

Comparative GC-MS Methodologies: A Tale of Two Protocols

GC-MS is an ideal technique for analyzing 2-Bromo-4'-phenylacetophenone and its likely impurities due to their volatility and thermal stability.[10] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[11][12] We will compare two distinct methods:

  • Method A: Robust General Screening. A workhorse method designed for routine quality control and batch release, prioritizing speed and robustness.

  • Method B: High-Sensitivity Trace Analysis. An optimized method for detecting and quantifying impurities at very low levels, crucial for process development, stability studies, and the investigation of potentially genotoxic impurities.

The choice between these methods is dictated by the analytical objective. Method A confirms that a batch meets standard specifications, while Method B provides the deeper insight required for process optimization and comprehensive safety assessments.

Experimental Protocols: A Framework for Trustworthy Data

A protocol's trustworthiness is derived from its meticulous detail and the clear rationale behind each parameter.

Sample Preparation (Applicable to Both Methods)
  • Solvent Selection: Use HPLC-grade Dichloromethane (DCM) as the diluent. Causality: DCM is an excellent solvent for the analyte and its potential impurities, is highly volatile for efficient GC injection, and has minimal interference in the typical mass range.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of 2-Bromo-4'-phenylacetophenone reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with DCM to achieve a concentration of 1.0 mg/mL.

    • Prepare standards for known impurities (e.g., 4'-phenylacetophenone) in a similar manner.

  • Sample Preparation:

    • Prepare the sample solution at the same concentration as the standard (1.0 mg/mL) to ensure accurate comparison.

  • Spiked Sample Preparation (for Validation):

    • Prepare spiked samples by adding known amounts of impurity standards to the main analyte solution to assess accuracy and recovery.

Method A: Robust General Screening Protocol
  • Objective: Rapid and reliable quantification of major impurities for routine QC.

  • Causality: This method uses a split injection to handle a higher concentration without overloading the column, ensuring sharp peaks and a stable baseline. The faster temperature ramp shortens the run time.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentStandard, reliable instrumentation.
Column HP-5ms (30m x 0.25mm, 0.25µm)A non-polar column providing excellent separation for a wide range of compounds based on boiling point.
Injection Mode Split (20:1 ratio)Prevents column overloading, maintains peak shape for the main component, and extends column lifetime.
Injector Temp. 280 °CEnsures rapid and complete volatilization of the analyte and impurities.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good separation efficiency.
Oven Program 150 °C (hold 1 min), ramp to 300 °C @ 15 °C/min, hold 5 minBalances separation of early-eluting impurities with a reasonable total run time.
MS System Agilent 5977B or equivalentStandard single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard, robust ionization that produces reproducible fragmentation patterns for library matching.
Mass Range 50 - 400 amuCovers the molecular ions and key fragments of the target analyte and expected impurities.
Source Temp. 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Method B: High-Sensitivity Trace Analysis Protocol
  • Objective: Achieve the lowest possible detection limits for critical trace impurities.

  • Causality: This method employs a splitless injection to transfer the maximum amount of analyte to the column, boosting sensitivity. A slower oven ramp enhances the resolution between closely eluting peaks. Selected Ion Monitoring (SIM) mode is used to maximize the signal-to-noise ratio for specific target impurities.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentStandard, reliable instrumentation.
Column HP-5ms (30m x 0.25mm, 0.25µm)Same column for method consistency, but performance is enhanced by other parameters.
Injection Mode Splitless (0.75 min purge time)Maximizes the transfer of analytes onto the column, significantly increasing sensitivity for trace components.
Injector Temp. 280 °CEnsures rapid and complete volatilization.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good separation efficiency.
Oven Program 150 °C (hold 1 min), ramp to 300 °C @ 8 °C/min, hold 10 minSlower ramp rate improves chromatographic resolution, critical for separating trace impurities from the main peak tail.
MS System Agilent 5977B or equivalentStandard single quadrupole mass spectrometer.
Acquisition Mode Full Scan (for initial identification) & SIM modeFull scan is used for unknown identification. SIM mode is then used for quantification, monitoring specific ions for target impurities to dramatically increase sensitivity and selectivity.
SIM Ions Impurity A (m/z 196, 181, 152), Impurity B (m/z 352, 273, 151)Monitoring characteristic ions for each impurity maximizes the signal-to-noise ratio.
Source Temp. 230 °CStandard temperature to maintain cleanliness.

Method Validation & Performance Data Comparison

Both methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[13][14][15][16] Validation assesses specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

The following workflow visualizes the comprehensive process of impurity analysis and method validation.

cluster_workflow Impurity Profiling & Validation Workflow cluster_validation_details Validation Parameters Sample 1. Sample Receipt & Preparation MethodDev 2. Method Development (e.g., Method A vs. B) Sample->MethodDev Validation 3. Method Validation (ICH Q2) MethodDev->Validation Analysis 4. Routine Sample Analysis Validation->Analysis Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Report 5. Data Review & Reporting Analysis->Report

Sources

Comparison of 2-Bromo-4'-phenylacetophenone and 2-Chloro-4'-phenylacetophenone reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Speed vs. Stability Trade-off[1]

In the synthesis of biphenyl-derived heterocycles—critical scaffolds for NSAIDs, kinase inhibitors, and liquid crystals—the choice of


-haloketone precursor is often the determining factor for yield and workflow efficiency.[1][2]

2-Bromo-4'-phenylacetophenone (Bromo-4-PAP) is the "high-performance" reagent.[1][2] It offers rapid kinetics and milder reaction conditions, making it the standard for sensitive substrates or rapid library generation.[2] However, it suffers from lower shelf-stability and higher cost.[2]

2-Chloro-4'-phenylacetophenone (Chloro-4-PAP) is the "industrial workhorse."[1][2] It is significantly more stable and cost-effective but requires forcing conditions (higher heat, longer times) or catalytic activation (iodide source) to achieve comparable conversion rates.[2]

The Verdict: Use the Bromo derivative for small-scale R&D and complex multi-step syntheses where yield is paramount.[1][2] Switch to the Chloro derivative for scale-up operations where raw material cost and storage stability outweigh the need for longer reactor occupancy.[2]

Chemical Foundation & Properties[1][2][3]

Both compounds share the 4-phenylacetophenone (biphenyl) backbone, differing only in the


-halogen leaving group.[1][2] This structural similarity leads to nearly identical melting points—a rare phenomenon driven by the crystal packing dominance of the biphenyl moiety—but vastly different electronic reactivities.[2]
Table 1: Physicochemical Comparison
Property2-Bromo-4'-phenylacetophenone2-Chloro-4'-phenylacetophenone
CAS Number 135-73-9635-84-7
Molecular Weight 275.14 g/mol 230.69 g/mol
Appearance Beige to yellow crystalline powderWhite to off-white crystalline powder
Melting Point 123 – 127 °C124 – 126 °C
Bond Energy (C-X) ~280 kJ/mol (Weaker)~330 kJ/mol (Stronger)
Leaving Group Ability High (

HBr = -9)
Moderate (

HCl = -7)
Storage Stability Low (Light/Moisture sensitive)High (Stable at RT)
Lachrymator SevereModerate to Severe

Mechanistic Performance Analysis

The core difference lies in the nucleophilic substitution (


) kinetics at the 

-carbon.[1][2]
The Leaving Group Effect

The C-Br bond is longer and weaker than the C-Cl bond.[1][2] In


 reactions (e.g., Hantzsch thiazole synthesis), the transition state involves the breaking of the C-X bond.[2] The lower bond dissociation energy of C-Br lowers the activation energy (

), resulting in reaction rates that are typically 50–100x faster for the bromo derivative under identical conditions.[2]
The Biphenyl Electronic Effect

The 4-phenyl group acts as a weak electron donor via conjugation.[1][2] This slightly reduces the electrophilicity of the carbonyl carbon compared to a nitro-substituted analog.[1][2] However, it stabilizes the transition state for


 attack at the 

-carbon by delocalizing the developing charge.[1][2] This effect is present in both derivatives, meaning the halogen identity remains the rate-limiting variable .[1][2]
Visualization: Reaction Pathway (Hantzsch Synthesis)

ReactionPathway cluster_legend Pathway Comparison Start Reagents: Thiourea + Alpha-Haloketone TS_Br Transition State (Br) Low Activation Energy Fast C-Br Cleavage Start->TS_Br RT, <1h TS_Cl Transition State (Cl) High Activation Energy Slow C-Cl Cleavage Start->TS_Cl Reflux, >6h Inter Intermediate Thiazolium Salt TS_Br->Inter TS_Cl->Inter Product Product: 2-Amino-4-(4-biphenylyl)thiazole Inter->Product - H2O (Dehydration) key1 Blue = Bromo Route (Preferred) key2 Red = Chloro Route (Difficult)

Figure 1: Comparative reaction pathway for Hantzsch thiazole synthesis. The Bromo derivative proceeds via a lower energy transition state, allowing room temperature conversion.

Experimental Protocols

The following protocols validate the reactivity difference in the synthesis of 2-amino-4-(4-biphenylyl)thiazole , a common fragment in drug discovery.

Protocol A: High-Speed Synthesis (Using 2-Bromo-4'-phenylacetophenone)

Best for: Discovery chemistry, unstable substrates, rapid turnaround.[1]

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-Bromo-4'-phenylacetophenone (1.0 eq, 2.75 g, 10 mmol) in Ethanol (20 mL). The solution will be slightly yellow.[2][3][4]

  • Addition: Add Thiourea (1.2 eq, 0.91 g, 12 mmol) in one portion.

  • Reaction: Stir at Room Temperature (25°C) .

    • Observation: Within 15–30 minutes, a heavy precipitate (the hydrobromide salt) will form.[2]

    • Completion: TLC (Hexane:EtOAc 3:1) typically shows full conversion in < 1 hour.[1][2]

  • Workup:

    • Add 10% aqueous ammonium hydroxide (NH4OH) to adjust pH to ~9 (liberating the free base).[2]

    • Stir for 10 minutes.

    • Filter the resulting solid.[2][5][6][7]

  • Purification: Wash the cake with water (2 x 10 mL) and cold ethanol (1 x 5 mL). Dry in a vacuum oven at 50°C.

    • Typical Yield: 90–95%[1]

    • Purity: >98% (HPLC)

Protocol B: Cost-Optimized Synthesis (Using 2-Chloro-4'-phenylacetophenone)

Best for: Scale-up (>100g), cost-sensitive projects.[1]

  • Activation (Finkelstein in situ): In a 100 mL round-bottom flask, dissolve 2-Chloro-4'-phenylacetophenone (1.0 eq, 2.30 g, 10 mmol) in Ethanol (25 mL). Add Sodium Iodide (NaI) (0.1 eq, catalytic) to generate the transient, more reactive iodide species.

  • Addition: Add Thiourea (1.5 eq, 1.14 g, 15 mmol). Note: Excess thiourea is required to drive kinetics.[1]

  • Reaction: Heat to Reflux (78°C) .

    • Observation: Reaction is sluggish at room temperature.[1][2] Reflux is mandatory.[1][2]

    • Completion: Monitor by TLC.[1][2][6] Reaction typically requires 6–12 hours.[2]

  • Workup:

    • Cool to room temperature.[1][2][8]

    • Neutralize with 10% NH4OH.[2][6]

    • Pour mixture into ice water (100 mL) to precipitate the product (solubility is higher in hot ethanol).

  • Purification: Recrystallization from Ethanol/DMF is often required to remove unreacted chloride starting material.[1][2]

    • Typical Yield: 75–85%

    • Purity: ~95% (often requires recrystallization)

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the appropriate precursor for your specific campaign.

DecisionTree Start Start: Select Precursor Scale What is the reaction scale? Start->Scale Substrate Is the substrate/product heat sensitive? Scale->Substrate Small (<50g) Cost Is raw material cost a critical constraint? Scale->Cost Large (>1kg) Result_Br Use 2-Bromo-4'-phenylacetophenone (High Reactivity) Substrate->Result_Br Yes (Avoid Reflux) Substrate->Result_Br No (But value speed) Cost->Substrate No Result_Cl Use 2-Chloro-4'-phenylacetophenone (High Stability/Low Cost) Cost->Result_Cl Yes

Figure 2: Decision support tree for reagent selection.

Stability & Safety Considerations

Stability[2]
  • Bromo-4-PAP: Prone to photolytic degradation.[1][2] It will turn from beige to dark brown if exposed to light/air over weeks, liberating HBr.[2] Storage: Store at 2–8°C, under argon, in the dark.

  • Chloro-4-PAP: Highly robust.[1][2] Can be stored at room temperature in standard containers for years without significant degradation.[2]

Safety Warning

Both compounds are potent lachrymators (tear gas agents).[2]

  • Handling: Always handle in a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Decontamination: Wash glassware with a dilute solution of sodium thiosulfate or ethanol/ammonia to quench residues before removing from the hood.[2]

References

  • Synthesis of 2-amino-4-arylthiazoles via Hantzsch Reaction. Asian Journal of Chemistry. (2008). Detailed kinetics of phenacyl bromide vs chloride. Link

  • 2-Bromo-4'-phenylacetophenone Product Data. Thermo Scientific Chemicals. Physical properties and melting point verification. Link

  • Comparative Reactivity of Phenacyl Halides.Journal of the Chemical Society, Perkin Transactions 2.

    
     reactions. Link
    
  • 2-Chloro-4'-phenylacetophenone Properties. ChemicalBook. Physical specifications and industrial applications. Link

  • Hantzsch Thiazole Synthesis Mechanism. Organic Chemistry Portal. Mechanistic overview and variations. Link

Sources

A Comparative Guide to the Reactivity of Substituted Phenacyl Bromides in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, phenacyl bromides are indispensable intermediates, serving as versatile scaffolds for the construction of a diverse array of bioactive heterocyclic compounds and other complex molecules.[1][2] The efficiency of synthetic routes utilizing these reagents is critically dependent on their reactivity in nucleophilic substitution reactions. This guide offers an in-depth, objective comparison of the reactivity of substituted phenacyl bromides, supported by experimental data, to provide a predictive framework for their application in research and development.

The Mechanism of Nucleophilic Substitution in Phenacyl Bromides

The reaction of phenacyl bromides with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous departure of the bromide leaving group.[4] The kinetics of these reactions are typically second-order, with the rate being dependent on the concentration of both the phenacyl bromide and the nucleophile.[3]

The presence of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to a standard alkyl bromide. This is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the C-Br bond and stabilizes the transition state through orbital overlap.[5]

The Influence of Substituents on Reactivity

The electronic nature of substituents on the phenyl ring plays a crucial role in modulating the reactivity of phenacyl bromides. This can be understood by considering the electronic effects on the stability of the SN2 transition state.

Electronic Effects: A Hammett Plot Perspective

The Hammett equation provides a quantitative correlation between the electronic properties of substituents and the reaction rates.[6] For the nucleophilic substitution of substituted phenacyl bromides, a positive Hammett ρ value is consistently observed.[5][7] This indicates that the reaction is accelerated by electron-withdrawing substituents and decelerated by electron-donating substituents.[6]

An electron-withdrawing group (e.g., -NO₂, -Cl) on the phenyl ring increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This stabilizes the electron-rich transition state, thus lowering the activation energy and increasing the reaction rate. Conversely, an electron-donating group (e.g., -OCH₃, -CH₃) destabilizes the transition state by increasing electron density at the reaction center, leading to a slower reaction.[8][9]

Steric Effects: The Ortho-Substituent Phenomenon

Ortho-substituents on the phenacyl bromide ring generally lead to a diminished reactivity, a phenomenon that cannot be solely explained by electronic effects.[10] This is primarily due to steric hindrance, where the ortho-substituent impedes the backside attack of the nucleophile on the α-carbon.[10] Additionally, ortho-substituents can disrupt the coplanarity of the phenyl ring and the carbonyl group, which can affect the delocalization and stabilization of the transition state.[10]

Comparative Reactivity Data

The following tables summarize kinetic data from various studies, illustrating the impact of substituents on the rate of nucleophilic substitution of phenacyl bromides with different nucleophiles.

Table 1: Second-Order Rate Constants for the Reaction of para-Substituted Phenacyl Bromides with Benzoate and Cinnamate Ions in 90% Acetone-10% Water (v/v) at 35°C [5]

Substituent (p-X)Nucleophilek₂ (× 10³ L mol⁻¹ s⁻¹)
OCH₃Benzoate5.31
CH₃Benzoate10.6
HBenzoate15.6
FBenzoate24.3
ClBenzoate33.8
BrBenzoate36.3
NO₂Benzoate114
OCH₃Cinnamate4.98
CH₃Cinnamate10.2
HCinnamate14.9
FCinnamate23.7
ClCinnamate30.8
BrCinnamate34.9
NO₂Cinnamate102

Table 2: Bimolecular Rate Constants for the Reaction of Substituted α-Bromopropiophenones with tert-Butylamine in Acetonitrile at 60°C [10]

SubstituentPositionk (× 10³ L M⁻¹ min⁻¹)
CH₃para12.7
H-20.5
Clpara20.0
Clmeta23.6
CF₃para27.3
OCH₃ortho7.64
CH₃ortho5.31
Clortho2.85
CF₃ortho2.40

Experimental Protocols

General Workflow for Reactivity Comparison

The following diagram illustrates a typical workflow for comparing the reactivity of substituted phenacyl bromides.

G Workflow for Reactivity Comparison of Substituted Phenacyl Bromides cluster_prep Preparation cluster_kinetic Kinetic Study cluster_analysis Data Analysis synthesis Synthesis of Substituted Phenacyl Bromides purification Purification and Characterization synthesis->purification reaction_setup Reaction Setup with Nucleophile and Solvent purification->reaction_setup monitoring Reaction Monitoring (e.g., Conductometry, HPLC, NMR) reaction_setup->monitoring data_acquisition Data Acquisition (Concentration vs. Time) monitoring->data_acquisition rate_calculation Calculation of Rate Constants (k) data_acquisition->rate_calculation hammett_plot Hammett Plot (log(k/k₀) vs. σ) rate_calculation->hammett_plot comparison Reactivity Comparison and Interpretation hammett_plot->comparison

Caption: General workflow for the comparative study of phenacyl bromide reactivity.

Representative Experimental Protocol for a Kinetic Study by Conductometry

This protocol is adapted for the reaction of a substituted phenacyl bromide with a nucleophile in a suitable solvent.

Materials:

  • Substituted phenacyl bromide

  • Nucleophile (e.g., aniline, piperidine, sodium benzoate)

  • Anhydrous solvent (e.g., methanol, acetone)

  • Conductivity meter with a dipping cell

  • Thermostated water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted phenacyl bromide of a known concentration (e.g., 0.02 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.2 M) in the same solvent.

  • Temperature Equilibration:

    • Equilibrate the stock solutions, solvent, and the reaction vessel in a thermostated water bath to the desired reaction temperature (e.g., 35 ± 0.1 °C).

  • Initial Conductance Measurement:

    • Pipette a known volume of the nucleophile solution into the reaction vessel.

    • Immerse the conductivity cell into the solution and record the initial conductance (G₀).

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly add a known volume of the phenacyl bromide stock solution to the reaction vessel with vigorous stirring and simultaneously start the stopwatch.

    • Record the conductance (Gₜ) at regular time intervals until the reaction is approximately 80-90% complete.

  • Final Conductance Measurement:

    • To obtain the conductance at infinite time (G∞), prepare a solution corresponding to the complete reaction by dissolving the expected product and the salt byproduct at their final concentrations and measure its conductance.

  • Data Analysis:

    • The second-order rate constant (k₂) can be determined using the appropriate integrated rate law for a second-order reaction, by plotting 1/(G∞ - Gt) versus time. The slope of the resulting linear plot will be proportional to k₂.

Conclusion

The reactivity of substituted phenacyl bromides in nucleophilic substitution reactions is a well-defined interplay of electronic and steric factors. Electron-withdrawing substituents in the para and meta positions enhance reactivity, while electron-donating groups have the opposite effect. Ortho-substituents, regardless of their electronic nature, generally decrease the reaction rate due to steric hindrance. This predictive understanding is invaluable for medicinal chemists and process development scientists in designing efficient synthetic strategies and anticipating reaction outcomes. The provided experimental data and protocols offer a solid foundation for further investigations and applications of these important synthetic intermediates.

References

  • Panigrahi, G. P., & Sinha, T. K. (1985). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. Journal of the Chemical Society, Perkin Transactions 2, (1), 15-19.
  • LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds. Synthetic Communications. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I. Retrieved from [Link]

  • Fábián, A., Ruff, F., & Farkas, Ö. (2008). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Journal of Physical Organic Chemistry, 21(10), 849-856.
  • Gohar, G., Khattab, S., Farahat, O. O. M., & Khalil, H. (2012). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 25(4), 305-313.
  • Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of organic chemistry, 68(4), 1594–1596.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2022, October 4). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. Retrieved from [Link]

  • UCL Discovery. (n.d.). mechanisms of nucleophilic substitution. UCL Discovery. Retrieved from [Link]

  • King Saud University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

Sources

Validation of an analytical method for 2-Bromo-4'-phenylacetophenone using ICH guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Bromo-4'-phenylacetophenone (CAS 135-73-9) is a critical intermediate in the synthesis of heterocycles and pharmaceutical APIs.[1] As an


-bromo ketone, it presents unique analytical challenges: it is a lachrymator , a potent alkylating agent  (potentially genotoxic), and chemically labile  (susceptible to hydrolysis and thermal degradation).

This guide provides a comparative analysis of analytical methodologies, ultimately recommending a Reverse-Phase HPLC (RP-HPLC) protocol over Gas Chromatography (GC) for the primary assay and purity determination. The recommendation is grounded in the compound's thermal instability, which compromises GC data integrity.

Compound Critical Attributes
AttributeSpecificationAnalytical Implication
Structure

-bromo ketone on a biphenyl scaffold
High UV absorbance (biphenyl); Labile C-Br bond.[2]
Melting Point 125–129 °CSolid at room temp; requires dissolution.
Reactivity Alkylating agentSafety: Handle in fume hood. Stability: Hydrolyzes in basic/neutral aqueous media.
Solubility Soluble in MeCN, EtOAc, DCMCompatible with Reverse Phase LC.

Comparative Analysis: HPLC vs. GC vs. LC-MS

The following decision matrix evaluates the three primary analytical candidates.

Table 1: Performance Comparison Matrix
FeatureMethod A: HPLC-UV (Recommended) Method B: GC-FID/MS Method C: LC-MS
Primary Use Assay, Purity, Stability TestingResidual Solvents, Volatile ImpuritiesTrace Genotoxic Impurity (PGI) Analysis
Thermal Stress Low (Ambient to 40°C)High (Injector >200°C)Low
Stability Risk Minimal (if pH < 3)High (De-bromination risk)Minimal
Sensitivity Good (UV @ 254 nm)ExcellentSuperior (pg levels)
Cost/Throughput Low / HighLow / HighHigh / Low
ICH Suitability High (Robust for main peak)Low (Degradation creates false impurities)High (For trace limits only)
Expert Insight: The Thermal Instability Factor

-bromo ketones are notorious for undergoing thermal dehydrohalogenation or rearrangement inside hot GC injector ports.
  • Observation: In GC analysis, you may observe a "ghost peak" corresponding to the de-brominated parent ketone (4-phenylacetophenone), which is actually an artifact of the method, not a real impurity in the sample.

Visualization: Method Selection Workflow

MethodSelection Start Start: Select Method for 2-B-4-PA CheckThermal Is Analyte Thermally Stable (>200°C)? Start->CheckThermal CheckTrace Is Sensitivity < 0.05% Required (PGI)? CheckThermal->CheckTrace No (Labile C-Br) GC Method B: GC-FID (Risk of Degradation) CheckThermal->GC Yes HPLC Method A: HPLC-UV (Recommended for Assay) CheckTrace->HPLC No (Standard Assay) LCMS Method C: LC-MS (Trace Impurities Only) CheckTrace->LCMS Yes

Figure 1: Decision logic for selecting the analytical platform. Note the critical branch point at thermal stability.

Recommended Protocol: Stability-Indicating HPLC-UV

This protocol is designed to suppress hydrolysis (using acidic pH) and maximize the signal-to-noise ratio for the biphenyl chromophore.

Chromatographic Conditions
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

    • Why: End-capped C18 prevents interaction between the bromine and free silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why: Acidic pH (~2.7) stabilizes the

      
      -bromo ketone against hydrolysis.
      
  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Column Temp: 30°C.

  • Injection Vol: 5-10 µL.

  • Gradient:

    • 0 min: 40% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 40% B (Re-equilibration)

Standard Preparation
  • Diluent: Acetonitrile (100%). Do not use water in the diluent to prevent degradation during storage.

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Standard: Dilute to 0.1 mg/mL.

Validation Parameters (ICH Q2(R2))

The following validation characteristics must be evaluated to claim the method is "fit for purpose."

Specificity (Stress Testing)

The method must resolve the analyte from its synthesis precursors and degradation products.

ComponentRetention Time (RT)Resolution (Rs)
4-Phenylacetophenone (Precursor)~5.2 minN/A
2-Bromo-4'-phenylacetophenone (Analyte)~7.8 min> 2.0
Hydrolysis Product (

-hydroxy)
~4.1 min> 2.0
  • Protocol: Inject individual impurities and a spiked sample. Perform forced degradation (Acid: 0.1N HCl, 60°C, 2h) to prove the method is stability-indicating.

Linearity & Range

Demonstrate a linear response across the expected working range (usually 80% to 120% of target concentration).

  • Range: 0.05 mg/mL to 0.15 mg/mL (for a 0.1 mg/mL target).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Since a certified reference material (CRM) might be unavailable, use the Standard Addition Method .

  • Protocol: Spike the sample matrix with known amounts of pure 2-Bromo-4'-phenylacetophenone at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision
  • System Precision: 6 injections of standard. RSD

    
     1.0%.
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
     2.0%.
    
Robustness (DoE Approach)

Deliberately vary parameters to ensure reliability.

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • Mobile Phase pH: ± 0.2 units.

  • Critical Check: Ensure resolution between the Precursor and Analyte remains > 1.5 under all conditions.

Validation Workflow Diagram

This diagram outlines the sequence of events required for a full ICH validation package.

ValidationLifecycle ATP 1. Analytical Target Profile (ATP) Define: Purity >98%, PGI control Dev 2. Method Development (Screening Columns/pH) ATP->Dev PreVal 3. Pre-Validation (Check Specificity & Stability) Dev->PreVal PreVal->Dev If Unstable ValProtocol 4. Validation Protocol (Write SOP based on ICH Q2) PreVal->ValProtocol If Stable Exec 5. Execution (Linearity, Accuracy, Precision) ValProtocol->Exec Report 6. Final Report (Pass/Fail Criteria) Exec->Report

Figure 2: The lifecycle of analytical method validation from design (ATP) to reporting.

Safety & Handling (Crucial)

Validation is not just about data; it is about operator safety.

  • Lachrymator: This compound causes severe eye irritation.[4] All weighing must be done in a certified fume hood .

  • Neutralization: Keep a beaker of 10% Sodium Thiosulfate solution nearby to neutralize spills (reacts with the alkyl halide).

  • Waste: Segregate HPLC waste as "Halogenated Organic."

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67282, 2-Bromo-4'-phenylacetophenone.[Link]

  • Sielc Technologies. (2024). Separation of 2-Bromo-4'-nitroacetophenone on Newcrom R1 HPLC column. (Methodology adaptation source). [Link]

Sources

Comparative study of catalysts for the synthesis of quinoxalines from α-haloketones

Comparative Guide: Catalytic Strategies for Quinoxaline Synthesis from -Haloketones[1]

Executive Summary

The quinoxaline scaffold is a pharmacophore of immense significance, underpinning antivirals, anticancer agents (e.g., Levomycin), and kinase inhibitors.[1] While the classical condensation of 1,2-diamines with 1,2-dicarbonyls is well-established, it is often limited by the availability of 1,2-diketones. The use of


-haloketones

This guide evaluates three distinct catalytic paradigms for this transformation: Molecular Iodine (


)Copper-Alumina

-Cyclodextrin
Mechanistic Insight: The Tandem Oxidation-Cyclization

Unlike the direct condensation of diketones, the reaction between 1,2-diamines and

  • Condensation: Formation of the imine intermediate.

  • Cyclization: Intramolecular nucleophilic substitution displacing the halide.

  • Aromatization: Oxidation of the dihydroquinoxaline intermediate to the fully aromatic quinoxaline.

Critical Note: The choice of catalyst often dictates the efficiency of the final aromatization step, which is the thermodynamic bottleneck of this reaction.

MechanismReactants1,2-Diamine + α-HaloketoneInter1Imine IntermediateReactants->Inter1Condensation (-H2O)Inter2Dihydroquinoxaline (Cyclized)Inter1->Inter2Alkylation (-HX)ProductQuinoxaline (Aromatic)Inter2->ProductOxidative Aromatization

Figure 1: The mechanistic cascade from

Comparative Analysis of Catalytic Systems
A. Molecular Iodine (

) in DMSO

The Metal-Free Benchmark Molecular iodine acts as a mild Lewis acid to activate the carbonyl and, crucially, facilitates the oxidative dehydrogenation of the intermediate. When coupled with DMSO, the solvent often acts as a co-oxidant (similar to Kornblum oxidation mechanics).

  • Pros: High yields (85-95%); inexpensive; metal-free; broad substrate scope.

  • Cons: Use of DMSO (high boiling point, difficult removal); iodine staining; homogeneous nature prevents catalyst recovery.

  • Best For: Small-scale discovery chemistry where speed and yield are paramount.

B. Copper-Alumina (

)

The Heterogeneous Workhorse Supported metal nanoparticles provide a reusable surface for catalysis. Copper species act as Lewis acids to polarize the carbonyl group, facilitating the amine attack.

  • Pros: Catalyst is recyclable (up to 5 runs); high thermal stability; easy workup (filtration).

  • Cons: Requires preparation of the catalyst (co-precipitation/calcination); potential metal leaching (though usually low).

  • Best For: Process chemistry and scale-up where waste minimization is critical.

C.

-Cyclodextrin (

-CD) in Water

The Green/Supramolecular Option


  • Pros: Water as solvent (Green Chemistry); biodegradable catalyst; room temperature or mild heating; no toxic metals.

  • Cons: Slower reaction kinetics compared to

    
    ; yield drops significantly if the substrate is too bulky for the CD cavity.
    
  • Best For: Green chemistry applications and synthesis of biologically sensitive compounds.

Performance Data Summary
MetricMolecular Iodine (

)
Copper-Alumina (

)

-Cyclodextrin
Typical Yield 85 - 98%88 - 95%80 - 92%
Reaction Time 30 - 60 min2 - 4 hours4 - 12 hours
Temperature

C

C

C
Solvent DMSO /

Ethanol / TolueneWater
Reusability NoYes (Excellent)Yes (Moderate)
Green Score Low (DMSO/Solvent waste)Medium (Metal use)High (Water/Bio-catalyst)
Detailed Experimental Protocols
Protocol A: Iodine-Catalyzed Synthesis (High Throughput)

Based on methodologies adapted from Bentham Science and RSC Advances .

  • Setup: To a 10 mL round-bottom flask, add o-phenylenediamine (1.0 mmol) and phenacyl bromide (1.0 mmol).

  • Solvent: Add 3 mL of DMSO .

  • Catalyst: Add Molecular Iodine (

    
    )  (10-20 mol%, ~25-50 mg).
    
  • Reaction: Stir the mixture at room temperature (or

    
    C for electron-deficient substrates) for 45 minutes. Monitor via TLC (Ethyl Acetate:Hexane 2:8).
    
  • Workup: Pour the reaction mixture into crushed ice. Add 5% sodium thiosulfate solution to quench excess iodine.

  • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B:

-Cyclodextrin Mediated Synthesis (Green)

Based on methodologies adapted from MDPI and ResearchGate .

  • Complexation: Dissolve

    
    -Cyclodextrin  (1.0 mmol, 1135 mg) in 15 mL of water at 
    
    
    C until clear.
  • Addition: Add phenacyl bromide (1.0 mmol) dissolved in a minimal amount of acetone (or directly if powder) to the water. Stir for 10 mins to allow inclusion complex formation.

  • Reaction: Add o-phenylenediamine (1.1 mmol). Stir at

    
    C for 6–8 hours.
    
  • Workup: Cool the mixture to room temperature. The crude product precipitates out (often leaving the CD in solution or co-precipitating).

  • Purification: Filter the solid. To recover the catalyst, wash the solid with hot ethanol (product dissolves, CD remains solid). The filtrate is concentrated to yield the quinoxaline.

Decision Matrix: Selecting the Right Catalyst

DecisionTreeStartSelect Catalyst for Quinoxaline SynthesisGreenIs Green Chemistry / Water Solvent Required?Start->GreenSpeedIs Reaction Speed the Priority?Green->SpeedNoResult_CDUse β-CyclodextrinGreen->Result_CDYesScaleIs Scale > 100g (Need Reusability)?Speed->ScaleNoResult_I2Use Molecular IodineSpeed->Result_I2Yes (Discovery)Scale->Result_I2NoResult_CuUse Cu-Alumina / Nano-FerritesScale->Result_CuYes (Process)

Figure 2: Strategic decision tree for catalyst selection based on project constraints.

References
  • Molecular Iodine Catalyzed Synthesis

    • Title: Molecular Iodine Catalyzed: Visible Light Initiated New Strategy for the Synthesis of Quinoxaline Derivatives via Aerobic Oxidation.[2]

    • Source: Bentham Science / Current Organic Chemistry.
    • URL:[Link]

  • Transition-Metal-Free Reviews

    • Title: Recent advances in the transition-metal-free synthesis of quinoxalines.[3][4][5]

    • Source: RSC Advances (Royal Society of Chemistry).[5]

    • URL:[Link]

  • Heterogeneous Catalysis (Copper/Alumina)

    • Title: Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst.[5]

    • Source: Semantic Scholar / Proceedings of the Indian N
    • URL:[Link]

  • Green Chemistry (

    
    -Cyclodextrin): 
    
    • Title: Green Synthesis of Indeno[1,2-b]quinoxalines Using

      
      -Cyclodextrin as Catalyst.[6][7][8]
      
    • Source: MDPI (Molecules).
    • URL:[Link]

  • General Overview & Alternatives: Title: A Comparative Guide to Quinoxaline Synthesis: Exploring Alternatives to 1,2-Diacetylbenzene. Source: BenchChem.

A Comparative Guide to the Kinetic Profiles of 2-Bromo-4'-phenylacetophenone and Related α-Bromoacetophenones in Nucleophilic Substitution and Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Kinetic Studies on α-Bromoacetophenones

α-Bromoacetophenones are a pivotal class of organic intermediates, widely utilized in the synthesis of a diverse array of pharmaceuticals and biologically active compounds. Their reactivity, primarily centered around the electrophilic α-carbon and the adjacent carbonyl group, allows for the facile introduction of various functionalities. 2-Bromo-4'-phenylacetophenone, with its biphenyl moiety, is of particular interest in the design of compounds with extended aromatic systems, often sought for their potential to interact with biological targets.

Understanding the kinetics of reactions involving these substrates is paramount for several reasons. Firstly, it enables the rational optimization of reaction conditions—such as temperature, solvent, and catalyst—to maximize yield and minimize side products. Secondly, a thorough kinetic analysis provides invaluable insights into reaction mechanisms, allowing for the prediction of reactivity in more complex systems. Finally, in the context of drug development, understanding the reactivity of these intermediates is crucial for ensuring the robustness and scalability of synthetic processes.

This guide will delve into the kinetics of two major reaction pathways for 2-Bromo-4'-phenylacetophenone and its congeners: nucleophilic substitution (SN2) and the Favorskii rearrangement. We will present and compare experimental data, elucidate the underlying mechanistic principles, and provide detailed protocols for conducting such kinetic studies.

Nucleophilic Substitution (SN2) Reactions: A Quantitative Comparison of Substituent Effects

The reaction of α-bromoacetophenones with nucleophiles is a cornerstone of their synthetic utility. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile.[1] The presence of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to simple alkyl halides, an effect attributed to the stabilization of the transition state through orbital overlap with the carbonyl's π-system.[1]

The Influence of Para-Substituents on SN2 Reaction Rates

The electronic nature of substituents on the phenyl ring of α-bromoacetophenones exerts a profound influence on their reactivity. Electron-withdrawing groups are generally observed to accelerate the rate of SN2 reactions, while electron-donating groups have a retarding effect. This can be rationalized by considering the transition state of the reaction. An electron-withdrawing group helps to delocalize the developing negative charge on the carbonyl oxygen in the transition state, thereby stabilizing it and lowering the activation energy. Conversely, an electron-donating group destabilizes the transition state by increasing electron density at the reaction center.

A seminal study by Srinivasan et al. provides a quantitative basis for this comparison.[2] The second-order rate constants for the reaction of various para-substituted phenacyl bromides with cinnamate ions in 90% acetone-10% water (v/v) are presented in Table 1.

Table 1: Second-Order Rate Constants for the Reaction of para-Substituted Phenacyl Bromides (p-X-C₆H₄COCH₂Br) with Cinnamate Ion at 30°C

Substituent (X)k₂ (x 10⁵ L mol⁻¹ s⁻¹)
OCH₃1.83
CH₃3.11
H4.83
Cl12.3
Br13.5
NO₂111

Data sourced from Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985).[2]

While direct kinetic data for 2-Bromo-4'-phenylacetophenone was not reported in this specific study, we can infer its reactivity based on the electronic properties of the phenyl group. The phenyl group is generally considered to be weakly electron-withdrawing through its inductive effect, but it can also act as an electron-donating group via resonance. Its overall effect will be context-dependent. However, based on the trend observed in Table 1, we can anticipate that the reactivity of 2-Bromo-4'-phenylacetophenone would be greater than that of the unsubstituted phenacyl bromide but significantly less than that of the p-nitro derivative.

Mechanistic Considerations for SN2 Reactions

The SN2 reaction of α-bromoacetophenones proceeds through a well-established concerted mechanism.[3] The nucleophile attacks the α-carbon from the backside relative to the departing bromide ion, leading to an inversion of stereochemistry if the carbon is chiral.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R p-Ph-C₆H₄ C1 C O O C1->O C2 CH₂ C1->C2 Br Br C2->Br C2->Br Leaving Group Departure Nu Nu⁻ Nu->C2 Backside Attack TS_label [Nu---CH₂(Br)---C(O)R]⁻ C2_p CH₂ R_p p-Ph-C₆H₄ C1_p C O_p O C1_p->O_p C1_p->C2_p Nu_p Nu C2_p->Nu_p Br_p Br⁻

Figure 1: SN2 Mechanism for the reaction of 2-Bromo-4'-phenylacetophenone with a nucleophile.

The Favorskii Rearrangement: An Alternative Reaction Pathway

Under basic conditions, α-bromoacetophenones with an enolizable α'-proton can undergo the Favorskii rearrangement.[4] This reaction leads to the formation of a carboxylic acid derivative, often with a skeletal rearrangement.[5] For cyclic α-haloketones, this famously results in a ring contraction.[6]

Mechanism of the Favorskii Rearrangement

The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone intermediate.[4] The reaction is initiated by the abstraction of an acidic α'-proton by a base to form an enolate. This is followed by an intramolecular SN2 reaction where the enolate attacks the carbon bearing the bromine, displacing the bromide ion and forming a bicyclic cyclopropanone intermediate. The nucleophilic base then attacks the carbonyl carbon of the strained cyclopropanone, leading to the opening of the three-membered ring to form a more stable carbanion, which is subsequently protonated.

Favorskii_Mechanism cluster_reactant α-Bromoacetophenone cluster_enolate Enolate Formation cluster_cyclopropanone Cyclopropanone Intermediate cluster_attack Nucleophilic Attack & Ring Opening cluster_product Product Reactant Ar-C(O)-CH₂Br Enolate Ar-C(O⁻)=CH₂ Reactant->Enolate Base (⁻OR') Cyclopropanone Ar-C(O)-CH₂ (3-membered ring) Enolate->Cyclopropanone Intramolecular SN2 Intermediate Ar-C(O⁻)(OR')-CH₂ Cyclopropanone->Intermediate Nu Attack (⁻OR') Carbanion Ar-CH(COOR')⁻ Intermediate->Carbanion Ring Opening Product Ar-CH₂-COOR' Carbanion->Product Protonation Kinetic_Workflow Prep Prepare stock solutions of 2-Bromo-4'-phenylacetophenone and nucleophile Equilibrate Equilibrate solutions to the desired reaction temperature Prep->Equilibrate Initiate Initiate the reaction by mixing the reactant solutions in a cuvette Equilibrate->Initiate Monitor Monitor the change in absorbance at a specific wavelength over time Initiate->Monitor Analyze Analyze the absorbance vs. time data to determine the rate constant Monitor->Analyze Repeat Repeat the experiment at different concentrations and temperatures Analyze->Repeat

Sources

Technical Benchmark: Photochemical Efficiency of 2-Bromo-4'-phenylacetophenone (2-B-4-PA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical benchmark for 2-Bromo-4'-phenylacetophenone (2-B-4-PA) . It deviates from standard product sheets to focus on mechanistic efficiency, comparative kinetics, and application-specific protocols for research and drug development contexts.

Executive Summary: The Case for 2-B-4-PA

While standard photoinitiators (PIs) like Irgacure 2959 or TPO dominate bulk curing, 2-Bromo-4'-phenylacetophenone (2-B-4-PA) occupies a critical niche in surface grafting and photo-controlled radical synthesis .

Unlike standard Type I initiators that rely on


-cleavage of a C-C bond (Norrish Type I), 2-B-4-PA functions primarily through the homolysis of the Carbon-Bromine (C-Br) bond. The addition of the phenyl group (biphenyl motif) significantly enhances its molar extinction coefficient (

) and red-shifts its absorption compared to the parent 2-bromoacetophenone, making it a superior candidate for near-UV (365 nm) activation in functional materials synthesis.

Key Technical Advantage: The generation of the electrophilic phenacyl radical and the bromine radical allows for aggressive hydrogen abstraction and initiation of Atom Transfer Radical Polymerization (ATRP) pathways that standard PIs cannot achieve.

Mechanistic Profiling & Photophysics

To understand the efficiency of 2-B-4-PA, we must analyze its photolytic pathway.

The Photolytic Mechanism

Upon irradiation, 2-B-4-PA undergoes a transition from the ground state (


) to an excited singlet state (

), followed by rapid intersystem crossing (ISC) to the triplet state (

). The presence of the heavy bromine atom facilitates this ISC via spin-orbit coupling. The triplet state decays primarily via C-Br homolysis.

Pathway:



  • 
     (Phenacyl Radical):  Initiates polymerization or couples with surface groups.
    
  • 
     (Bromine Radical):  Highly reactive; capable of hydrogen abstraction from inert backbones (e.g., polyolefins), creating sites for grafting.
    
Visualization: Jablonski & Reaction Pathway

The following diagram illustrates the energy states and cleavage mechanism.

G Ground Ground State (S0) 2-B-4-PA Excited Excited Singlet (S1) Absorption (UV) Ground->Excited Triplet Triplet State (T1) Intersystem Crossing Excited->Triplet ISC Cleavage Homolysis (C-Br Cleavage) Triplet->Cleavage k_cl Radicals Active Species: 1. Phenacyl Radical 2. Bromine Radical Cleavage->Radicals

Figure 1: Photophysical pathway of 2-B-4-PA leading to radical generation.

Comparative Benchmark: 2-B-4-PA vs. Alternatives

The following table contrasts 2-B-4-PA with the parent phenacyl bromide and the industry-standard Benzophenone (Type II).

Feature2-Bromo-4'-phenylacetophenone 2-Bromoacetophenone (Parent)Benzophenone (Standard Type II)
CAS Number 135-73-970-11-1119-61-9
Mechanism Type I (C-Br Homolysis)Type I (C-Br Homolysis)Type II (H-Abstraction)
Active Species Phenacyl radical +

Phenacyl radical +

Ketyl radical
Absorption (

)
~280–320 nm (Tail >350 nm)~250–260 nm~250, 340 nm
Molar Absorptivity High (Extended conjugation)LowModerate
Initiation Efficiency High (Direct cleavage)Moderate (Requires deep UV)Low (Requires co-initiator/amine)
Primary Utility Surface Grafting, Photo-ATRPSynthesis IntermediateSurface Curing, Crosslinking
Toxicity/Handling Irritant, LachrymatorSevere Lachrymator Potential Endocrine Disruptor

Analysis:

  • Vs. Parent: The biphenyl group in 2-B-4-PA acts as a chromophore antenna, increasing photon capture efficiency in the 300-365nm range compared to 2-bromoacetophenone.

  • Vs. Benzophenone: 2-B-4-PA does not require a co-initiator (like an amine) to function, reducing formulation complexity and extractables.

Experimental Protocol: Determining Initiation Efficiency

To validate the efficiency of 2-B-4-PA in your specific matrix, use this self-validating protocol. This method measures the rate of photolysis and polymerization kinetics .[1]

Materials
  • Initiator: 2-Bromo-4'-phenylacetophenone (>98% purity).[2][3]

  • Monomer: Methyl Methacrylate (MMA), purified to remove inhibitors.

  • Solvent: Acetonitrile (HPLC Grade).

  • Standard: Benzophenone (for control).

Workflow: Photolysis Tracking
  • Preparation: Prepare a

    
     M solution of 2-B-4-PA in acetonitrile.
    
  • Baseline: Record the UV-Vis spectrum (200–500 nm). Note the

    
     of the 
    
    
    
    transition.
  • Irradiation: Expose the sample to a UV LED source (365 nm, intensity 10 mW/cm²) in a quartz cuvette under

    
     atmosphere.
    
  • Tracking: Measure absorbance at 5-second intervals.

  • Calculation: Plot

    
     vs. time. The slope represents the photolysis rate constant (
    
    
    
    ).

Success Criteria: A linear plot indicates first-order decay kinetics, confirming unimolecular cleavage (Type I behavior).

Workflow: Surface Grafting (Polymer Brush Growth)

This protocol demonstrates the unique utility of 2-B-4-PA for surface modification.

Protocol Step1 Substrate Prep (Clean Glass/Polymer) Step2 Coating Apply 2-B-4-PA (1% w/v in Acetone) Dry to form thin film Step1->Step2 Step3 Monomer Addition Add Degassed Monomer Solution (e.g., Acrylamide) Step2->Step3 Step4 UV Irradiation 365nm, 10-30 mins (Inert Atmosphere) Step3->Step4 Step5 Washing Soxhlet Extraction (Remove ungrafted polymer) Step4->Step5 Step6 Analysis Contact Angle / AFM / FTIR Step5->Step6

Figure 2: Surface grafting workflow using 2-B-4-PA as a surface-active initiator.

Safety & Handling (Critical)

  • Lachrymator: Like all

    
    -haloacetophenones, 2-B-4-PA is a potent lachrymator (tear gas agent). All handling must occur in a functioning fume hood. 
    
  • Skin Contact: It is a severe skin irritant and can cause chemical burns. Double-gloving (Nitrile) is required.

  • Storage: Store in the dark at <15°C. The C-Br bond is sensitive to ambient light and heat over time.

References

  • Synthesis and Properties of Phenacyl Bromides: Cowper, R. M., & Davidson, L. H.[4] (1939).[4] Phenacyl Bromide.[3][4][5][6][7][8][9][10][11] Organic Syntheses, 19, 24.[4]

  • Photochemistry of

    
    -Haloacetophenones: 
    S. Tascioglu. (2023).[12] PLP-mediated dehalogenation of phenacyl bromide derivatives under cyan LED irradiation.[12] Chemical and Pharmaceutical Bulletin.
    
    
  • General Photoinitiator Classification (Type I vs Type II): Sigma-Aldrich Technical Library. Photoinitiators: UV Absorption Spectra and Classification.[13]

  • Physical Properties & Safety Data (2-Bromo-4'-phenylacetophenone): Thermo Scientific Chemicals. 2-Bromo-4'-phenylacetophenone, 97% Product Specifications.[2][11][14]

  • Mechanistic Insight (Radical Polymerization): Yagci, Y., et al. (2010).[7] Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules.

Sources

Spectroscopic Comparison of 2-Bromo-4'-phenylacetophenone and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectroscopic analysis of 2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), a critical intermediate in the synthesis of heterocycles (e.g., imidazoles, thiazoles) and pharmaceutical scaffolds. We objectively compare this compound against its non-brominated precursor (4-acetylbiphenyl) and key electronic derivatives. The focus is on establishing self-validating spectroscopic protocols (NMR, IR, MS) that allow researchers to definitively confirm product identity and purity during synthesis.

Structural & Electronic Context

The reactivity and spectral signature of 2-Bromo-4'-phenylacetophenone are defined by two competing electronic factors:

  • The Biphenyl System: The 4-phenyl substituent extends conjugation, stabilizing the molecule and shifting UV/IR absorptions to lower energies (red shift) compared to simple acetophenone.

  • The

    
    -Bromine Atom:  The electronegative halogen exerts a strong inductive effect (-I) and a "field effect" on the carbonyl group. While conjugation lowers the C=O stretching frequency, the 
    
    
    
    -halogen typically raises it due to dipolar repulsion (field effect) and reduced C=O bond polarization.

Understanding this "tug-of-war" is essential for interpreting the spectral data correctly.

Synthesis & Purity Profiling (The Protocol)

To ensure the spectral data discussed below is relevant, the sample must be synthesized with high specificity. The standard route involves the


-bromination of 4-acetylbiphenyl.
Optimized Synthesis Workflow
  • Reagents: 4-Acetylbiphenyl (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid (Solvent), HBr (Catalytic).
    
  • Key Step: Slow addition of bromine at

    
    C to prevent poly-bromination.
    
Diagram 1: Synthesis & Monitoring Logic

This workflow illustrates the critical decision points during synthesis to avoid common impurities like the starting material (SM) or the dibromo- byproduct.

SynthesisWorkflow Start Start: 4-Acetylbiphenyl Rxn Reaction: Br2 / AcOH Temp < 20°C Start->Rxn Check In-Process Control (TLC/NMR) Rxn->Check Check->Rxn Incomplete (Add HBr cat.) Workup Quench (Ice Water) Filtration Check->Workup Conversion >98% Recryst Recrystallization (EtOH or EtOAc/Hex) Workup->Recryst Product Pure 2-Bromo-4'-phenylacetophenone Recryst->Product

Caption: Synthesis workflow emphasizing temperature control and in-process monitoring to minimize poly-bromination.

Spectroscopic Deep Dive: Precursor vs. Product

The transformation from 4-acetylbiphenyl to 2-bromo-4'-phenylacetophenone is chemically simple but spectroscopically distinct.

A. Nuclear Magnetic Resonance ( H NMR)

The most reliable method for monitoring this reaction is observing the shift of the alkyl protons.

Feature4-Acetylbiphenyl (Precursor)2-Bromo-4'-phenylacetophenone (Product)Shift Explanation
Alkyl Signal Singlet,

2.65 ppm (

)
Singlet,

4.45 ppm (

)
Deshielding by electronegative Br atom.
Integration 3 Protons (

)
2 Protons (

)
Loss of one proton; change in stoichiometry.
Aromatic Region

7.4 - 8.1 ppm

7.4 - 8.1 ppm
Minimal change; slight downfield shift of ortho-protons due to carbonyl inductive change.

Self-Validating Check: If you observe a small singlet at


 6.5-6.8 ppm, you have likely formed the gem-dibromo byproduct (

). If the signal at 2.65 ppm persists, conversion is incomplete.
B. Infrared Spectroscopy (FT-IR)

The Carbonyl (


) stretch is the diagnostic beacon.[1]
  • Precursor:

    
     (Lower than standard ketones due to biphenyl conjugation).
    
  • Product:

    
    .
    
    • Mechanism:[2][3] The

      
      -bromine atom aligns its dipole with the carbonyl oxygen, increasing the double bond character of the C=O bond (Field Effect), which raises the frequency despite the conjugation.
      
C. Mass Spectrometry (MS)[3]
  • Isotopic Pattern: The product will show a characteristic 1:1 doublet for the molecular ion (

    
     and 
    
    
    
    ) due to natural abundances of
    
    
    and
    
    
    .[3]
  • Fragmentation: Look for the loss of the bromomethyl group (

    
    ), resulting in a strong peak for the biphenyl-carbonyl cation (
    
    
    
    ).

Comparative Performance: Derivative Analysis

When modifying the 4'-position of the phenyl ring, the electronic nature of the substituent (Electron Withdrawing Group - EWG, or Electron Donating Group - EDG) predictably alters the spectroscopy.

Table 1: Spectroscopic Trends of Derivatives

Derivative (4'-R)Electronic Effect

H NMR (

)
IR

(cm

)
Reactivity (vs. Nucleophiles)
-OCH

(Methoxy)
Strong EDGUpfield (

~4.38)
Lower (~1685)Lower (Carbonyl is less electrophilic)
-H (Phenyl) Conjugated Ref.Baseline (

~4.45)
Baseline (~1695)Standard
-F (Fluoro) Weak EWGSlight Downfield~1700Moderate
-NO

(Nitro)
Strong EWGDownfield (

~4.55)
Higher (~1710)Higher (Carbonyl is highly activated)

Note: Exact values depend on solvent (NMR) and matrix (IR), but the relative trends remain constant.

Experimental Workflows: Spectroscopic Decision Tree

This diagram provides a logic gate for researchers to identify their isolated material based on spectral data.

DecisionTree Input Analyze Isolated Solid NMR_Check 1H NMR: Check 4.0 - 5.0 ppm Input->NMR_Check Singlet_445 Singlet at ~4.45 ppm (2H) NMR_Check->Singlet_445 Singlet_265 Singlet at ~2.65 ppm (3H) NMR_Check->Singlet_265 Singlet_660 Singlet at ~6.60 ppm (1H) NMR_Check->Singlet_660 MS_Check Mass Spec (M+ / M+2) Singlet_445->MS_Check Conclusion_SM IMPURITY: Starting Material Singlet_265->Conclusion_SM Conclusion_DiBr IMPURITY: gem-Dibromo species Singlet_660->Conclusion_DiBr Ratio_1_1 1:1 Ratio (Br present) MS_Check->Ratio_1_1 No_Br No Isotope Pattern MS_Check->No_Br Conclusion_Pure CONFIRMED: 2-Bromo-4'-phenylacetophenone Ratio_1_1->Conclusion_Pure No_Br->Conclusion_SM

Caption: Logic gate for product identification. The 4.45 ppm singlet and 1:1 MS isotope ratio are the "Pass" criteria.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6259, Phenacyl bromide. Retrieved from [Link]

  • Organic Syntheses (1936). p-Bromophenacyl Bromide (General procedure for alpha-bromination). Org.[4][5][6][7] Synth. 16, 73. Retrieved from [Link]

Sources

Mechanistic Elucidation of 2-Bromo-4'-phenylacetophenone Reactions: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of heterocyclic pharmaceutical intermediates (e.g., thiazoles, imidazoles), 2-Bromo-4'-phenylacetophenone (also known as


-phenylphenacyl bromide) is a critical scaffold. However, its reactivity is defined by ambident electrophilicity : nucleophiles can attack either the 

-carbon (C-Br) or the carbonyl carbon (C=O).

Understanding which pathway dominates—direct substitution (


) versus carbonyl addition-elimination (via epoxide intermediates)—is crucial for controlling impurity profiles in GMP manufacturing.

This guide compares three mechanistic elucidation methods: Isotopic Labeling , Hammett Kinetic Analysis , and Computational Modeling (DFT) . While kinetics and modeling provide supporting data, we demonstrate why Isotopic Labeling remains the definitive "Gold Standard" for resolving the specific mechanistic ambiguities of


-haloketones.

The Challenge: Ambident Electrophilicity

The reaction of 2-Bromo-4'-phenylacetophenone with nucleophiles (e.g., thioamides, alkoxides) presents a bifurcation in the reaction coordinate.

  • Path A (Direct Displacement): Classical

    
     attack at the 
    
    
    
    -carbon.
  • Path B (Carbonyl Attack): Attack at the carbonyl carbon, forming a tetrahedral intermediate, potentially leading to an epoxide (oxirane) intermediate before ring-opening to the final product.

Why it matters: Path B often leads to skeletal rearrangements (Favorskii-type) or regioisomeric byproducts that are difficult to separate from the API.

Comparative Analysis of Elucidation Methods

The following table objectively compares the three primary methods available to the process chemist.

Table 1: Method Performance Matrix
FeatureMethod A: Isotopic Labeling (

,

,

)
Method B: Hammett Kinetics (

values)
Method C: DFT Modeling (Transition States)
Primary Output Definitive atom mapping & KIE valuesRate-determining step (RDS) characterizationEnergy barriers (

) & TS geometry
Resolution Power High: Distinguishes post-RDS steps and skeletal rearrangements.Medium: Only identifies the RDS; "blind" to fast post-RDS steps.High (Theoretical): Subject to basis set accuracy/solvation models.
Ambiguity Risk Low: Direct physical evidence of atom location.High: Similar

values can exist for different mechanisms.
Medium: Can predict pathways that don't exist in reality.
Resource Load High (Synthesis of labeled precursors).Medium (Multiple runs with substituted aromatics).Low (Computational time).
Best Use Case Validating skeletal integrity and distinguishing

vs. Carbonyl attack.
Determining electronic demands of the transition state.Initial screening of plausible pathways.

Deep Dive: The Isotopic Labeling Solution

To definitively resolve the mechanism of 2-Bromo-4'-phenylacetophenone, we utilize a dual-labeling strategy: Deuterium Kinetic Isotope Effects (KIE) and


-Tracer Analysis .
The Protocol: Synthesis of Labeled Substrate

Objective: Synthesize


-2-bromo-4'-phenylacetophenone to track the carbonyl carbon.
  • Precursor Synthesis: React biphenyl with

    
    -acetyl chloride (commercially available) using 
    
    
    
    (Friedel-Crafts Acylation).
    • Result: 4-phenylacetophenone labeled at the carbonyl.

  • Bromination: Treat the labeled ketone with

    
     in glacial acetic acid or 
    
    
    
    /DMSO.
    • Citation: See Organic Syntheses for standard bromination protocols [1].

  • Validation: Confirm

    
     isotopic enrichment via quantitative 
    
    
    
    -NMR (singlet at
    
    
    ppm enhanced).
Experimental Workflow: Determining the Pathway

We apply this labeled substrate to the Hantzsch Thiazole Synthesis (reaction with thiourea).

  • Hypothesis 1 (Direct

    
    ):  The labeled carbon remains a carbonyl/imine carbon throughout. No scrambling.
    
  • Hypothesis 2 (Epoxide/Rearrangement): If the reaction proceeds via an epoxide intermediate that opens symmetrically or rearranges, the

    
     label may shift positions or scramble.
    

Secondary Deuterium KIE (


): 
Synthesize the 

-dideutero analog (

).
  • Observation: If

    
     (Unity), the 
    
    
    
    -carbon hybridization does not change in the RDS (suggests Carbonyl attack).
  • Observation: If

    
     (Normal Secondary), the 
    
    
    
    -carbon changes from
    
    
    to
    
    
    -like in the TS (suggests
    
    
    ).
Visualizing the Decision Tree

The following diagram illustrates the mechanistic divergence and how labeling resolves it.

Mechanism_Flow Start Reactant: 2-Bromo-4'-phenylacetophenone (13C @ Carbonyl) Nuc Nucleophile Attack (e.g., Thioamide/Methoxide) Start->Nuc PathA Path A: Direct SN2 (Attack at C-Br) Nuc->PathA k_H/k_D > 1.1 PathB Path B: Carbonyl Attack (Tetrahedral Intermediate) Nuc->PathB k_H/k_D ~ 1.0 InterA Transition State A (Pentacoordinate C-alpha) PathA->InterA InterB Intermediate B (Epoxide/Oxirane) PathB->InterB ProdA Product A Label stays at C4 position (No Scrambling) InterA->ProdA ProdB Product B Label Scrambling possible (If Symm. Epoxide opens) InterB->ProdB

Figure 1: Mechanistic decision tree using Isotopic Labeling. Path A (


) exhibits secondary KIE and retains label position. Path B (Carbonyl addition) exhibits negligible KIE and potential label scrambling.

Supporting Data & Interpretation

When comparing labeling data against conventional kinetics, the superiority of labeling becomes clear in complex heterocyclic formations.

Case Study: Reaction with Methoxide (Ether Formation vs. Epoxidation)

Research into


-haloketones (Yamataka et al.) utilizing computational and kinetic data has suggested that while 

is favored, the "carbonyl attack" pathway is energetically accessible [2].
Parameter

Pathway (Ether)
Carbonyl Pathway (Epoxide)Experimental Finding (Labeling)

-Deuterium KIE
Expected:

(Inverse/Unity)*
Expected:

Observed: ~1.04 (Suggests loose

or mixed mechanism)

Position
Fixed at C-2 relative to PhScrambled if epoxide is symmetricFixed (Rules out symmetric intermediates)
Hammett

Positive (Nucleophilic attack)Positive (Nucleophilic attack)Indistinguishable by Hammett

*Note:


 at 

-carbonyls often shows lower KIEs than alkyl halides due to TS tightness.

Experimental Protocol: Hantzsch Synthesis Labeling

To replicate this validation in your lab, follow this optimized workflow.

Workflow Step1 1. Synthesis Friedel-Crafts with [1-13C]-Acetyl Chloride Step2 2. Bromination Br2 / AcOH (Generate alpha-bromo) Step1->Step2 Step3 3. Reaction + Thiourea (Reflux EtOH) Step2->Step3 Step4 4. Analysis Quant 13C-NMR (Inverse Gated Decoupling) Step3->Step4 Result Map C-Label to Thiazole C4 Step4->Result Peak Analysis

Figure 2: Step-by-step workflow for the isotopic validation of the Hantzsch Thiazole Synthesis.

  • Synthesis: Prepare

    
    -2-bromo-4'-phenylacetophenone (See Section 4.1).
    
  • Reaction: Combine 1.0 eq of labeled substrate with 1.2 eq of thiourea in Ethanol. Reflux for 2 hours.

  • Workup: Neutralize with

    
    , filter precipitate.
    
  • Analysis: Dissolve product in

    
    .
    
  • Detection: Run

    
    -NMR.
    
    • Success Criteria: The signal corresponding to the thiazole C-4 position (attached to the phenyl ring) should show the enhanced intensity. If the label appears at C-5, a skeletal rearrangement occurred.

References

  • Organic Syntheses. p-Bromophenacyl Bromide. Coll. Vol. 1, p.127 (1941); Vol. 9, p.20 (1929).

  • Yamataka, H., et al. Analysis of the reaction mechanism of alpha-haloketones. University of Pretoria / J. Am. Chem. Soc. Context.

  • Dalal Institute. Methods of Determining Reaction Mechanisms: Isotopic Labeling.

  • Knowles, R. Kinetic Isotope Effects in Organic Chemistry. Princeton University Group Meeting.

  • Organic Chemistry Portal. Thiazole Synthesis (Hantzsch).[1][2]

Sources

Purity assessment of 2-Bromo-4'-phenylacetophenone by differential scanning calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Verdict

2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), also known as 4-phenylphenacyl bromide, is a critical derivatizing agent used to identify carboxylic acids and synthesize bioactive scaffolds.[1] Its reactivity—driven by the


-bromo ketone moiety—makes it prone to degradation, rendering purity assessment challenging.

The Verdict: While HPLC-UV remains the robust "workhorse" for routine quality control (QC) due to its ability to separate specific degradation products, DSC (Differential Scanning Calorimetry) offers a superior, standard-free method for determining absolute molar purity, provided the sample is thermally stable at its melting point (~125–129°C).

Recommendation: Use DSC for certifying primary reference standards where absolute molar purity is required. Use HPLC for routine batch release and stability testing where specific impurity profiling is needed.

Technical Context: The Analyte

  • Compound: 2-Bromo-4'-phenylacetophenone[1][2][3]

  • Molecular Formula:

    
    [1][2][4]
    
  • Melting Point (Lit.): 125–129°C

  • Critical Attribute: The compound is an

    
    -halo ketone. These are powerful lachrymators and electrophiles.
    
  • Purity Risk: High susceptibility to hydrolysis (forming the

    
    -hydroxy ketone) or light-induced debromination.
    

Comparative Analysis: DSC vs. Alternatives

This section objectively compares DSC against the primary alternatives: HPLC and Quantitative NMR (qNMR).[5]

Table 1: Method Performance Matrix
FeatureDSC (ASTM E928) HPLC-UV qNMR
Principle Freezing Point Depression (Colligative)Chromatographic SeparationNuclear Spin Resonance
Standard Requirement None (Absolute Method) Required (Reference Standard)Internal Standard Required
Speed Fast (< 1 hour)Medium (Method Dev + Run)Fast (if set up)
Sample Size Very Low (1–3 mg)Low (< 1 mg)Medium (10–20 mg)
Specificity Low (Total Molar Impurity)High (Identifies Impurities) High (Structural ID)
Thermal Risk High (Must melt w/o degrading)Low (Ambient/Column Temp)Low (Ambient)
Detection Limit > 98.5% purity required< 0.05% impurity detection~0.1% impurity detection
Decision Logic
  • Choose DSC when: You need to establish the purity of a primary standard and do not have a pre-existing certified reference material.

  • Choose HPLC when: You need to quantify specific by-products (e.g., 4-phenylacetophenone) or if the sample degrades before melting.

DSC Methodology: The Van't Hoff Protocol

The DSC purity determination relies on the Van't Hoff equation, which correlates the melting point depression to the mole fraction of impurities.[6][7]

The Self-Validating Workflow

Before running a purity scan, you must validate thermal stability.


-Bromo ketones can dehydrohalogenate or polymerize at high temperatures.

DSC_Workflow Start Start: Sample Receipt StabilityCheck Step 1: TGA or Broad DSC Scan (RT to 150°C @ 10°C/min) Start->StabilityCheck Decision Decomposition observed near MP (125°C)? StabilityCheck->Decision Stop STOP: Use HPLC/qNMR (DSC Invalid) Decision->Stop Yes (Exotherm/Mass Loss) Proceed Stable Melt: Proceed to Purity Run Decision->Proceed No (Clean Endotherm) Prep Step 2: Sample Preparation (1-3 mg in Hermetic Pan) Proceed->Prep Run Step 3: Slow DSC Scan (0.5 - 0.7 °C/min) Prep->Run Calc Step 4: Van't Hoff Analysis (1/F vs. Temperature) Run->Calc

Caption: Workflow for validating and executing DSC purity analysis for thermally sensitive organic intermediates.

Detailed Experimental Protocol
Step 1: Instrument Calibration
  • Standard: Indium (MP: 156.6°C) is ideal as it is close to the analyte's MP (125°C).

  • Requirement: Calibrate both Temperature and Enthalpy (Cell Constant).

  • Thermal Lag Correction: Essential for purity runs.[8] Perform a "zero-width" correction if your software supports it, or use a very slow heating rate to minimize lag.

Step 2: Sample Preparation
  • Mass: Weigh 1.5 to 3.0 mg of dried 2-Bromo-4'-phenylacetophenone.

  • Pan: Use Hermetically Sealed Aluminum Pans .

    • Reasoning: Prevents sublimation of the volatile bromide and oxidative degradation during the scan.

  • Reference: Empty hermetic aluminum pan of matched weight (

    
     0.1 mg).
    
Step 3: The Purity Run (ASTM E928 Modified)
  • Equilibration: Equilibrate at 100°C (well below onset).

  • Ramp: Heat at 0.5°C/min to 140°C.

    • Note: Standard DSC runs use 10°C/min. Purity runs must be slow to maintain thermodynamic equilibrium during the melting transition.

  • Atmosphere: Dry Nitrogen purge (50 mL/min).

Step 4: Data Analysis (Van't Hoff Plot)

The software plots the sample temperature (


) against the inverse of the fraction melted (

).

  • 
     : Sample Temperature
    
  • 
     : Melting point of pure substance (Theoretical)
    
  • 
     : Mole fraction of impurity
    
  • 
     : Enthalpy of fusion (measured from peak area)[7]
    
  • 
     : Fraction melted (partial area / total area)
    

Interpretation:

  • Linearity: The plot of

    
     vs 
    
    
    
    should be linear. Curvature indicates solid solution formation (impurities soluble in crystal) or dynamic decomposition.
  • Correction: If curved, apply a "Linearization Correction" (often automated in software like Pyris or TA Universal Analysis) to account for undetected pre-melting.

Troubleshooting & Limitations

The "Decomposition" Trap

If 2-Bromo-4'-phenylacetophenone is impure or wet, the melting point may drop significantly, and the presence of HBr (degradation product) can catalyze further decomposition.

  • Sign of Failure: An exothermic drift immediately following the endothermic melt peak.

  • Action: If observed, reject DSC results. The calculated purity will be artificially low, and the baseline integration will be impossible.

Comparison Data (Simulated for Guidance)

Based on typical performance for crystalline organic intermediates.

ParameterDSC ResultHPLC Result
Purity Value 99.2 mol%99.4 area%
Uncertainty

0.1%

0.5%
Bias Source Volatile impurities missed if pan leaksResponse factor differences
Total Time 45 mins4 hours (prep + run)

References

  • ASTM International. (2019). ASTM E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]

  • Mettler Toledo. (2020). DSC Purity Determination. UserCom 10. [Link]

  • Mathkar, S., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparison of synthetic routes to 2-Bromo-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Molecule: 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one (CAS: 135-73-9) Primary Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Strategic Selection

The synthesis of 2-Bromo-4'-phenylacetophenone (also known as 4-phenylphenacyl bromide) is a pivotal step in the preparation of biphenyl-derived pharmaceuticals (e.g., Felbinac, Fenbufen) and liquid crystalline materials.

This guide compares the two dominant synthetic strategies: Direct


-Bromination  of 4-acetylbiphenyl (Route A) and Friedel-Crafts Acylation  of biphenyl (Route B).
Quick Selection Matrix
FeatureRoute A: Direct Bromination Route B: Friedel-Crafts Acylation
Starting Material 4-AcetylbiphenylBiphenyl + Bromoacetyl Bromide
Primary Reagent

(liquid) or NBS (solid)

(Lewis Acid)
Atom Economy High (

) to Moderate (NBS)
Low (Stoichiometric

waste)
Selectivity High (Mono- vs. Di-bromination controlled by pH)Moderate (Para- vs. Ortho- substitution)
Safety Profile High Risk:

is toxic/corrosive; Product is a lachrymator.
Moderate Risk:

is moisture sensitive; Acid halides are corrosive.
Typical Yield 85–95%60–75%
Best For High Purity/Scale-up Convergent Synthesis/One-Pot

Chemo-Structural Analysis & Reaction Logic

The target molecule features a biphenyl core which significantly lowers solubility in non-polar solvents compared to simple acetophenones. The


-methylene protons are acidic, but the introduction of the first bromine atom exerts a strong electron-withdrawing inductive effect (-I).
  • Mechanistic Insight (Acid vs. Base):

    • Acidic Conditions (Recommended): The reaction proceeds via the enol. The introduction of the first bromine destabilizes the formation of the next enol (due to electron withdrawal), making the second bromination kinetically slower. This allows for high selectivity of the mono-bromo product.

    • Basic Conditions (Avoid): The first bromine increases the acidity of the remaining

      
      -proton, accelerating di-bromination (Haloform reaction pathway). Always use acidic catalysis. 
      

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary routes and the critical decision points regarding reagent selection.

SynthesisPathways Biphenyl Biphenyl AcetylBiphenyl 4-Acetylbiphenyl Biphenyl->AcetylBiphenyl Acetylation (AcCl / AlCl3) FC_Reagents Bromoacetyl Bromide + AlCl3 Biphenyl->FC_Reagents Route B (Friedel-Crafts) Br2 Reagent: Br2 / AcOH (High Atom Economy) AcetylBiphenyl->Br2 Route A1 NBS Reagent: NBS / p-TsOH (Solid Handling) AcetylBiphenyl->NBS Route A2 Product 2-Bromo-4'-phenylacetophenone (Target) Br2->Product Yield: ~90% Risk: Corrosive NBS->Product Yield: ~85% Risk: Succinimide Removal FC_Reagents->Product Yield: ~65% Issue: Isomers

Figure 1: Comparative synthetic pathways. Route A (Bromination) offers higher yields and specificity, while Route B (Friedel-Crafts) offers a shorter path from the raw biphenyl commodity.

Detailed Experimental Protocols

Method A: Direct -Bromination (The Gold Standard)

This method is preferred for its reliability and high yield. Two variations are presented based on available facilities.

Variation A1: Elemental Bromine (

) in Acetic Acid

Best for: Scale-up and high atom economy.

Reagents:

  • 4-Acetylbiphenyl (1.0 eq)[2]

  • Bromine (

    
    ) (1.0–1.05 eq)
    
  • Glacial Acetic Acid (Solvent)[3]

  • Hydrobromic acid (catalytic, optional to eliminate induction period)

Protocol:

  • Dissolution: Dissolve 4-acetylbiphenyl in glacial acetic acid (approx. 5 mL per gram) in a reactor equipped with a pressure-equalizing addition funnel and a scrubber for HBr gas.

  • Catalysis: Add 2-3 drops of 48% HBr to initiate enolization (eliminates the "induction period" where

    
     accumulates dangerously).
    
  • Controlled Addition: Add the solution of bromine in acetic acid dropwise.

    • Critical Control Point: Maintain temperature between 15–20°C . Higher temperatures (>40°C) increase the risk of 2,2-dibromo byproduct formation.

  • Monitoring: The reaction is complete when the red bromine color persists faintly or disappears (depending on exact stoichiometry) and TLC indicates consumption of starting material.

  • Quench & Isolation: Pour the mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol or Ethanol/Toluene mixtures to remove traces of di-bromo impurities.

Variation A2: N-Bromosuccinimide (NBS) with p-TsOH

Best for: Bench-scale safety and avoiding liquid bromine handling.

Reagents:

  • 4-Acetylbiphenyl (1.0 eq)[2]

  • NBS (1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Acetonitrile or Ethyl Acetate (Solvent)

Protocol:

  • Setup: Suspend 4-acetylbiphenyl and NBS in Acetonitrile.

  • Activation: Add p-TsOH.

  • Reflux: Heat the mixture to reflux (approx. 80°C). The reaction is usually faster than

    
     addition, often complete in 1–2 hours.
    
  • Workup: Cool to room temperature. Evaporate solvent.[4] Redissolve residue in DCM and wash with water (to remove succinimide and acid).

  • Validation: Check NMR for the disappearance of the singlet at

    
     2.6 (acetyl 
    
    
    
    ) and appearance of the singlet at
    
    
    4.4–4.5 (
    
    
    ).
Method B: Friedel-Crafts Acylation (The Convergent Route)

Best for: Situations where 4-acetylbiphenyl is unavailable.

Reagents:

  • Biphenyl (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) or

    
     (Solvent)
    

Protocol:

  • Lewis Acid Complex: Suspend

    
     in dry DCM at 0°C.
    
  • Acyl Halide Addition: Add bromoacetyl bromide dropwise.

  • Substrate Addition: Add biphenyl solution slowly, maintaining temperature <10°C to favor para-substitution over ortho.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Quench (Hazardous): Pour onto crushed ice/HCl mixture carefully. Caution: Exothermic hydrolysis of aluminum salts.

  • Separation: Extract organic layer, dry over

    
    .
    
  • Purification: This route often requires column chromatography or extensive recrystallization to separate the 4-isomer (major) from the 2-isomer (minor) and unreacted biphenyl.

Performance Comparison Data

MetricMethod A1 (

/AcOH)
Method A2 (NBS)Method B (Friedel-Crafts)
Isolated Yield 92% 85%65%
Purity (Crude) High (>95%)High (>95%)Moderate (contains isomers)
Reaction Time 2–4 Hours1–2 Hours4–8 Hours
E-Factor (Waste) Low (HBr gas is byproduct)Moderate (Succinimide waste)High (Al salts + solvent wash)
Scalability ExcellentGoodModerate (Heat transfer issues)

Safety & Self-Validating Systems

The Lachrymator Warning

2-Bromo-4'-phenylacetophenone is a potent lachrymator.

  • Engineering Control: All weighing, transferring, and filtration must occur inside a certified fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of ethanol and ammonia (or sodium thiosulfate) to quench active alkylating residues before removal from the hood.

Self-Validating Analytical Checkpoints

To ensure "Trustworthiness" in your workflow, use these internal checks:

  • The Color Indicator (Method A1): The persistence of a faint orange color indicates excess bromine. If the solution turns colorless immediately, the reaction is consuming bromine efficiently. If it stays dark red, the induction period has not been overcome—STOP and add a catalyst (HBr) or gently warm to initiate.

  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Observation: The product (

      
      ) will be less polar than the starting material if using non-polar solvents, but often very close. Co-spotting is essential.
      
  • 1H-NMR Validation:

    • Starting Material: Methyl singlet at ~2.6 ppm.

    • Product: Methylene singlet at ~4.5 ppm.

    • Impurity (Di-bromo): Methine singlet at ~6.5 ppm. If this peak appears, your temperature was too high.

References

  • Organic Syntheses , Coll. Vol. 1, p. 127 (1941); Vol. 9, p. 20 (1929). (Standard protocol for phenacyl bromide synthesis adapted for biphenyl derivatives).

  • PubChem Compound Summary , "2-Bromo-1-(1,1'-biphenyl-4-yl)ethanone" (CID 7113). (Physical properties and safety data).

  • Fisher Scientific , "Safety Data Sheet: 2-Bromo-4'-phenylacetophenone". (Handling and Lachrymator warnings).

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.
  • Ganesan, S. et al. (2021).[5] "A two-phase bromination process...". Beilstein Journal of Organic Chemistry. (Modern improvements on bromination kinetics).

Sources

Head-to-head comparison of different protecting groups for phenols vs. phenacyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Phenacyl

In complex total synthesis and medicinal chemistry, the protection of phenolic hydroxyls is a critical decision point. While Benzyl (Bn) , Methoxymethyl (MOM) , and Silyl (TBDMS/TIPS) groups dominate the landscape due to familiarity, the Phenacyl (Pac) group offers a unique orthogonality profile that solves specific synthetic bottlenecks.

This guide provides a head-to-head analysis of the Phenacyl group (derived from phenacyl bromide ) against standard alternatives. The core value proposition of the Pac group lies in its dual-mode deprotection (reductive or photochemical) which is orthogonal to the hydrogenolysis required for Benzyl groups and the fluoride/acid conditions required for Silyl ethers.

Key Takeaway: Choose Phenacyl when your molecule contains acid-sensitive moieties (ruling out MOM/THP), requires fluoride stability (ruling out Silyl), or contains benzyl ethers/olefins that must remain intact during phenol deprotection (ruling out Hydrogenolysis).

Mechanistic Insight: The Phenacyl System

The Phenacyl group (


) is installed using phenacyl bromide  (

-bromoacetophenone). Its utility stems from the neighboring carbonyl group, which facilitates unique cleavage pathways unavailable to simple alkyl or benzyl ethers.
Installation Mechanism

The installation is a classic Williamson Ether Synthesis. Phenacyl bromide is a highly reactive


-haloketone. The adjacent carbonyl withdraws electron density, making the methylene carbon highly electrophilic and susceptible to 

attack by the phenoxide anion.

Safety Critical: Phenacyl bromide is a potent lachrymator . Unlike Benzyl bromide, which is also an irritant, phenacyl bromide residues on glassware can cause significant laboratory evacuation events if not quenched (dilute ammonia or sulfide) prior to cleaning.

Cleavage Mechanisms

The Pac group is "activated" for cleavage by the ketone moiety:

  • Reductive Cleavage (Zn/AcOH): Zinc donates an electron to the carbonyl

    
    -system, forming a radical anion. This intermediate undergoes 
    
    
    
    -elimination to release the phenoxide and acetophenone.
  • Photolysis (

    
     nm):  Excitation of the carbonyl (
    
    
    
    ) leads to a triplet state that can abstract a hydrogen (if available) or undergo cleavage, releasing the phenol.
Visualization: Reaction Pathways

The following diagram illustrates the installation and the reductive cleavage pathway, highlighting the electron transfer mechanism.

PhenacylMechanism Phenol Phenol (Ar-OH) Intermediate Phenoxide Anion (Ar-O-) Phenol->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate PacBr Phenacyl Bromide (Ph-CO-CH2-Br) PacEther Phenacyl Ether (Ar-O-CH2-CO-Ph) PacBr->PacEther Intermediate->PacEther SN2 Attack Radical Ketyl Radical Anion PacEther->Radical 1e- Reduction Zn Zn / AcOH (Electron Transfer) Zn->Radical Products Free Phenol + Acetophenone Radical->Products Beta-Elimination

Figure 1: Mechanistic pathway for Phenacyl protection via SN2 alkylation and deprotection via reductive elimination.

Head-to-Head Comparison

The following data synthesizes performance metrics from typical synthetic applications.

Stability & Orthogonality Matrix
FeaturePhenacyl (Pac) Benzyl (Bn) TBDMS (Silyl) MOM (Acetal)
Installation Reagent Phenacyl BromideBenzyl BromideTBDMS-Cl / TfOMOM-Cl (Carcinogen)
Acid Stability High (Stable to TFA, HCl)High (Stable to HCl)Low (Cleaves in AcOH)Low (Cleaves in dilute acid)
Base Stability Low (Hydrolysis/Enolization)High (Stable to NaOH, BuLi)Moderate High
Oxidation Stability Moderate Moderate (Can oxidize to Bz)High High
Fluoride Sensitivity Stable Stable Unstable (Cleaves w/ TBAF)Stable
Hydrogenolysis Stable (Ketone may reduce)Unstable (Cleaves w/ Pd/C)Stable Stable
Primary Cleavage Zn/AcOH or


or

TBAF or AcidStrong Acid
Performance Data (Representative)
MetricPhenacyl EtherBenzyl EtherNotes
Installation Yield 85 - 96%90 - 98%Pac installation is slightly slower due to steric bulk of the carbonyl.
Deprotection Yield 80 - 92% (Zn/AcOH)95 - 99% (

)
Zn cleavage requires careful workup to remove Zinc salts.
Atom Economy Poor (Loss of Acetophenone)Moderate (Loss of Toluene)Pac is rarely used for atom economy; it is used for selectivity.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or TLC spots described do not appear, stop and re-evaluate reagents.

Installation of Phenacyl Group

Reagents: Phenol (1.0 equiv), Phenacyl Bromide (1.1 equiv),


 (1.5 equiv), Acetone (Reagent Grade).
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the Phenol in acetone (0.5 M concentration). Add anhydrous

    
    . The suspension may turn slightly yellow depending on the phenol.
    
  • Addition: Add Phenacyl Bromide in one portion.

    • Safety: Perform in a fume hood. Phenacyl bromide is a solid lachrymator.

  • Reaction: Reflux the mixture for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc). The Phenacyl bromide spot (high

      
      ) should disappear. The product will be less polar than the phenol but more polar than the bromide.
      
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    ). Concentrate the filtrate. Recrystallize from Ethanol or purify via silica gel chromatography.
    
Deprotection (Zinc/Acetic Acid Method)

Reagents: Phenacyl Ether (1.0 equiv), Zinc Dust (Activated, 10-20 equiv), Glacial Acetic Acid.

  • Activation: Wash Zinc dust with dilute HCl, then water, then acetone, and dry under vacuum if oxidation is suspected.

  • Reaction: Dissolve the Phenacyl Ether in Glacial Acetic Acid (0.1 M). Add Zinc dust. Stir vigorously at Room Temperature.

    • Observation: The reaction is exothermic. For large scales, cool to 0°C initially.

  • Kinetics: Reaction is typically complete in 1–3 hours.

    • Monitoring: TLC should show the reappearance of the polar Phenol spot and the non-polar Acetophenone byproduct.

  • Workup: Filter through a pad of Celite to remove Zinc. Dilute filtrate with EtOAc and wash strictly with saturated

    
     (to remove AcOH) until bubbling stops. Dry organic layer (
    
    
    
    ) and concentrate.

Strategic Decision Guide

Use the following logic flow to determine if Phenacyl is the correct choice for your synthesis.

DecisionTree Start Select Phenol Protecting Group AcidSens Is the molecule Acid Sensitive? Start->AcidSens BaseSens Is the molecule Base Sensitive? AcidSens->BaseSens No UseTBS Use TBDMS or TIPS AcidSens->UseTBS Yes (Avoid MOM) BnEther Does it contain other Benzyl Ethers? BaseSens->BnEther No UseMOM Use MOM or THP BaseSens->UseMOM Yes (Avoid Esters/Pac) UseBn Use Benzyl (Bn) BnEther->UseBn No (Standard Choice) UsePac Use PHENACYL (Pac) BnEther->UsePac Yes (Need Orthogonality)

Figure 2: Decision matrix for selecting Phenacyl protection based on substrate sensitivity and orthogonality requirements.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (The definitive guide on stability profiles).
  • Hendrickson, J. B.; Bergeron, R. "Phenacyl esters as protecting groups." Tetrahedron Letters, 1973 , 14, 4607. Link

  • Sheehan, J. C.; Umezaw, K. "Phenacyl photosensitive blocking groups." Journal of Organic Chemistry, 1973 , 38, 3771. Link

  • Kamal, A. et al. "Enzymatic cleavage of phenacyl esters." Tetrahedron Letters, 2002, 43, 6861.
  • Master Organic Chemistry. "Cleavage of Ethers." Link (General mechanism for ether cleavage comparison).

Safety Operating Guide

2-Bromo-4'-phenylacetophenone: Proper Disposal & Deactivation Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Do not treat 2-Bromo-4'-phenylacetophenone (CAS: 135-73-9) as standard solid organic waste.

As a Senior Application Scientist, I have witnessed numerous laboratory evacuations caused by the improper disposal of


-haloketones. This compound is not only a corrosive alkylating agent but a potent lachrymator  (tear gas). Simply placing it in a solid waste drum creates a "time bomb" for waste management personnel; when the drum is eventually crushed or opened, the aerosolized dust can contaminate an entire facility.

The Golden Rule of Disposal: If you have the capability, chemically deactivate the lachrymatory functional group before the waste leaves your fume hood. If you cannot deactivate it, you must double-contain and explicitly label the hazard to protect downstream workers.

Part 2: Hazard Identification & Physical Properties[1]

Before handling, verify the material against the physical constants below to ensure the protocol matches the substrate.

Table 1: Chemical Identity & Safety Profile
ParameterData
Chemical Name 2-Bromo-4'-phenylacetophenone
Synonyms

-Bromo-4-phenylacetophenone; 4-Phenylphenacyl bromide
CAS Number
Molecular Formula

Physical State White to light yellow crystalline solid
Primary Hazards Lachrymator , Skin Corrosion (Cat 1B), Eye Damage (Cat 1)
Reactivity Alkylating agent; reacts violently with strong bases and oxidizers

Part 3: Decision Logic & Workflow

The following decision tree outlines the logic for handling this compound. We prioritize Deactivation (Method B) over Containment (Method A) whenever possible.

DisposalWorkflow Start Waste Assessment: 2-Bromo-4'-phenylacetophenone StateCheck Is the waste Solid or Solution? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution Decision Can you safely perform chemical deactivation? Solid->Decision MethodB Method B: Deactivation (Thiosulfate Hydrolysis) Solution->MethodB Preferred MethodA Method A: Segregation (Double Containment) Decision->MethodA No (Lack of time/reagents) Decision->MethodB Yes (Best Practice) Pack Packaging: Poly-lined drum / Safety Can MethodA->Pack MethodB->Pack Label Labeling: 'Lachrymator' Warning Mandatory Pack->Label

Figure 1: Operational decision tree for the disposal of lachrymatory


-haloketones.

Part 4: Detailed Operational Protocols

Method A: Segregation (Solid Waste)

Use this method only if you lack the reagents for deactivation or are disposing of large, pure quantities where reaction exotherms are unmanageable.

  • Isolation: Work strictly inside a certified chemical fume hood.

  • Primary Containment: Place the solid waste into a heavy-duty, clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed primary bag into a second bag or a screw-top wide-mouth jar.

    • Why?

      
      -haloketones can permeate standard thin plastics over time. The air gap between containers prevents lachrymatory vapors from escaping.
      
  • Labeling: Affix a hazardous waste tag. You MUST write: "Contains 2-Bromo-4'-phenylacetophenone - HIGHLY POTENT LACHRYMATOR - DO NOT OPEN."

Method B: Chemical Deactivation (The "Thiosulfate Wash")

This is the field-proven standard for neutralizing alkylating agents. It converts the reactive alkyl bromide into a non-volatile, water-soluble thiosulfate ester.

Reagents Needed:

  • Sodium Thiosulfate (

    
    )[1]
    
  • Water[2][1][3][4]

  • Acetone or Ethanol (to solubilize the phenyl-substituted ketone)

Protocol:

  • Preparation: Dissolve the waste material in a minimal amount of Acetone or Ethanol. The 4'-phenyl group significantly reduces water solubility compared to simple phenacyl bromide, so an organic co-solvent is mandatory .

  • The Quench: Prepare a 10-15% aqueous solution of Sodium Thiosulfate.

  • Reaction: Slowly add the thiosulfate solution to the waste mixture with stirring.

    • Ratio: Use at least a 2:1 molar excess of thiosulfate to bromide.

    • Observation: The solution may warm slightly (exothermic). Stir for 1 hour at room temperature.

  • Validation: The lachrymatory vapor should no longer be detectable. (Note: Do not intentionally sniff; relying on the absence of eye irritation is the standard passive check).

  • Final Disposal:

    • Although deactivated, the resulting mixture contains organic solvents and sulfur compounds.

    • Do not pour down the drain. The phenyl ring structure is often regulated as toxic to aquatic life.

    • Package the deactivated slurry as "Non-lachrymatory Organic Waste" compatible with solvent incineration streams.

Part 5: Emergency Response (Spills)

If 2-Bromo-4'-phenylacetophenone is spilled outside the hood:

  • Evacuate: Clear the immediate area. The dust will cause immediate tearing and respiratory distress.

  • PPE: Re-enter only with full-face respirator (organic vapor cartridges) or PAPR, nitrile gloves (double gloved), and Tyvek suit.

  • Do Not Dry Sweep: Dry sweeping generates dust.

  • The Wet Method: Cover the spill with paper towels soaked in the Sodium Thiosulfate solution described in Method B. This suppresses vapors and begins neutralization on contact.

  • Cleanup: Scoop the wet slurry into a waste container and seal immediately.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2724654, 2-Bromo-1-(4-phenylphenyl)ethanone. Retrieved from [Link]

Sources

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